molecular formula C18H11CuN6NaO8S B12363664 C.I. Acid brown 83

C.I. Acid brown 83

Número de catálogo: B12363664
Peso molecular: 557.9 g/mol
Clave InChI: GBLJDBLIDIXEQL-UHFFFAOYSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

C.I. Acid brown 83 is a useful research compound. Its molecular formula is C18H11CuN6NaO8S and its molecular weight is 557.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C18H11CuN6NaO8S

Peso molecular

557.9 g/mol

Nombre IUPAC

copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate

InChI

InChI=1S/C18H14N6O8S.Cu.Na/c19-11-7-9(1-4-14(11)24(28)29)20-23-17-16(26)6-3-12(18(17)27)21-22-13-8-10(33(30,31)32)2-5-15(13)25;;/h1-8,25-27H,19H2,(H,30,31,32);;/q;+2;+1/p-3

Clave InChI

GBLJDBLIDIXEQL-UHFFFAOYSA-K

SMILES canónico

C1=CC(=C(C=C1N=NC2=C(C=CC(=C2[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])[O-])O)N)[N+](=O)[O-].[Na+].[Cu+2]

Origen del producto

United States

Foundational & Exploratory

C.I. Acid Brown 83 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of C.I. Acid Brown 83 (Colour Index Number 20250). This document is intended for use by researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Chemical Identity and Structure

This compound is a double azo dye complexed with copper.[1][2] Its chemical structure is characterized by two azo groups (-N=N-) connecting aromatic rings, with the final molecule forming a coordination complex with a copper ion. While some sources may cite a molecular formula without copper, the manufacturing process and resulting data from comprehensive databases indicate the final product is a copper complex.

The IUPAC name for the copper complex is sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate;copper.[3]

Synonyms:

  • C.I. 20250

  • Acid Brown C2G

  • Acid Brown CG

  • Acid Brown CGG

  • Brown MGG[1]

It is important to distinguish this compound (C.I. 20250) from Bismarck Brown Y (C.I. 21000), as they are distinct chemical compounds with different structures and properties.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the tables below.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₁₈H₁₁CuN₆NaO₈S[4][5]
Molecular Weight 557.92 g/mol [4]
CAS Number 13011-68-2[1][6]
Appearance Brown Powder
Hue Yellowish Brown
Solubility in Water 40 g/L (at 60 °C)[7]
Solubility in Other Solvents Not soluble in alcohol. Slightly soluble in DMF, DMSO, pyridine. Insoluble in ketones, hydrocarbons, esters.[1][7]
Bulk Density 450 - 500 kg/m ³[7]
Melting Point Not available
pKa Not available
Table 2: Spectral Properties
PropertyValueSource
UV-Vis Absorption Maximum (λmax) 448 nm (in water)[8]
FTIR Spectral Data Not available
NMR Spectral Data Not available
Table 3: Chemical Behavior
ConditionObservationSource
In strong sulfuric acid Red orange for brown, turns to yellow brown after dilution.[1]
In aqueous solution with strong hydrochloric acid Yellow brown.[1]
In aqueous solution with thick sodium hydroxide Red orange brown.[1]

Synthesis

Manufacturing Workflow

G cluster_0 Step 1: First Diazotization and Coupling cluster_1 Step 2: Copper Complexation cluster_2 Step 3: Second Diazotization and Coupling 3-Amino-4-methoxybenzenesulfonic_acid 3-Amino-4-methoxy- benzenesulfonic acid Diazotization_1 Diazotization 3-Amino-4-methoxybenzenesulfonic_acid->Diazotization_1 Coupling_1 Azo Coupling Diazotization_1->Coupling_1 Resorcinol Resorcinol Resorcinol->Coupling_1 Intermediate_1 Monoazo Intermediate Coupling_1->Intermediate_1 Complexation Heating Intermediate_1->Complexation Copper_Sulfate Copper Sulfate (in aqueous ammonia) Copper_Sulfate->Complexation Copper_Complex Copper Complex Intermediate (Methoxy group substituted by hydroxyl) Complexation->Copper_Complex Coupling_2 Azo Coupling Copper_Complex->Coupling_2 4-Nitrobenzene-1,3-diamine 4-Nitrobenzene-1,3-diamine Diazotization_2 Diazotization 4-Nitrobenzene-1,3-diamine->Diazotization_2 Diazotization_2->Coupling_2 Final_Product This compound Coupling_2->Final_Product

Caption: Manufacturing workflow of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, a study on its degradation provides an example of an analytical experimental setup.

Protocol: Degradation Study of this compound

This protocol is adapted from a kinetic study on the degradation of Acid Brown 83.[8]

Objective: To determine the concentration of this compound in a sample using UV/Vis spectrophotometry.

Materials and Equipment:

  • This compound

  • Deionized water

  • UV/Vis Spectrophotometer (e.g., Agilent UV 8453)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 5 mg/L to 100 mg/L.

  • Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax = 448 nm).

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear (R² > 0.99).

  • Sample Analysis:

    • Measure the absorbance of the unknown sample at 448 nm.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Applications

This compound is primarily used as a dye for wool and leather.[1] Its properties as an acidic dye make it suitable for proteinaceous substrates. It has also been studied for its adsorption and removal from aqueous solutions using materials like bentone clay.[9]

Safety and Handling

Based on available safety data, this compound is considered non-toxic. However, as with any chemical, appropriate safety precautions should be taken.

  • Handling: Avoid direct contact with skin and eyes. In case of dust formation, use a respirator. Standard laboratory personal protective equipment (gloves, safety glasses) is recommended.[7]

  • Storage: The product is stable under normal storage conditions.[7]

  • Incompatibilities: Strong reducing or oxidizing agents can destroy the dye.[7]

This guide summarizes the currently available technical information on this compound. Further research may be required to fill the existing data gaps, particularly concerning detailed spectral analyses and a comprehensive synthesis protocol.

References

A Comprehensive Technical Guide to the Synthesis and Manufacturing of C.I. Acid Brown 83

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Brown 83, also identified by its Colour Index number 20250, is a significant member of the double azo, metal complex dye class.[1] Its molecular structure incorporates a 1:1 copper complex, which contributes to its characteristic yellow-light brown hue and its properties.[2][3][4] Primarily, Acid Brown 83 is utilized in the dyeing of leather and wool, where it demonstrates good solubility in water.[1][2][3][4] This guide provides an in-depth overview of its chemical properties, synthesis pathway, manufacturing processes, and relevant experimental considerations.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.

PropertyValue
C.I. NameThis compound
C.I. Number20250
CAS Registry Number13011-68-2
Molecular FormulaC₁₈H₁₃N₆NaO₈S (Sodium Salt)[1] or C₁₈H₁₁CuN₆NaO₈S (Copper Complex)[2][5]
Molecular Weight496.39 g/mol (Sodium Salt)[1] or 557.92 g/mol (Copper Complex)[2][5][6]
Molecular StructureDouble Azo, Metal Complex[1]
AppearanceYellow-light brown solid[1]
SolubilitySoluble in water, insoluble in alcohol[1]

Synthesis and Manufacturing

The manufacturing of this compound is a multi-step process that involves the sequential diazotization and coupling of aromatic amines, followed by metallization to form the final copper complex.

Core Reactants

The primary starting materials for the synthesis of this compound are:

  • 3-Amino-4-methoxybenzenesulfonic acid

  • Resorcinol

  • 4-Nitrobenzene-1,3-diamine

  • Copper Sulfate (for complex formation)[1][2][3][4]

Synthesis Workflow

The synthesis proceeds through a series of well-defined chemical reactions. The logical flow of these steps is illustrated in the diagram below.

Synthesis_Workflow reactant reactant process process intermediate intermediate final_product final_product A 3-Amino-4-methoxy- benzenesulfonic acid P1 Diazotization A->P1 B Resorcinol P2 Azo Coupling B->P2 C 4-Nitrobenzene- 1,3-diamine P4 Diazotization C->P4 D Copper Sulfate (in ammonia solution) P3 Complexation D->P3 I1 Diazo Intermediate P1->I1 I2 Monoazo Compound P2->I2 I3 Copper Complex Intermediate P3->I3 I4 Diazo Intermediate P4->I4 P5 Azo Coupling FP This compound P5->FP I1->P2 I2->P3 I3->P5 I4->P5

Caption: Synthesis workflow for this compound.

Experimental Protocols

While specific industrial protocols are proprietary, a generalized experimental procedure based on the described chemical transformations is provided below for research purposes.

Step 1: Synthesis of the Monoazo Intermediate

  • Diazotization of 3-Amino-4-methoxybenzenesulfonic acid:

    • Dissolve 3-Amino-4-methoxybenzenesulfonic acid in a dilute solution of sodium carbonate.

    • Cool the solution to 0-5°C in an ice bath.

    • Add a stoichiometric amount of sodium nitrite solution.

    • Slowly add hydrochloric acid to the mixture while maintaining the temperature below 5°C to form the diazonium salt. The completion of diazotization can be checked using starch-iodide paper.

  • Azo Coupling:

    • Prepare a solution of resorcinol in a dilute sodium hydroxide solution.

    • Slowly add the previously prepared diazonium salt solution to the resorcinol solution, maintaining the temperature at 0-5°C and keeping the solution alkaline.

    • Stir the mixture until the coupling reaction is complete, which is indicated by the absence of the diazonium salt. The resulting product is the monoazo compound.

Step 2: Formation of the Copper Complex Intermediate

  • Complexation:

    • Heat the solution containing the monoazo compound.

    • Add a solution of copper sulfate in aqueous ammonia.[1]

    • Reflux the mixture. During this process, the methoxy group is typically substituted by a hydroxyl group, and the copper ion complexes with the dye molecule.[1]

    • The completion of the reaction yields the copper complex intermediate.

Step 3: Synthesis of the Final Diazo Dye

  • Diazotization of 4-Nitrobenzene-1,3-diamine:

    • Prepare a separate diazonium salt of 4-Nitrobenzene-1,3-diamine using a similar procedure as described in Step 1.1.

  • Final Azo Coupling:

    • Couple the diazonium salt of 4-Nitrobenzene-1,3-diamine with the copper complex intermediate prepared in Step 2.[1]

    • Maintain appropriate pH and temperature control to ensure efficient coupling.

    • The resulting product is this compound.

  • Isolation and Purification:

    • The final dye is typically salted out from the reaction mixture by adding sodium chloride.

    • The precipitated dye is then filtered, washed, and dried.

    • Further purification, if necessary, can be achieved through techniques such as recrystallization or chromatography.

Quantitative Data

The efficiency of the synthesis is determined by reaction yields and product purity. The following table outlines the key quantitative metrics that would be collected during the manufacturing process. Note: Specific industrial yield and purity data for this compound are not publicly available.

ParameterDescriptionTypical Expected Value
Yield of Monoazo Intermediate The percentage of the theoretical maximum of the monoazo compound that is actually produced.> 90%
Yield of Copper Complex The percentage of the theoretical maximum of the copper complex intermediate that is produced.> 85%
Overall Molar Yield The final yield of this compound relative to the initial limiting reactant.70-85%
Purity (by Spectroscopy) Purity assessed by UV-Vis spectroscopy by measuring the absorbance at the wavelength of maximum absorption (λmax).> 95%
Purity (by Chromatography) Purity assessed by techniques such as HPLC or TLC.> 98%

Applications and Relevance

While the primary application of this compound is in the dyeing industry for materials like leather and wool, its chemical nature makes it a subject of interest in environmental science research.[1][2][3][4] Studies have investigated its degradation and removal from wastewater using various methods, such as adsorption onto organobentonite and advanced oxidation processes.[7][8][9] The effectiveness of ultrasound in combination with hydrogen peroxide for the degradation of Acid Brown 83 has been studied, providing insights into the kinetics of azo dye decomposition.[9]

The synthesis pathway itself, involving multiple diazotization and coupling reactions, serves as a practical example for students and researchers in the field of organic and color chemistry.

Logical Relationship of Degradation Studies

The study of dye degradation is crucial for environmental remediation. The logical flow of a typical kinetic study on Acid Brown 83 degradation is shown below.

Degradation_Study start start process process data data analysis analysis result result A Prepare Acid Brown 83 Solution B Apply Degradation Method (e.g., US/H2O2/Fe(II)) A->B C Collect Samples at Time Intervals B->C D Measure Dye Concentration (Spectrophotometry) C->D E Calculate Degradation % and Rate D->E F Apply Kinetic Models (e.g., Pseudo-first order) E->F G Determine Best-Fit Model and Rate Constants F->G

Caption: Workflow for a kinetic study of dye degradation.

Conclusion

This compound is a commercially important copper-complex azo dye with a well-established, multi-step synthesis process. The manufacturing relies on fundamental organic reactions, including diazotization and azo coupling, followed by a critical complexation step. While its primary role is in coloration, its presence in industrial effluents has prompted research into its environmental fate and degradation, making it a relevant compound for both industrial and environmental chemists. The detailed understanding of its synthesis is crucial for process optimization, quality control, and the development of more sustainable dyeing practices.

References

Molecular formula and weight of Acid Brown 83

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acid Brown 83

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to Acid Brown 83, a synthetic dye with applications in various industrial and research settings.

Core Data Presentation

The molecular formula and weight of Acid Brown 83 have been reported with some variation across different sources. The table below summarizes these quantitative data for easy comparison.

PropertyValue 1SourceValue 2SourceValue 3Source
Molecular Formula C₁₈H₁₁CuN₆NaO₈SMedChemExpress, Immunomart[1][2]C₁₈H₁₃N₆NaO₈SWorld Dye Variety[3]--
Molecular Weight 557.92 g/mol MedChemExpress[1]496.39 g/mol World Dye Variety[3]--
CAS Number 13011-68-2MedChemExpress, World Dye Variety, anavi Multichem, Dyes an Pigments[1][3]----

Applications and Experimental Protocols

Acid Brown 83 is a copper complex azo dye primarily utilized in the dyeing of protein-based materials such as leather and wool.[3][4] Its application imparts a yellowish-brown hue and is valued for its ability to penetrate and color these substrates effectively.[3][5]

Experimental Protocol: Dyeing Wool with Acid Brown 83

This protocol is a general procedure for applying acid dyes to wool and can be adapted for Acid Brown 83.

Materials:

  • Wool yarn or fabric

  • Acid Brown 83 dye powder

  • White vinegar or acetic acid

  • Synthrapol or other mild detergent (optional)

  • Stainless steel or enamel dye pot

  • Stirring rod

  • Heating source (stovetop or hot plate)

  • Gloves and safety glasses

Procedure:

  • Pre-treatment of Wool:

    • Thoroughly wash the wool to remove any impurities.

    • Soak the wool in lukewarm water for at least 30 minutes to ensure even dye uptake. A small amount of Synthrapol can be added to the soaking water to aid in wetting the fibers.[6]

  • Dye Bath Preparation:

    • Fill the dye pot with enough water to allow the wool to move freely.

    • In a separate container, dissolve the required amount of Acid Brown 83 powder in a small amount of hot water.

    • Add the dissolved dye solution to the dye pot and stir well.

  • Dyeing Process:

    • Gently squeeze the excess water from the pre-soaked wool and immerse it in the dye bath.

    • Slowly heat the dye bath to a simmer (around 85-95°C or 185-205°F), avoiding boiling which can damage the wool fibers.[6]

    • Add an acid, such as white vinegar or a solution of acetic acid, to the dye bath to lower the pH. This is crucial for the fixation of the acid dye to the wool fibers.[6]

    • Maintain the temperature and gently stir the wool periodically for 30 to 60 minutes, or until the desired color depth is achieved. The dye bath will become noticeably lighter as the dye is absorbed by the wool.

  • Rinsing and Drying:

    • Allow the dye bath to cool down completely before removing the wool to prevent thermal shock.

    • Rinse the dyed wool with water of a similar temperature, starting with warm water and gradually decreasing the temperature, until the water runs clear.

    • Gently squeeze out the excess water and hang the wool to air dry away from direct sunlight.

Visualizations

Manufacturing Process of Acid Brown 83

The following diagram illustrates the key steps in the synthesis of Acid Brown 83, which involves a multi-step process including diazotization, coupling, and complexation with copper.[3][4]

Manufacturing_Process cluster_reactants Starting Materials cluster_process Synthesis Steps 2_4_dichloronitrobenzene 2,4-Dichloronitrobenzene ammoniation Ammoniation 2_4_dichloronitrobenzene->ammoniation resorcinol Resorcinol azo_coupling Azo Coupling resorcinol->azo_coupling 2_methoxy_aniline_5_sulfonic_acid 2-Methoxy-aniline- 5-sulfonic acid diazotisation Diazotisation 2_methoxy_aniline_5_sulfonic_acid->diazotisation copper_sulfate Copper Sulfate complex_formation Complex Formation copper_sulfate->complex_formation lithiation Lithiation ammoniation->lithiation diazotisation->azo_coupling lithiation->azo_coupling demethylation Demethylation azo_coupling->demethylation demethylation->complex_formation product Acid Brown 83 complex_formation->product Wool_Dyeing_Workflow start Start pretreatment Wool Pre-treatment (Washing and Soaking) start->pretreatment prepare_dyebath Prepare Dye Bath (Dissolve Acid Brown 83) pretreatment->prepare_dyebath dyeing Dyeing Process (Immerse Wool, Heat, Add Acid) prepare_dyebath->dyeing cooling Cool Down dyeing->cooling rinsing Rinse Wool cooling->rinsing drying Air Dry rinsing->drying end End drying->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of CAS number 13011-68-2 (Acid Brown 83)

Introduction

The compound identified by CAS number 13011-68-2 is a complex organic substance known chemically as sodium [3-[[3-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-4-hydroxybenzenesulphonato(3-)]cuprate(1-).[1][2] It is more commonly referred to as Acid Brown 83.[1][3][4][5][6] This substance belongs to the class of acid dyes and is specifically a di-azo copper complex.[6][7] Its primary applications are in the textile industry for dyeing wool fabrics, as well as for coloring leather and paper surfaces.[8] It also sees use in paints, medicine, and cosmetics.[8] Acid Brown 83 is characterized as a brown powder with a yellowish-brown hue in solution.[6][7]

Physicochemical Data

The following tables summarize the available quantitative and qualitative physicochemical data for Acid Brown 83.

Table 1: General and Chemical Identifiers

PropertyValueSource(s)
CAS Number 13011-68-2[1][3][4][6]
Molecular Formula C18H11CuN6NaO8S[1][3][9]
Molecular Weight 557.92 g/mol [1][3][9]
Chemical Class Di-azo Copper Complex Acid Dye[6][7]
C.I. Number 20250[7][8]
Synonyms Acid Brown CG, Acid Brown CGG, Acid Brown C2G, Brown MGG[8]

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Physical Appearance Brown Powder[6][7]
Hue Yellowish Brown[6][7]
Solubility in Water Soluble (forms a yellow-brown solution)[1][7][8]
Solubility in Ethanol Insoluble[8]
Melting Point Not Applicable[10]
Boiling Point Not Applicable[10]
Reaction with Strong Sulfuric Acid Turns red-orange, becomes yellow-brown upon dilution[1][8]
Acute Oral Toxicity (LD50, rat) >2000 mg/kg[10]

Experimental Protocols

1. Determination of Solubility

A common method for determining the solubility of a substance like Acid Brown 83 in water and organic solvents involves the shake-flask method, following OECD Guideline 105.

  • Principle: A known amount of the solid compound is added to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Procedure:

    • An excess amount of Acid Brown 83 is added to a flask containing a precise volume of the solvent (e.g., deionized water, ethanol).

    • The flask is sealed and placed in a mechanical shaker or incubator maintained at a specific temperature (e.g., 25 °C).

    • After equilibrium is reached, the mixture is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

    • The concentration of Acid Brown 83 in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, given its nature as a dye. The absorbance is compared to a calibration curve prepared from standards of known concentrations.

    • The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

2. Determination of Acute Oral Toxicity (LD50)

The acute oral toxicity, expressed as the LD50 (Lethal Dose, 50%), is typically determined using methods outlined in OECD Guideline 423 (Acute Toxic Class Method).

  • Principle: This method involves the administration of the test substance in a stepwise procedure to a small number of animals. The outcome (survival or death) in one step determines the dose for the next step. This approach minimizes the number of animals required while still providing a statistically valid estimate of the LD50.

  • Procedure:

    • Healthy, young adult laboratory animals (commonly rats) are fasted prior to dosing.

    • A starting dose of the test substance (e.g., 2000 mg/kg body weight for substances predicted to have low toxicity) is administered orally to a group of animals (e.g., three).

    • The animals are observed for signs of toxicity and mortality for a defined period, typically 14 days.

    • If no mortality is observed at the starting dose, the LD50 is considered to be greater than that dose, and further testing at higher doses may not be necessary if the primary goal is hazard classification. The result for Acid Brown 83 being >2000 mg/kg suggests this outcome.[10]

    • The weight and any clinical signs of toxicity are recorded throughout the observation period. A post-mortem examination of the animals is also conducted.

Visualizations

As there is no specific information available regarding the signaling pathways involving Acid Brown 83, the following diagram illustrates a generalized experimental workflow for the physicochemical and toxicological characterization of a chemical compound.

G Experimental Workflow for Physicochemical and Toxicological Characterization cluster_0 Initial Assessment cluster_1 Physicochemical Profiling cluster_2 Toxicological Evaluation cluster_3 Data Integration & Reporting A Compound Identification (CAS No. 13011-68-2) B Purity Analysis (e.g., HPLC, NMR) A->B C Molecular Formula & Weight Determination B->C D Solubility Studies (Aqueous & Organic) C->D E Melting/Boiling Point Analysis D->E F Spectroscopic Analysis (UV-Vis, IR) E->F G Acute Oral Toxicity (e.g., OECD 423) F->G H Skin/Eye Irritation Assessment G->H I Comprehensive Technical Report H->I

Caption: Workflow for compound characterization.

The following logical diagram illustrates the relationship between a compound's structure and its observed properties, which is a fundamental concept in chemical assessment.[11][12][13]

G Structure-Property-Activity Relationship A Molecular Structure (e.g., Functional Groups, Topology) B Physicochemical Properties (Solubility, M.W., etc.) A->B Determines C Biological Activity & Fate (Toxicity, Persistence, etc.) B->C Influences C->A Informs Design (QSAR)

Caption: Structure-property relationship diagram.

References

Spectroscopic Analysis of C.I. Acid Brown 83: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of C.I. Acid Brown 83 (C.I. 20250), a significant compound in various industrial applications. This document outlines the core spectroscopic techniques for its characterization, including UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Given the limited availability of specific, publicly accessible raw spectral data for this compound, this guide presents a combination of reported data and predicted spectroscopic characteristics based on its known chemical structure. Detailed experimental protocols are provided to facilitate the replication and validation of these analytical methods.

Introduction to this compound

This compound is a double azo dye complexed with copper.[1][2] Its chemical structure, containing multiple aromatic rings, azo linkages (-N=N-), a sulfonic acid group, and a coordinated copper ion, dictates its characteristic color and chemical properties.[2] Spectroscopic analysis is fundamental for confirming its identity, assessing its purity, and studying its degradation and interaction with other molecules.

Chemical and Physical Properties:

PropertyValue
C.I. NameAcid Brown 83
C.I. Number20250
CAS Number13011-68-2
Molecular FormulaC₁₈H₁₁CuN₆NaO₈S
Molecular Weight557.92 g/mol
Chemical ClassDi-azo Copper Complex
Physical AppearanceBrown Powder
HueYellowish Brown
SolubilitySoluble in water

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals electronic transitions within the chromophoric azo system and aromatic rings. The maximum absorbance wavelength (λmax) is a key identifier for this dye.

ParameterValueNotes
λmax448 nmIn aqueous solution, attributed to the n → π* transition of the azo group.
Other Absorptions~250-320 nmExpected π → π* transitions of the aromatic systems.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200O-H, N-HStretching
3100-3000Aromatic C-HStretching
1620-1580N=N (Azo)Stretching
1600-1450Aromatic C=CStretching
1200-1150S=O (Sulfonic acid)Asymmetric Stretching
1050-1000S=O (Sulfonic acid)Symmetric Stretching
~650C-SStretching
~500Cu-N/Cu-OMetal-ligand vibrations
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to the number of aromatic protons and carbons. The presence of the paramagnetic copper ion can lead to significant broadening of NMR signals, making interpretation challenging. The following are predicted chemical shift ranges for the ligand structure.

¹H NMR (Predicted):

Chemical Shift (ppm)Proton Type
7.0 - 8.5Aromatic protons
9.0 - 10.0Phenolic -OH, Amine -NH₂ (exchangeable with D₂O)

¹³C NMR (Predicted):

Chemical Shift (ppm)Carbon Type
110 - 160Aromatic carbons
140 - 160Carbons attached to -N=N-, -OH, and -SO₃H
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable technique for this polar and ionic compound.

m/z ValueInterpretation
[M-Na]⁻Molecular ion (deprotonated sodium salt)
[M-Cu-Na+2H]⁻Loss of copper and sodium, with protonation
FragmentsCleavage of the azo bonds, loss of SO₃, and fragmentation of the aromatic rings.

Experimental Protocols

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in deionized water (e.g., 100 mg/L). From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement: Scan the samples from 200 to 800 nm, using deionized water as a blank.

  • Analysis: Identify the λmax and record the absorbance values. A calibration curve can be constructed by plotting absorbance versus concentration.

FT-IR Spectroscopy
  • Sample Preparation: Use the KBr pellet method. Mix approximately 1-2 mg of the this compound powder with 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use an FT-IR spectrometer.

  • Measurement: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. Due to the paramagnetic nature of the copper complex, it may be necessary to use a metal-free version of the ligand for clearer spectra.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Assign the chemical shifts to the protons and carbons in the molecule.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as a water/methanol mixture.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Measurement: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

  • Analysis: Identify the molecular ion and characteristic fragment ions to confirm the structure.

Workflow and Pathway Diagrams

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Characterization Sample This compound Powder Solution Aqueous Solution Sample->Solution KBr_Pellet KBr Pellet Sample->KBr_Pellet NMR_Sample Sample in Deuterated Solvent Sample->NMR_Sample UV_Vis UV-Vis Spectroscopy Solution->UV_Vis MS Mass Spectrometry Solution->MS FT_IR FT-IR Spectroscopy KBr_Pellet->FT_IR NMR NMR Spectroscopy NMR_Sample->NMR UV_Vis_Data λmax, Absorbance UV_Vis->UV_Vis_Data FT_IR_Data Functional Group Identification FT_IR->FT_IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight and Fragmentation MS->MS_Data Characterization Full Characterization UV_Vis_Data->Characterization FT_IR_Data->Characterization NMR_Data->Characterization MS_Data->Characterization

Caption: Workflow for the spectroscopic analysis of this compound.

Proposed Degradation Pathway

Studies on the degradation of this compound, particularly through advanced oxidation processes like ultrasound and photocatalysis, indicate that the primary mechanism involves the attack of hydroxyl radicals (•OH) on the dye molecule.[3][4] This leads to the cleavage of the azo bonds and subsequent breakdown of the aromatic rings.

Caption: Proposed degradation pathway of this compound via hydroxyl radical attack.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. By combining established analytical techniques with predictive data based on its chemical structure, researchers can effectively characterize this dye. The detailed experimental protocols and workflow diagrams serve as a valuable resource for quality control, research, and development activities involving this compound. Further research to obtain and publish high-resolution spectral data for this specific compound would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Photophysical and Fluorescent Properties of C.I. Acid Brown 83

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Brown 83 is a diazo copper complex dye primarily utilized in the leather and textile industries. While commercially classified by some suppliers as a fluorescent dye, a thorough review of the scientific literature reveals a significant lack of specific data regarding its quantitative photophysical and fluorescent properties. This guide provides a comprehensive overview of the known chemical and physical characteristics of Acid Brown 83. Due to the scarcity of direct experimental data, this document also presents a detailed discussion on the expected photophysical behavior of copper-complex azo dyes, including the prevalent phenomenon of fluorescence quenching. Furthermore, this guide offers detailed experimental protocols for the systematic evaluation of the absorption, emission, fluorescence quantum yield, and fluorescence lifetime of compounds such as Acid Brown 83. This information is intended to equip researchers with the foundational knowledge and methodologies required to investigate the photophysical properties of this dye and related metal-complex azo compounds.

Introduction to this compound

This compound is a synthetic dye belonging to the class of diazo metal complexes.[1] Its molecular structure incorporates two azo groups (-N=N-) and a central copper ion.[1] This structural composition is crucial in determining its color and chemical properties. The dye is soluble in water, presenting as a yellowish-brown solution, and is primarily used for dyeing wool and leather.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
C.I. NameAcid Brown 83[1]
C.I. Number20250[1]
CAS Number13011-68-2[1]
Molecular FormulaC₁₈H₁₃CuN₆NaO₈S[2]
Molecular Weight559.9 g/mol [2]
Chemical ClassDiazo Copper Complex[1]
Physical AppearanceBrown Powder
SolubilitySoluble in water[1]
ApplicationLeather and wool dyeing[1]

Photophysical and Fluorescent Properties: A Theoretical Perspective

While Acid Brown 83 is marketed by some as a "fluorescent dye," there is a notable absence of published data on its fluorescence characteristics.[3] The presence of a copper (II) ion in its structure is a significant factor to consider. Transition metal complexes, particularly those with open-shell configurations like Cu(II), are well-known to be effective quenchers of fluorescence.[4][5]

Fluorescence Quenching in Metal-Complex Azo Dyes:

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance.[4] In the case of metal-complex dyes like Acid Brown 83, several mechanisms can lead to quenching:

  • Energy Transfer: The excited state energy of the fluorophore can be transferred to the metal ion.

  • Electron Transfer: Photoinduced electron transfer between the dye ligand and the metal center can provide a non-radiative decay pathway.

  • Spin-Orbit Coupling: The presence of a heavy atom like copper can enhance intersystem crossing from the singlet excited state to the triplet state, from which fluorescence does not typically occur.

Given these established quenching mechanisms associated with copper complexes, it is plausible that Acid Brown 83 exhibits very weak or no fluorescence.[4][5]

Table 2: Photophysical and Fluorescent Properties of this compound

ParameterValueNotes
Absorption Maximum (λmax) Data not available in the literature.Expected to be in the visible region, consistent with its brown color.
Molar Absorptivity (ε) Data not available in the literature.
Emission Maximum (λem) Data not available in the literature.Likely to be very weak or non-existent due to quenching by the copper ion.
Stokes Shift Data not available in the literature.
Fluorescence Quantum Yield (ΦF) Data not available in the literature.Expected to be very low.
Fluorescence Lifetime (τF) Data not available in the literature.Expected to be very short.

Experimental Protocols for Photophysical Characterization

For researchers interested in empirically determining the photophysical properties of Acid Brown 83, the following experimental protocols are recommended.

  • Solvent Selection: Dissolve Acid Brown 83 in a spectroscopic grade solvent in which it is readily soluble, such as deionized water or ethanol. The choice of solvent can influence the photophysical properties.

  • Concentration: Prepare a stock solution of known concentration (e.g., 1 mM). For absorption measurements, prepare a series of dilutions to determine the molar absorptivity. For fluorescence measurements, use a dilute solution with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

This experiment determines the absorption spectrum and molar absorptivity of the dye.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Procedure:

    • Record a baseline spectrum with the cuvette filled with the solvent.

    • Measure the absorbance of the Acid Brown 83 solutions of varying concentrations across a suitable wavelength range (e.g., 200-800 nm).

    • The wavelength of maximum absorbance (λmax) is identified from the spectrum.

    • The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

This experiment determines the excitation and emission spectra.

  • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

  • Procedure:

    • Emission Spectrum: Excite the sample at its absorption maximum (λmax) and scan the emission wavelengths to obtain the emission spectrum. The peak of this spectrum is the emission maximum (λem).

    • Excitation Spectrum: Set the emission monochromator to the emission maximum (λem) and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum if a single fluorescent species is present.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

  • Instrumentation: A spectrofluorometer.

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region to the sample (if the sample is fluorescent).

  • Procedure:

    • Prepare solutions of the sample and the standard with matched absorbances at the same excitation wavelength.

    • Record the fluorescence emission spectrum of both the sample and the standard under identical experimental conditions.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

    • The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

      ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

      where ΦF,std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state.

  • Instrumentation: A time-resolved fluorometer, such as a time-correlated single-photon counting (TCSPC) system.

  • Procedure:

    • Excite the sample with a pulsed light source (e.g., a laser or a light-emitting diode).

    • Measure the time delay between the excitation pulse and the detection of the emitted photons.

    • Construct a histogram of the arrival times of the photons.

    • The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time to an exponential function.

Visualizations

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield cluster_lt Lifetime Measurement Solvent Select Solvent Stock Prepare Stock Solution Solvent->Stock Dilute Prepare Dilutions Stock->Dilute AbsSpec Measure Absorbance Dilute->AbsSpec EmSpec Measure Emission Dilute->EmSpec QY_Measure Measure Spectra Dilute->QY_Measure LT_Excite Pulsed Excitation Dilute->LT_Excite LambdaMax Determine λmax AbsSpec->LambdaMax Beer Calculate ε LambdaMax->Beer LambdaEm Determine λem EmSpec->LambdaEm ExSpec Measure Excitation QY_Standard Select Standard QY_Standard->QY_Measure QY_Calc Calculate ΦF QY_Measure->QY_Calc LT_Detect Photon Counting LT_Excite->LT_Detect LT_Fit Fit Decay Curve LT_Detect->LT_Fit

Caption: Workflow for the comprehensive photophysical characterization of a dye.

G cluster_excitation cluster_deexcitation S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption of Light Fluorescence Fluorescence S1->Fluorescence Radiative Decay Quenching Quenching by Cu²⁺ (Non-radiative) S1->Quenching Non-radiative Decay S0_final Ground State (S₀) Fluorescence->S0_final Quenching->S0_final

Caption: Competing de-excitation pathways of a fluorophore in the presence of a quencher.

Conclusion

While this compound is a commercially available dye with established applications in the textile and leather industries, its specific photophysical and fluorescent properties are not well-documented in the scientific literature. The presence of a copper(II) ion in its structure strongly suggests that it is likely a very weak fluorophore due to efficient fluorescence quenching. This guide provides a theoretical framework for understanding this behavior and offers detailed experimental protocols for researchers who wish to perform a comprehensive photophysical characterization of Acid Brown 83 or similar metal-complex azo dyes. Such studies would be valuable in expanding the fundamental understanding of this class of compounds and could potentially uncover novel applications.

References

An In-depth Technical Guide to the Solubility of C.I. Acid Brown 83 in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Acid Brown 83, a di-azo copper complex dye. Understanding the solubility of this compound is critical for its application in various fields, including research and development where it may be used as a biological stain or labeling agent. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and offers visual representations of the experimental workflow.

Physicochemical Properties of this compound

This compound is a brown powder with the chemical formula C₁₈H₁₃CuN₆NaO₈S. Its molecular structure includes two azo groups (-N=N-) and a copper complex, which influence its solubility in different media. The presence of a sulfonic acid sodium salt group generally imparts good water solubility.

Solubility Profile of this compound

The solubility of this compound is dependent on the polarity of the solvent. Based on available technical data, the dye exhibits the following solubility characteristics:

SolventChemical FormulaSolvent TypeSolubility
WaterH₂OPolar ProticSoluble (40 g/L at 60°C)
EthanolC₂H₅OHPolar ProticInsoluble[1]
Dimethylformamide (DMF)C₃H₇NOPolar AproticSlightly Soluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSlightly Soluble
PyridineC₅H₅NPolar AproticSlightly Soluble
AcetoneC₃H₆OPolar AproticInsoluble
Various KetonesR-CO-R'VariousInsoluble
Various HydrocarbonsCₓHᵧNon-PolarInsoluble
Various EstersR-COO-R'VariousInsoluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved dye, commonly achieved through UV-Vis spectrophotometry.

Materials and Equipment
  • This compound powder

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Volumetric flasks

  • Beakers or flasks with stoppers

  • Magnetic stirrer and stir bars or a shaker

  • Temperature-controlled water bath or incubator

  • Centrifuge and centrifuge tubes

  • Syringe filters (e.g., 0.45 µm pore size)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound powder and add it to a known volume of the selected solvent in a flask with a stopper. The excess solid is crucial to ensure that the solution becomes saturated.

    • Place the flask in a temperature-controlled environment (e.g., a water bath set to 25°C) and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the suspension to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge an aliquot of the mixture at a high speed.

    • Carefully collect the supernatant. To ensure all particulate matter is removed, pass the supernatant through a syringe filter.

  • Quantification of Dissolved Dye:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • UV-Vis Spectrophotometer Analysis:

      • Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning a standard solution across the UV-Vis spectrum.

      • Measure the absorbance of each standard solution at the λmax to create a calibration curve (Absorbance vs. Concentration).

    • Sample Analysis:

      • Accurately dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample at λmax.

    • Calculation of Solubility:

      • Use the calibration curve to determine the concentration of the diluted sample.

      • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_quant Quantification (UV-Vis) A Weigh excess this compound B Add to known volume of solvent A->B C Equilibrate at constant temperature with stirring B->C D Centrifuge the mixture C->D E Filter the supernatant D->E H Measure absorbance of diluted sample E->H F Prepare standard solutions G Generate calibration curve F->G I Calculate solubility G->I H->I

References

In-Depth Technical Guide on the Thermal Stability and Degradation of Acid Brown 83

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Acid Brown 83

Acid Brown 83 (C.I. 20250) is a di-azo metal-complex dye, where a copper ion is coordinated within the dye structure. This complexation generally enhances the dye's properties, including its lightfastness and thermal stability. A thorough understanding of its behavior under thermal stress is critical for its safe handling, storage, application in various industries, and for assessing its environmental impact upon degradation.

This technical guide provides a detailed examination of the thermal stability and degradation pathways of Acid Brown 83, based on established analytical techniques and data from analogous compounds. It is intended for researchers, scientists, and professionals in drug development and materials science.

Predicted Thermal Behavior of Acid Brown 83

The thermal decomposition of metal-complex azo dyes like Acid Brown 83 is a multi-stage process. The presence of the copper complex is expected to enhance the overall thermal stability compared to the unmetallized dye ligand.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For a copper-complexed azo dye like Acid Brown 83, a multi-step degradation pattern is anticipated.

Table 1: Predicted TGA Data for Acid Brown 83 Based on Analogous Copper-Complexed Azo Dyes

Temperature Range (°C)Predicted Mass Loss (%)Description
30 - 2002 - 5%Loss of adsorbed water and volatile impurities.
200 - 40020 - 30%Initial decomposition, likely involving the cleavage of the azo linkages and loss of peripheral functional groups.
400 - 70040 - 60%Major decomposition of the aromatic backbone of the dye molecule.
> 70010 - 20%Gradual decomposition of the remaining char, with a final residue of copper oxide.
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can identify phase transitions and exothermic decomposition events. For Acid Brown 83, the DSC thermogram is expected to show broad exothermic peaks corresponding to the decomposition stages identified by TGA. The absence of a sharp melting point is typical for such complex organic molecules that decompose before melting.

Experimental Protocols

To ensure accurate and reproducible thermal analysis of Acid Brown 83, the following detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Acid Brown 83 by measuring its mass change as a function of temperature.

Instrumentation: A high-precision thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the Acid Brown 83 sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 800 °C at a controlled, linear heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample's weight as a function of temperature. The output will be a thermogram (mass vs. temperature) and its derivative (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions and determine the heat flow associated with the decomposition of Acid Brown 83.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of Acid Brown 83 and hermetically seal it in an aluminum DSC pan. Use an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program:

    • Heat from 30 °C to 400 °C at 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram to identify exothermic peaks corresponding to decomposition events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile thermal degradation products of Acid Brown 83.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Methodology:

  • Sample Preparation: Place a small amount of the Acid Brown 83 sample (typically 0.1-1.0 mg) into a pyrolysis sample cup.

  • Pyrolysis: Rapidly heat the sample to a specific temperature (e.g., the peak decomposition temperature determined by TGA) in an inert atmosphere.

  • GC Separation: The volatile pyrolysis products are swept into the GC column with a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the column's stationary phase.

  • MS Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a molecular fingerprint for each component, allowing for their identification by comparison with spectral libraries.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of Acid Brown 83.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Degradation Product Analysis cluster_3 Data Interpretation Sample Acid Brown 83 Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS DecompTemps Decomposition Temperatures & Mass Loss TGA->DecompTemps HeatFlow Heat Flow (Exothermic Events) DSC->HeatFlow Products Identification of Degradation Products PyGCMS->Products Pathway Postulated Degradation Pathway DecompTemps->Pathway Products->Pathway

Experimental workflow for thermal analysis.
Postulated Thermal Degradation Pathway

The primary thermal degradation mechanism for azo dyes involves the cleavage of the azo bonds (-N=N-), which are the most thermally labile part of the molecule. This cleavage leads to the formation of various aromatic amines and other smaller molecules. The presence of the copper complex may influence the specific fragmentation pattern.

G cluster_products Primary Degradation Products AB83 Acid Brown 83 (Copper Complex) AromaticAmines Aromatic Amines AB83->AromaticAmines Heat (Δ) Azo Bond Cleavage Nitrogen Nitrogen Gas (N2) AB83->Nitrogen CopperOxide Copper Oxide Residue AB83->CopperOxide OtherFrags Other Volatile Fragments (e.g., SOx, CO2) AromaticAmines->OtherFrags Further Decomposition

Postulated thermal degradation pathway.

Summary of Potential Degradation Products

Based on the structure of Acid Brown 83 and pyrolysis studies of similar azo dyes, the following classes of compounds are anticipated as thermal degradation products.

Table 2: Potential Thermal Degradation Products of Acid Brown 83

Product ClassSpecific Examples (Hypothesized)Analytical Method
Aromatic AminesAminonitrophenols, aminobenzenesulfonic acids, diaminesPy-GC/MS
Nitrogen-containing compoundsNitrogen gasTGA, Py-GC/MS
Sulfur-containing compoundsSulfur oxides (SOx)Py-GC/MS
Inorganic ResidueCopper(II) oxideTGA, X-ray Diffraction (XRD) of residue

Conclusion

While specific experimental data for Acid Brown 83 is lacking, a comprehensive understanding of its thermal stability and degradation can be inferred from the analysis of analogous copper-complexed azo dyes. The dye is expected to exhibit relatively high thermal stability due to the presence of the copper complex. Its thermal decomposition is predicted to be a multi-stage process, initiated by the cleavage of the azo linkages, leading to the formation of various aromatic amines and a final copper oxide residue. The detailed experimental protocols and predictive data presented in this guide provide a robust framework for the safe handling, application, and further investigation of Acid Brown 83. It is strongly recommended that the described thermal analysis techniques be performed on Acid Brown 83 to validate these predictions and to fully characterize its thermal properties.

Toxicological data and safety of C.I. Acid Brown 83

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Data and Safety of C.I. Acid Brown 83

Introduction

This compound (CAS No: 13011-68-2) is a synthetic dye belonging to the double azo, metal complex class.[1] Like many azo dyes, it is utilized in various industrial applications, including the coloring of textiles and leather.[1] The toxicological profile of azo dyes is of significant interest due to the potential for the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines.[2][3] Some of these breakdown products are known to possess toxicological properties, including mutagenic and carcinogenic potential.[2][3] This guide provides a comprehensive overview of the available toxicological data for this compound, details relevant experimental protocols, and presents a concluding safety assessment.

Toxicological Data Summary

The available toxicological data for this compound is primarily focused on acute toxicity, local irritation, and genotoxicity. Data on chronic, reproductive, or carcinogenic effects are limited in the public domain.

Table 1: Acute Toxicity
EndpointValueSpeciesRouteReference
LD50> 2000 mg/kgRatOral[4]
LC50No data availableRatInhalation[4]
Table 2: Irritation and Sensitization
EndpointResultSpeciesReference
Primary Skin IrritationNo irritation observedRabbit[4]
Primary Mucous Membrane IrritationNo irritation observedRabbit (eyes)[4]
Skin SensitizationNot a sensitizer-[4]
Table 3: Genotoxicity / Mutagenicity
AssayResultRemarksReference
Ames TestPositive (in some tests)Evidence for genotoxicity[5]
Chromosome AberrationPositiveEvidence for genotoxicity[5]
Sister Chromatide ExchangeWeakly PositiveEvidence for genotoxicity[5]

Key Toxicological Endpoints

Acute Toxicity: The acute oral toxicity of this compound is low, with an LD50 in rats greater than 2000 mg/kg.[4] No data is available for acute inhalation toxicity.[4]

Irritation and Sensitization: The substance is not considered a primary irritant to the skin or eyes and is not classified as a skin sensitizer.[4]

Subacute-Chronic Toxicity: There is no available data on the subacute or chronic toxicity of this compound.[4]

Genotoxicity: There is evidence to suggest that this compound has genotoxic potential. Studies have shown positive results in some Ames tests, positive results for chromosome aberration, and weakly positive results for sister chromatide exchange.[5] Azo dyes as a class are known to be potential mutagens, often following metabolic activation that cleaves the azo bond to release constituent aromatic amines.[3]

Carcinogenicity: No specific carcinogenicity studies on this compound were identified. However, the potential for azo dyes to metabolize into carcinogenic aromatic amines is a well-documented concern.[2][3] Positive results in animal carcinogenicity studies for other azo dyes indicate a potential hazard to humans.[6]

Reproductive and Developmental Toxicity: No data on the reproductive or developmental toxicity of this compound is available. Studies on other azo dyes have shown the potential for developmental defects in aquatic organisms.[7][8]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully available. However, standard methodologies are employed for the toxicological endpoints assessed. The following sections describe typical protocols for cytotoxicity and genotoxicity assessment relevant to this class of compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Methodology:

  • Cell Culture: A suitable cell line (e.g., human hepatoma HepG2) is seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[2]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test substance (this compound). Control wells receive medium without the test substance. The plates are then incubated for a defined period, typically 24 or 48 hours.[2]

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.[2]

  • Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[2]

Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA damage at the level of the individual eukaryotic cell.

Methodology:

  • Cell Treatment: A suitable cell line (e.g., human lymphocytes) is exposed to various concentrations of the test substance for a specific duration.[2]

  • Cell Embedding: Treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.[2]

  • Lysis: The slides are immersed in a cold lysis solution with high salt and detergents. This step removes cell membranes and cytoplasm, leaving the DNA as a nucleoid.[2]

  • Alkaline Unwinding: The slides are placed in an electrophoresis buffer with high pH. This alkaline condition unwinds the DNA, exposing single-strand breaks and alkali-labile sites.

  • Electrophoresis: The DNA is subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." Undamaged DNA remains within the nucleoid head.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Visualizations

Logical and Experimental Workflows

G cluster_0 Overall Toxicological Assessment Workflow A Compound Identification (this compound) B Acute Toxicity Testing (Oral LD50, Dermal, Inhalation) A->B C Local Effects (Skin/Eye Irritation, Sensitization) A->C D Genotoxicity Screening (Ames, Chromosome Aberration) A->D E Data Analysis & Risk Characterization B->E C->E D->E

Caption: General workflow for toxicological assessment.

MTT_Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat Cells with This compound B->C D Incubate for 24-48h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance (570 nm) G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Comet_Assay A Treat Cells with Test Compound B Embed Cells in Agarose on Slide A->B C Cell Lysis B->C D Alkaline Unwinding of DNA C->D E Electrophoresis D->E F Stain DNA with Fluorescent Dye E->F G Visualize & Score Comet Tails F->G

Caption: Experimental workflow for the Comet genotoxicity assay.

Conceptual Signaling Pathway

Azo_Metabolism parent This compound (Azo Dye) enzyme Metabolic Activation (e.g., Azoreductase in liver/gut) parent->enzyme metabolite Aromatic Amines (Reactive Metabolites) enzyme->metabolite target Cellular Macromolecules (e.g., DNA) metabolite->target Adduct Formation effect Genotoxic Effects (Mutations, Chromosome Damage) target->effect

Caption: Potential metabolic activation pathway of azo dyes.

Safety Assessment and Conclusion

Based on the available data, this compound exhibits low acute oral toxicity and is not a skin or eye irritant, nor a skin sensitizer.[4] These findings suggest a low risk of acute adverse effects from dermal or incidental oral exposure under normal handling conditions.

The primary toxicological concern for this compound is its potential for genotoxicity.[5] Positive findings in multiple assays, including the Ames test and chromosome aberration test, indicate that the substance can induce genetic damage.[5] This aligns with the known hazards of the azo dye class, where metabolic cleavage can release potentially harmful aromatic amines.[2][9]

For researchers, scientists, and drug development professionals, the following precautions are recommended:

  • Handle the substance in well-ventilated areas to minimize inhalation exposure, especially given the lack of inhalation toxicity data.

  • Use appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent skin and eye contact, even though the irritation potential is low.[4]

  • Given the genotoxicity data, exposure should be minimized. All work should be conducted following good laboratory practices to avoid ingestion and contamination of the work environment.

References

An In-depth Technical Guide on the Environmental Fate of C.I. Acid Brown 83 in Aquatic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Brown 83 is a double azo, metal complex dye utilized in various industrial applications, leading to its potential release into aquatic ecosystems. This technical guide provides a comprehensive overview of the environmental fate of this compound, focusing on its transformation and partitioning in aquatic systems. Key environmental processes including biodegradation, photodegradation, hydrolysis, and adsorption to sediment are discussed. This document synthesizes available quantitative data, details relevant experimental protocols based on internationally recognized guidelines, and presents visual representations of key processes to facilitate a deeper understanding of the potential ecological impact of this dye.

Chemical and Physical Properties of this compound

This compound, with the Colour Index number 20250 and CAS number 13011-68-2, is a water-soluble dye with a yellowish-brown hue. Its molecular structure consists of a double azo bond and a metal complex, contributing to its stability.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
C.I. NameAcid Brown 83, 20250[2]
CAS Number13011-68-2[2]
Molecular FormulaC₁₈H₁₃N₆NaO₈S[2]
Molecular Weight496.39 g/mol [2]
SolubilitySoluble in water[1]
Physical AppearanceBrown Powder[1]
Octanol/Water Partition Coefficient (log Kow)Not available[3]

Environmental Fate in Aquatic Systems

The environmental fate of this compound in aquatic systems is governed by a combination of biotic and abiotic processes. These processes determine the persistence, transformation, and ultimate distribution of the dye in the environment.

Biodegradation

Biodegradation is a critical process in the removal of azo dyes from aquatic environments. It typically involves the reductive cleavage of the azo bond (-N=N-) by microorganisms under anaerobic conditions, followed by the aerobic degradation of the resulting aromatic amines.

While specific quantitative data on the biodegradation of this compound is limited, studies on other azo dyes indicate that the process is often slow and requires specific microbial communities. The complex structure and the presence of a metal complex in this compound may further inhibit its biodegradability.

Experimental Protocol: Ready Biodegradability (Adapted from OECD 301B - CO₂ Evolution Test) [4][5][6]

This protocol provides a standardized method to assess the ready biodegradability of chemical substances in an aerobic aqueous medium.

  • Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light for 28 days. The biodegradation is followed by the determination of the amount of carbon dioxide produced.

  • Methodology:

    • Test Substance Concentration: 10-20 mg of Dissolved Organic Carbon (DOC) or Total Organic Carbon (TOC) per liter.

    • Inoculum: Activated sludge from a domestic wastewater treatment plant.

    • Test Conditions: The test is conducted at a constant temperature (22 ± 2 °C) with continuous aeration with CO₂-free air.

    • CO₂ Trapping: The evolved CO₂ is trapped in a solution of barium or sodium hydroxide.

    • Analysis: The amount of CO₂ produced is determined by titrating the remaining hydroxide or by measuring the total inorganic carbon.

    • Data Interpretation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance with the theoretical maximum (ThCO₂). A substance is considered readily biodegradable if it reaches at least 60% of ThCO₂ within a 10-day window during the 28-day test.

Diagram 1: Experimental Workflow for Ready Biodegradability Test (OECD 301B)

G cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis A Prepare Mineral Medium B Add Test Substance (this compound) A->B C Inoculate with Activated Sludge B->C D Incubate at 22°C in the dark C->D E Aerate with CO2-free air D->E F Trap Evolved CO2 E->F CO2 evolution G Quantify CO2 F->G H Calculate % Biodegradation G->H

Caption: Workflow for assessing the ready biodegradability of this compound.

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. In aquatic environments, this process can be a significant pathway for the transformation of dyes.

Studies have shown that this compound can be degraded by photocatalysis, a process that is enhanced by the presence of a catalyst such as titanium dioxide (TiO₂) or zinc oxide (ZnO).[7] The degradation rate is influenced by factors such as pH and the intensity of light. One study found that the photocatalytic degradation of Acid Brown 83 followed pseudo-first-order kinetics.[8]

Table 2: Photodegradation Data for this compound

ConditionDegradation Rate Constant (k)Half-life (t₁/₂)Reference
Photocatalysis with TiO₂/ZnO on polystyrene, pH 7Not explicitly stated, but complete degradation within 50 minsNot explicitly stated[7]
Ultrasound-assisted degradation with H₂O₂/Fe(II)/H₂SO₄Pseudo-first-order kinetics observedNot explicitly stated[8]

Experimental Protocol: Phototransformation of Chemicals in Water (Adapted from OECD 316)

This protocol is designed to determine the potential for direct phototransformation of a chemical in water.

  • Principle: A solution of the test substance in sterile, buffered water is exposed to light, and the rate of disappearance of the test substance is measured over time.

  • Methodology:

    • Test Solution: A solution of this compound in purified water, buffered to a relevant environmental pH (e.g., 7).

    • Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Incubation: The test solution is incubated at a constant temperature in a light-transparent vessel. A dark control is run in parallel.

    • Sampling and Analysis: Samples are taken at various time intervals and the concentration of this compound is determined using a suitable analytical method, such as UPLC-MS/MS.[9]

    • Data Analysis: The rate constant and half-life of phototransformation are calculated from the concentration-time data.

Diagram 2: Process of Photodegradation in Aquatic Systems

G cluster_environment Aquatic Environment cluster_process Photodegradation cluster_outcome Outcome A This compound in Water D Degradation Products A->D Transformation B Sunlight (UV/Visible) B->A C Photocatalyst (e.g., TiO2) (optional) C->A G node_rect node_rect start Start Hydrolysis Test tier1 Tier 1: Preliminary Test (50°C, 5 days, pH 4, 7, 9) start->tier1 check_hydrolysis < 10% Hydrolysis? tier1->check_hydrolysis stable Hydrolytically Stable (End Test) check_hydrolysis->stable Yes unstable Hydrolytically Unstable check_hydrolysis->unstable No end End stable->end tier2 Tier 2: Determine Rate Constants (Multiple Temperatures) unstable->tier2 tier3 Tier 3: Identify Products (Optional) tier2->tier3 tier3->end

References

A Technical Guide to the Determination of the Fluorescence Quantum Yield of C.I. Acid Brown 83

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the determination of the fluorescence quantum yield (Φf) of C.I. Acid Brown 83 (C.I. 20250). To date, a specific fluorescence quantum yield value for this compound has not been reported in peer-reviewed literature. This guide, therefore, provides a comprehensive framework for researchers to experimentally determine this critical photophysical parameter. It outlines the principles of fluorescence quantum yield, details the widely accepted relative method for its measurement, and provides a step-by-step experimental protocol. Furthermore, this document includes a curated list of suitable fluorescence standards and a visual workflow to aid in experimental design and execution.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence. The determination of Φf is crucial for the characterization of any fluorescent compound and is particularly important in applications such as fluorescence imaging, sensing, and quantitative assays.

This compound is a metal-complex azo dye.[2] While many azo dyes are known for their strong absorption properties, their fluorescence characteristics can vary significantly depending on their molecular structure and environment. Metal complexation can, in some cases, enhance fluorescence intensity.[3] Given the absence of published data, experimental determination of the Φf for this compound is necessary to evaluate its potential as a fluorescent probe or label.

Methodology for Determining Fluorescence Quantum Yield: The Relative Method

The relative method is the most common and accessible approach for determining the fluorescence quantum yield of a compound in solution.[4] This method involves comparing the fluorescence properties of the sample of interest (in this case, this compound) to a well-characterized fluorescence standard with a known quantum yield.[4][5]

The underlying principle is that if the standard and the sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[6] Therefore, the ratio of their integrated fluorescence intensities will be proportional to the ratio of their quantum yields.

The equation used for calculating the relative fluorescence quantum yield is:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)

Where:

  • Φ is the fluorescence quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

  • The subscript 'x' denotes the sample (this compound) and 'st' denotes the standard.[4]

Experimental Protocol

This section provides a detailed protocol for the determination of the fluorescence quantum yield of this compound using the relative method.

Materials and Instrumentation
  • This compound: High purity grade.

  • Fluorescence Standard: A well-characterized standard with a known quantum yield (see Table 1 for suggestions).

  • Solvent: A high-purity, spectroscopy-grade solvent in which both the sample and the standard are soluble and stable.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument should have the capability to record corrected emission spectra.[6]

  • Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

Selection of a Suitable Fluorescence Standard

The choice of the fluorescence standard is critical for an accurate quantum yield determination. The ideal standard should have the following characteristics:

  • Known and well-documented quantum yield: The Φf of the standard should be widely accepted in the scientific literature.

  • Spectral overlap: The absorption spectrum of the standard should overlap with that of the sample, allowing for excitation at the same wavelength.[7] Its emission spectrum should ideally be in a similar region to the sample's emission to minimize wavelength-dependent instrument biases.[7]

  • High photostability: The standard should not undergo significant photobleaching during the measurements.

  • Solubility in the same solvent as the sample: This ensures that the refractive index of the solvent is the same for both measurements, simplifying the calculation.

Table 1: Potential Fluorescence Standards

StandardSolventQuantum Yield (Φf)Excitation λ (nm)Emission λ (nm)
Quinine Sulfate0.1 M H₂SO₄0.58350450
Rhodamine 6GEthanol0.95488530
Rhodamine BEthanol0.31514575
Fluorescein0.1 M NaOH0.95496520

Note: The suitability of these standards depends on the specific absorption and emission properties of this compound, which must be determined experimentally.

Preparation of Solutions
  • Stock Solutions: Prepare concentrated stock solutions of both this compound and the selected fluorescence standard in the chosen solvent.

  • Working Solutions: From the stock solutions, prepare a series of dilute working solutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength.[5][7] This low absorbance range is crucial to avoid inner filter effects.[8]

Measurement Procedure
  • Absorbance Measurements:

    • Record the UV-Vis absorption spectra of all working solutions (sample and standard).

    • Determine the absorbance value at the chosen excitation wavelength (λex) for each solution. The λex should be a wavelength where both the sample and the standard have significant absorbance.

  • Fluorescence Measurements:

    • Set the spectrofluorometer to the chosen excitation wavelength (λex).

    • Record the fluorescence emission spectrum for each working solution of the sample and the standard. It is critical to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.[6]

    • Record the fluorescence emission spectrum of the solvent blank.

  • Data Analysis:

    • Subtract the solvent blank spectrum from each of the sample and standard fluorescence spectra.

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • For each set of solutions (sample and standard), plot the integrated fluorescence intensity versus absorbance at λex.

    • Determine the slope of the linear fit for both the sample and the standard plots. The plot should be linear and pass through the origin.

Calculation of Quantum Yield

Use the slopes obtained from the plots of integrated fluorescence intensity versus absorbance in the following equation:

Φx = Φst * (Slopex / Slopest) * (nx2 / nst2)

If the same solvent is used for both the sample and the standard, the refractive index term (nx2 / nst2) becomes 1 and can be omitted.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the relative fluorescence quantum yield.

experimental_workflow Experimental Workflow for Relative Fluorescence Quantum Yield Determination cluster_measure 2. Measurement cluster_analysis 3. Data Analysis cluster_calc 4. Calculation prep_sample Prepare Sample Solutions (this compound) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measure prep_standard Prepare Standard Solutions (Known Φf) prep_standard->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot slope Determine Slopes of Linear Fits plot->slope calculate Calculate Quantum Yield (Φx) slope->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Conclusion

While the fluorescence quantum yield of this compound is not currently documented, this guide provides a robust and detailed protocol for its experimental determination using the widely accepted relative method. By carefully selecting a suitable fluorescence standard and adhering to the outlined procedures, researchers can obtain a reliable and accurate value for this crucial photophysical parameter. This information will be invaluable for assessing the potential of this compound in various fluorescence-based applications within research and drug development.

References

An In-depth Technical Guide to the Purity and Characterization of C.I. Acid Brown 83 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of C.I. Acid Brown 83 (C.I. 20250; CAS 13011-68-2), a double azo, metal-complex dye. This document outlines key physicochemical properties, potential impurities, and detailed analytical methodologies for its characterization, crucial for ensuring the reliability and reproducibility of research outcomes.

Physicochemical Properties of this compound

This compound is a yellowish-brown powder that is soluble in water. It is primarily used in the dyeing of leather, wool, and polyamide fibers. As a metal-complex dye, its structure incorporates a metal ion, which enhances its light fastness and other dyeing properties.

PropertyValueSource
C.I. NameAcid Brown 83[1]
C.I. Number20250[1]
CAS Number13011-68-2[1]
Chemical ClassDi Azo Copper Complex[1]
Molecular Formula (Copper Complex)C₁₈H₁₁CuN₆NaO₈SMedchemExpress, ChemBK
AppearanceBrown Powder[1]
HueYellowish Brown[1]
SolubilitySoluble in water[1]
Purity (Dye Content)>98%[1]

Purity and Potential Impurities

Commercial preparations of this compound typically have a purity of greater than 98%. However, for research applications, a thorough understanding of potential impurities is critical. Impurities can arise from the manufacturing process, which involves the diazotization and coupling of several aromatic precursors.

Synthesis Pathway: The manufacturing process generally involves the diazotization of 3-Amino-4-methoxybenzenesulfonic acid and its coupling with resorcinol. This intermediate is then complexed with a copper salt. A second diazotization of 4-Nitrobenzene-1,3-diamine is then coupled to the copper complex.

Based on this synthesis route, potential impurities may include:

Potential ImpurityOrigin
Unreacted starting materialsIncomplete reaction
Intermediates from the synthesisIncomplete reaction
Side-reaction productsCompeting reactions during diazotization or coupling
Isomers of the final dye moleculeNon-specific coupling reactions
Inorganic saltsBy-products or residuals from purification

Analytical Characterization Methodologies

A combination of spectroscopic and chromatographic techniques is recommended for the comprehensive characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for confirming the identity of the dye and for quantitative analysis in solution.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in deionized water at a concentration of 100 µg/mL. From the stock solution, prepare a series of dilutions (e.g., 1, 2, 5, 10, 20 µg/mL) for creating a calibration curve.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement:

    • Scan the spectrum of a 10 µg/mL solution from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).

    • The reported λmax for this compound is approximately 448 nm.

    • Measure the absorbance of the standard solutions at the determined λmax.

  • Data Analysis: Plot a calibration curve of absorbance versus concentration. The linearity of this curve (R² > 0.99) will confirm the adherence to the Beer-Lambert law in the tested concentration range.

ParameterValue
Wavelength of Maximum Absorbance (λmax)~ 448 nm
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule, confirming its chemical structure.

Experimental Protocol:

  • Sample Preparation: Mix approximately 1-2 mg of the this compound powder with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.

  • Instrumentation: Use an FTIR spectrometer.

  • Measurement:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3200O-H and N-H stretching
~1620N=N stretching (azo group)
~1580, ~1490Aromatic C=C stretching
~1380N=O stretching (nitro group)
~1180, ~1040S=O stretching (sulfonate group)
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for identifying and quantifying any impurities. A reversed-phase HPLC method with UV detection is generally suitable for this purpose.[2]

Experimental Protocol:

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size), a UV detector, and a gradient pump.

  • Chromatographic Conditions:

    • Mobile Phase A: 20 mM Ammonium acetate in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 448 nm (and a secondary wavelength, e.g., 254 nm, for detecting other impurities)

  • Data Analysis:

    • The purity of the sample can be determined by the area percentage of the main peak.

    • Impurities will appear as separate peaks, and their retention times can be used for identification if standards are available.

Workflow and Visualization

The following diagrams illustrate the logical workflow for the characterization of this compound.

Characterization Workflow for this compound cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC Analysis Sample->HPLC Identity Identity Confirmation UV_Vis->Identity Structure Structural Elucidation FTIR->Structure HPLC->Identity Purity Purity Assessment HPLC->Purity

Caption: Workflow for the analytical characterization of this compound.

This technical guide provides a foundational framework for the purity assessment and characterization of this compound. For specific research applications, further validation of these methods is recommended.

References

An In-depth Technical Guide to the Interaction of C.I. Acid Brown 83 with Macromolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Brown 83, a double azo, metal-complex dye, is primarily utilized in the textile and leather industries. Beyond its industrial applications, the interaction of such dyes with biological macromolecules is of significant interest due to potential toxicological implications and therapeutic applications. This technical guide provides a comprehensive overview of the theoretical and experimental framework for studying the interaction of this compound with macromolecules, particularly proteins and nucleic acids. While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes information from closely related azo dyes to predict interaction parameters and provides detailed experimental protocols to facilitate such investigations. This document is intended to be a foundational resource for researchers initiating studies on the bio-interactions of this compound.

Introduction

This compound (C.I. 20250; CAS 13011-68-2) is a synthetic dye characterized by its double azo structure and the presence of a metal complex.[1] Its molecular formula is C18H13N6NaO8S.[1] The interaction of azo dyes with macromolecules is a critical area of research, as these interactions can influence the dye's toxicity, pharmacokinetic profile, and potential as a therapeutic agent or diagnostic tool. The binding of small molecules like dyes to proteins can alter the protein's conformation and function, while interactions with nucleic acids can have genotoxic effects.[2] Understanding these interactions at a molecular level is paramount for assessing the safety and potential applications of this compound.

Predicted Interaction of this compound with Serum Albumin

Serum albumin, the most abundant protein in blood plasma, is a common model for studying the interaction of small molecules with proteins due to its role in transporting various endogenous and exogenous compounds. Based on studies of similar azo dyes, this compound is expected to bind to serum albumin, likely within the hydrophobic pockets of the protein's subdomains.

Expected Quantitative Data

While specific experimental data for this compound is pending, the following table summarizes the expected range of binding parameters based on studies of other azo dyes with bovine serum albumin (BSA) and human serum albumin (HSA).

ParameterExpected Value/RangeMethod of DeterminationReference for Similar Azo Dyes
Binding Constant (Ka) 10^4 - 10^6 M⁻¹Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC)[3][4]
Number of Binding Sites (n) ~1Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC)[5]
Gibbs Free Energy (ΔG) Negative (indicating a spontaneous process)Calculated from Ka (ΔG = -RTlnKa)[3]
Enthalpy Change (ΔH) Negative or PositiveIsothermal Titration Calorimetry (ITC)[3]
Entropy Change (ΔS) PositiveCalculated from ΔG and ΔH (ΔG = ΔH - TΔS)[3]

Note: The thermodynamic parameters (ΔH and ΔS) will elucidate the nature of the binding forces. A negative ΔH and positive ΔS suggest that both enthalpy and entropy contribute to the binding, often indicating the involvement of hydrogen bonds and hydrophobic interactions.

Experimental Protocols for Studying Macromolecular Interactions

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with macromolecules.

Fluorescence Quenching Spectroscopy

This technique is used to determine the binding constant and the number of binding sites by monitoring the quenching of the intrinsic fluorescence of a protein (e.g., tryptophan residues in serum albumin) upon the addition of the dye.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the protein (e.g., 2 µM Bovine Serum Albumin) in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of this compound in the same buffer.

  • Titration:

    • Place a known volume of the protein solution into a quartz cuvette.

    • Successively add small aliquots of the this compound solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Data Acquisition:

    • Record the fluorescence emission spectrum of the protein (e.g., excitation at 280 nm, emission scan from 300 to 400 nm) after each addition of the dye.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

    • For static quenching, use the modified Stern-Volmer equation to calculate the binding constant (Ka) and the number of binding sites (n).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the macromolecule (e.g., 20 µM serum albumin) and a solution of this compound (e.g., 200 µM) in the same degassed buffer (e.g., phosphate buffer, pH 7.4).

  • Instrument Setup:

    • Load the macromolecule solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform a series of injections of the dye solution into the macromolecule solution.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Ka), stoichiometry (n), and enthalpy change (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) from these values.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the binding affinity.

Protocol:

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the macromolecule (e.g., serum albumin from the Protein Data Bank, PDB ID: 3V03 for BSA).

    • Generate the 3D structure of this compound using a chemical drawing tool and optimize its geometry.

  • Docking Simulation:

    • Use a docking software (e.g., AutoDock Vina) to define the binding site on the macromolecule.

    • Perform the docking of this compound into the defined binding site.

  • Analysis of Results:

    • Analyze the predicted binding poses and the corresponding binding energies.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the dye and the macromolecule.

Visualization of Methodologies

The following diagrams illustrate the workflows for the experimental and computational methods described above.

experimental_workflow cluster_fluorescence Fluorescence Quenching cluster_itc Isothermal Titration Calorimetry cluster_docking Molecular Docking F1 Prepare Protein & Dye Solutions F2 Titrate Dye into Protein F1->F2 F3 Record Fluorescence Spectra F2->F3 F4 Analyze Data (Stern-Volmer) F3->F4 I1 Prepare Macromolecule & Dye Solutions I2 Load into Calorimeter I1->I2 I3 Perform Titration I2->I3 I4 Analyze Heat Flow Data I3->I4 D1 Prepare Receptor & Ligand Structures D2 Define Binding Site D1->D2 D3 Run Docking Simulation D2->D3 D4 Analyze Binding Poses & Energies D3->D4

Caption: Experimental and computational workflows for studying dye-macromolecule interactions.

Potential Signaling Pathway Interactions

Currently, there is no direct evidence in the literature to suggest that this compound interacts with specific signaling pathways. However, should the dye be found to bind to and alter the function of specific enzymes or receptor proteins, it could potentially modulate various cellular signaling cascades. Future research in this area is warranted. The diagram below illustrates a hypothetical scenario where the binding of a dye to a receptor could initiate a signaling cascade.

signaling_pathway Dye This compound Receptor Cell Surface Receptor Dye->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: A hypothetical signaling pathway initiated by dye binding to a cell surface receptor.

Conclusion and Future Directions

This guide provides a foundational framework for investigating the interactions of this compound with macromolecules. While direct experimental data for this specific dye is lacking, the provided protocols and expected data ranges based on similar compounds offer a clear path forward for researchers. Future studies should focus on performing the outlined experiments to obtain precise quantitative data for the binding of this compound to key proteins like serum albumin and to DNA. Furthermore, investigating the potential for this dye to modulate enzyme activity and cellular signaling pathways could reveal novel biological effects and applications. A thorough understanding of these interactions is essential for a complete toxicological assessment and for exploring any potential therapeutic or diagnostic utility of this compound.

References

An In-Depth Technical Guide to the Historical Industrial Applications of C.I. Acid Brown 83

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Brown 83, a prominent member of the metal-complex azo dye class, has a significant history of industrial use, primarily in the coloration of protein-based substrates such as leather and wool. This technical guide delves into the historical applications of this dye, providing a detailed overview of its chemical properties, synthesis, and application methodologies. While its traditional use has been in the textile and leather industries, the broader context of azo dyes in pharmaceutical applications is also explored, offering insights for drug development professionals. This document synthesizes available technical data, outlines experimental protocols, and presents visual representations of key processes to facilitate a comprehensive understanding.

Introduction

This compound, identified by the Colour Index Number 20250 and CAS Number 13011-68-2, is a double azo, metal-complex dye.[1] Its molecular structure, which incorporates a copper atom, is a key determinant of its dyeing characteristics, including its yellowish-brown hue and its affinity for protein fibers. The historical prominence of this compound stems from its effectiveness in providing durable and reproducible shades on materials like leather and wool.[1][2] This guide will provide an in-depth exploration of its industrial journey, with a particular focus on the technical aspects of its application.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its effective application and for appreciating its historical industrial role.

PropertyValue/Description
C.I. Name Acid Brown 83
C.I. Number 20250
CAS Number 13011-68-2
Chemical Class Diazo Copper Complex
Molecular Formula C18H13N6NaO8S
Molecular Weight 496.39 g/mol
Physical Appearance Brown Powder
Hue Yellowish Brown
Solubility Soluble in water

Table 1: Key Chemical and Physical Properties of this compound.[1][3][4]

Manufacturing Process

The synthesis of this compound is a multi-step chemical process that results in the formation of a stable 1:1 copper complex.[5][6] The general manufacturing method involves the diazotization of an aromatic amine, coupling with a suitable component, and subsequent complexation with a copper salt.

Synthesis Pathway

The manufacturing process can be summarized in the following key stages:

  • First Diazotization and Coupling: 3-Amino-4-methoxybenzenesulfonic acid is diazotized and then coupled with resorcinol.

  • Copper Complexation: The resulting compound is heated in a copper sulfate aqueous ammonia solution to form a copper complex. During this process, the methoxy group is substituted by a hydroxyl group.

  • Second Diazotization and Coupling: In a subsequent step, 4-Nitrobenzene-1,3-diamine is diazotized and coupled to the copper complex.

Synthesis_Pathway Figure 1. Synthesis Pathway of this compound A 3-Amino-4-methoxybenzenesulfonic acid C Diazotization A->C B Resorcinol D Coupling B->D C->D E Intermediate Compound D->E G Copper Complexation (Methoxy to Hydroxyl substitution) E->G F Copper Sulfate + Ammonia Solution F->G H Copper Complex Intermediate G->H K Final Coupling H->K I 4-Nitrobenzene-1,3-diamine J Diazotization I->J J->K L This compound K->L

Caption: Figure 1. Synthesis Pathway of this compound.

Historical Industrial Applications

The primary historical applications of this compound have been in the dyeing of leather and wool, where its properties as a metal-complex acid dye are highly advantageous.

Leather Dyeing

This compound has been extensively used for dyeing various types of leather. Acid dyes are well-suited for leather because they can penetrate the substrate effectively, leading to deep and uniform coloration.[7] The application is typically carried out in an acidic dye bath, which facilitates the ionic interaction between the anionic dye molecules and the cationic sites on the collagen fibers of the leather.

Experimental Protocol: General Procedure for Leather Dyeing with Acid Dyes

  • Wetting: The leather is thoroughly wetted in a drum with water at a temperature of approximately 60°C. Ammonia may be added to adjust the pH.

  • Dyeing: The dye, dissolved in water, is added to the drum. The dyeing process is typically carried out for 45-60 minutes.

  • Fatliquoring: A fatliquoring agent is often added to the dye bath to soften the leather.

  • Fixation: The pH is lowered by the addition of an acid, such as formic acid, to fix the dye to the leather fibers.

  • Rinsing and Finishing: The dyed leather is rinsed thoroughly and then undergoes further finishing processes.

Leather_Dyeing_Workflow Figure 2. General Workflow for Leather Dyeing cluster_preparation Preparation cluster_dyeing_process Dyeing Process cluster_finishing Finishing Wetting Wetting of Leather Dye_Addition Addition of Dissolved Dye Wetting->Dye_Addition Drumming Drumming for Dye Penetration Dye_Addition->Drumming Fatliquoring Addition of Fatliquor Drumming->Fatliquoring Fixation Acidification for Fixation Fatliquoring->Fixation Rinsing Rinsing Fixation->Rinsing Drying_Finishing Drying and Finishing Rinsing->Drying_Finishing

Caption: Figure 2. General Workflow for Leather Dyeing.

Wool Dyeing

Similar to leather, this compound has been used for the dyeing of wool and other protein fibers like silk.[2][8] The principles of application are similar, relying on the acidic conditions to promote dye-fiber interaction.

Experimental Protocol: General Procedure for Wool Dyeing with Acid Dyes

The following is a general laboratory-scale procedure for dyeing wool with acid dyes:

  • Scouring: The wool is first scoured to remove any impurities, such as grease and dirt, that could interfere with dyeing.

  • Wetting: The scoured wool is thoroughly wetted in water.

  • Dye Bath Preparation: The dye is dissolved in hot water and added to the dye bath. An acid, such as acetic acid or formic acid, and a leveling agent may also be added.

  • Dyeing: The wetted wool is introduced into the dye bath, and the temperature is gradually raised to a simmer (around 85-95°C) and maintained for 30-60 minutes with occasional stirring.[9]

  • Rinsing: After dyeing, the wool is allowed to cool and then rinsed thoroughly until the water runs clear.

Other Historical Applications

While leather and wool dyeing were the primary applications, there are historical mentions of this compound and similar dyes being used for coloring paper, wood stains, and inks.[2]

Performance Characteristics

The performance of a dye is critical to its industrial utility. Key parameters include lightfastness and wash fastness.

Fastness PropertyRatingTest Method
Lightfastness Data not availableISO 105-B02
Wash Fastness Data not availableISO 105-C06

Table 2: Fastness Properties of this compound. Note: Specific quantitative data for this compound is not consistently available in public technical literature. The ratings are generally expected to be moderate to good for a metal-complex dye.

Relevance to Drug Development

While this compound itself does not have direct applications in drug development, the broader class of azo dyes is relevant to the pharmaceutical industry.

Excipients in Pharmaceutical Formulations

Azo dyes are used as colorants in the manufacturing of pharmaceutical tablets and capsules.[10][11][12] The use of colorants helps in the identification of different medications, which can reduce the risk of medication errors. However, the use of azo dyes in pharmaceuticals is subject to stringent regulations due to potential health concerns, such as allergic reactions and, in some cases, the release of carcinogenic aromatic amines upon metabolic degradation.[11][12][13]

Biological Stains and Research Applications

Certain azo dyes are used as biological stains in histology and cytology for the visualization of cellular components. While there is no specific evidence of this compound being used as a biological stain, its chemical nature as an acid dye suggests potential for staining proteinaceous structures in biological samples. Furthermore, some azo dye derivatives have been investigated for their potential antimicrobial, antifungal, and anticancer properties, indicating a potential, though indirect, link to drug discovery research.

Azo_Dyes_in_Pharma Figure 3. Relevance of Azo Dyes in the Pharmaceutical Field cluster_applications Applications cluster_considerations Considerations AzoDyes Azo Dyes Excipients Pharmaceutical Excipients (Colorants) AzoDyes->Excipients BiologicalStains Biological Stains AzoDyes->BiologicalStains Research Drug Discovery Research (Derivatives) AzoDyes->Research Regulation Regulatory Scrutiny Excipients->Regulation Safety Potential Health Concerns Excipients->Safety

Caption: Figure 3. Relevance of Azo Dyes in the Pharmaceutical Field.

Conclusion

This compound has a well-established history as a reliable dye for leather and wool, owing to its nature as a metal-complex azo dye. Its industrial application has been driven by its ability to produce consistent brown shades with good affinity for protein fibers. While specific quantitative performance data is not widely published, its long-standing use attests to its practical utility. For professionals in drug development, the relevance of this compound lies not in its direct application, but in the broader context of azo dyes as pharmaceutical excipients and as a class of compounds with potential biological activities. This guide provides a foundational technical understanding of this historically significant industrial colorant.

References

Methodological & Application

Application Notes and Protocols for C.I. Acid Brown 83 in Leather Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of C.I. Acid Brown 83 in leather dyeing processes. The information is intended to support research and development activities by providing detailed methodologies and key data points for experimental design and execution.

Introduction

This compound is a metal-complex acid dye belonging to the di-azo chemical class.[1] It is primarily used in the leather industry to achieve a yellowish-brown hue.[1][2] Its solubility in water makes it suitable for aqueous dyeing systems.[1][3] The dye functions optimally under acidic conditions, typically within a pH range of 4 to 5, where it forms ionic bonds with the amino groups in the collagen fibers of the leather.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
C.I. NameAcid Brown 83
C.I. Number20250
CAS Number13011-68-2
Chemical ClassDi-azo Copper Complex
Molecular FormulaC18H13N6NaO8S
Molecular Weight496.39 g/mol
AppearanceBrown Powder
HueYellowish-Brown
SolubilitySoluble in water

General Experimental Parameters for Leather Dyeing with Acid Dyes

The following table outlines the general experimental parameters for dyeing leather with acid dyes. These parameters can be used as a starting point for developing a specific protocol for this compound.

ParameterRangeNotes
pH2.5 - 4.5Optimal dye uptake and fixation is typically achieved in this range.
Temperature40 - 60°CHigher temperatures can increase dye uptake but may risk damaging the leather.
Duration30 - 90 minutesDependent on the desired shade intensity and leather thickness.
Dye Concentration1 - 5% (on shaved weight of leather)Should be optimized based on the desired color depth.
Liquor Ratio1:10 to 1:20The ratio of the weight of the leather to the volume of the dyebath.

Experimental Protocol for Leather Dyeing with this compound

This protocol describes a general procedure for dyeing chrome-tanned leather with this compound in a laboratory setting. Researchers should optimize the parameters based on the specific type of leather and desired outcome.

Materials and Reagents
  • Chrome-tanned leather (wet blue)

  • This compound

  • Formic acid (or other suitable acid for pH adjustment)

  • Ammonia solution

  • Leveling agent (e.g., ethoxylated fatty alcohol)

  • Penetrating agent (e.g., sulfated oil)

  • Fatliquoring agent

  • Distilled water

Equipment
  • Laboratory-scale dyeing drum or vessel

  • Water bath or other temperature control system

  • pH meter

  • Stirrer

  • Measuring cylinders and beakers

  • Leather shaving machine (optional)

Experimental Workflow

LeatherDyeingWorkflow cluster_prep Leather Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Shaving Shaving Neutralization Neutralization Shaving->Neutralization Adjust thickness Washing_Prep Washing Neutralization->Washing_Prep pH 7.0-7.5 Dye_Bath_Prep Dye Bath Preparation Washing_Prep->Dye_Bath_Prep Prepare for dyeing Dyeing Dyeing Dye_Bath_Prep->Dyeing Add leather Fixation Fixation Dyeing->Fixation Add formic acid Rinsing Rinsing Fixation->Rinsing Remove excess dye Fatliquoring Fatliquoring Rinsing->Fatliquoring Soften leather Drying Drying Fatliquoring->Drying Final step

Caption: Workflow for the leather dyeing process.

Step-by-Step Procedure
  • Leather Preparation:

    • Shaving: If necessary, shave the wet blue leather to the desired thickness.

    • Neutralization: Wash the leather in water at 35°C. Adjust the pH of the bath to 7.0-7.5 with a suitable alkali like ammonia and run for 60 minutes. This step is crucial for ensuring even dye penetration.

    • Washing: Drain the neutralization bath and wash the leather thoroughly with water.

  • Dyeing Process:

    • Dye Bath Preparation: Prepare the dyebath with a liquor ratio of 1:15. Heat the water to 40°C. Add a leveling agent (e.g., 0.5%) and a penetrating agent (e.g., 1.0%) to the bath and mix well.

    • Dye Addition: Dissolve the required amount of this compound (e.g., 2% on shaved weight) in hot water and add it to the dyebath.

    • Dyeing: Introduce the neutralized and washed leather into the dyebath. Increase the temperature to 50-55°C over 15 minutes and run for 45-60 minutes.

    • Fixation: To fix the dye to the leather, gradually add formic acid (diluted 1:10 with water) in two to three stages to lower the pH of the dyebath to approximately 4.0. Run for an additional 20-30 minutes after the final acid addition.

  • Post-Treatment:

    • Rinsing: Drain the dyebath and rinse the leather with water until the water runs clear.

    • Fatliquoring: In a fresh bath at 50°C, add a suitable fatliquoring agent (e.g., 5-8% on shaved weight) to soften the leather and enhance its physical properties. Run for 45-60 minutes.

    • Drying: After fatliquoring, drain the bath, and the leather is ready for drying. It can be toggled to dry at a controlled temperature and humidity.

Conclusion

This document provides a foundational protocol for the application of this compound in leather dyeing. The provided parameters and procedures are intended as a starting point for research and development. Optimization of each step is recommended to achieve the desired color, fastness, and overall leather quality. For consistent and reproducible results, it is essential to carefully control all experimental variables, including the quality of the leather, water, and chemical reagents.

References

Application Notes and Protocols: C.I. Acid Brown 83 as a Counterstain in Trichrome Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles of trichrome staining and a detailed protocol for the potential use of C.I. Acid Brown 83 as a counterstain. While this compound is not a conventional counterstain in established trichrome methods, this document outlines a theoretical framework and an adaptable protocol for its application, based on the general principles of acid dye staining in histology.

Introduction to Trichrome Staining

Trichrome staining methods are histological techniques that utilize three or more acid dyes of contrasting colors to differentiate various tissue components.[1] The most common application is to distinguish collagen from muscle and cytoplasm.[2] In a typical Masson's trichrome stain, nuclei are stained with an iron hematoxylin, cytoplasm and muscle are stained with a red dye (e.g., Biebrich scarlet-acid fuchsin), and collagen is subsequently stained with a contrasting color, commonly blue (Aniline Blue) or green (Light Green SF).[3][4]

The differential staining is achieved through the sequential application of dyes with different molecular weights and affinities for tissue components, along with the use of a polyacid (e.g., phosphomolybdic acid or phosphotungstic acid).[5] The polyacid acts as a decolorizing agent, removing the red plasma stain from collagen, and as a mordant for the subsequent collagen stain.[5]

This compound: A Potential Counterstain

This compound (C.I. 20250) is a double azo, metal complex acid dye.[6] As an acid dye, it is anionic and will bind to cationic (basic) tissue components such as proteins in the cytoplasm, muscle, and erythrocytes.[7][8] Its "yellow light brown" color could offer a contrasting counterstain to the blue or green of collagen and the dark-stained nuclei in a trichrome procedure.[6] The use of a brown counterstain may be advantageous in specific contexts where a different color palette is desired for imaging or interpretation.

Physicochemical Properties of this compound:

PropertyValue
C.I. Number20250
CAS Number13011-68-2
Molecular FormulaC18H13N6NaO8S
Molecular Weight496.39 g/mol
ColorYellowish Brown
SolubilitySoluble in water (yellow-brown solution), insoluble in alcohol

Source:[6]

Experimental Protocols

The following protocols are based on a standard Masson's trichrome procedure. The key modification is the substitution of the standard counterstain with a this compound solution. Optimization of incubation times and solution concentrations is recommended to achieve desired staining results.

Materials and Reagents:

  • Paraffin-embedded tissue sections (5-6 µm)

  • Bouin's Solution

  • Weigert's Iron Hematoxylin (Solutions A and B)

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic/Phosphotungstic Acid Solution

  • This compound Solution (0.5% aqueous):

    • This compound powder: 0.5 g

    • Distilled water: 100 mL

    • Glacial Acetic Acid (optional, to acidify): 0.2 mL

  • 1% Acetic Acid Solution

  • Graded alcohols (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Permanent mounting medium

Protocol for Trichrome Staining with this compound Counterstain:

  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 2 minutes each.

    • 95% Ethanol: 2 changes, 2 minutes each.

    • 70% Ethanol: 2 minutes.

    • Rinse in running tap water.

  • Mordanting (for formalin-fixed tissue):

    • Incubate sections in pre-heated Bouin's solution at 56-60°C for 1 hour, or overnight at room temperature.[2]

    • Rinse in running tap water until the yellow color disappears.[2]

  • Nuclear Staining:

    • Prepare fresh Weigert's iron hematoxylin by mixing equal parts of Solution A and Solution B.

    • Stain in Weigert's iron hematoxylin for 10 minutes.[4]

    • Rinse in running tap water for 10 minutes.

    • Wash in distilled water.

  • Cytoplasmic and Muscle Staining:

    • Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.[4]

    • Wash in distilled water.

  • Differentiation and Mordanting for Collagen:

    • Differentiate in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes, or until collagen is decolorized.[4]

  • Collagen Staining (Standard Method):

    • For comparison or as a standard control, stain with Aniline Blue or Light Green at this step.

  • Counterstaining with this compound:

    • Without rinsing after the phosphomolybdic-phosphotungstic acid, immerse slides in the 0.5% this compound solution for 5-10 minutes.

    • Note: This is an estimated time and should be optimized.

  • Final Differentiation:

    • Rinse briefly in distilled water.

    • Differentiate in 1% acetic acid solution for 2-5 minutes.[4]

  • Dehydration and Mounting:

    • Dehydrate quickly through 95% ethanol and 2 changes of absolute ethanol.

    • Clear in 2 changes of xylene.

    • Mount with a permanent mounting medium.

Expected Staining Results:

Tissue ComponentExpected Color with Acid Brown 83 CounterstainStandard Masson's (Aniline Blue)
NucleiBlackBlack
Cytoplasm, Muscle, KeratinShades of Brown/Yellow-BrownRed
CollagenRed (from Biebrich Scarlet-Acid Fuchsin)Blue
ErythrocytesShades of Brown/Yellow-BrownRed

Note: The final coloration of collagen when using Acid Brown 83 as the primary counterstain may differ from the standard red, as the Biebrich Scarlet-Acid Fuchsin may not be fully replaced in all tissues. The expected outcome is a multi-colored stain with brown, red, and black hues.

Visualizations

Logical Relationship of Trichrome Staining Components

Trichrome_Staining_Principle cluster_tissue Tissue Components cluster_stains Staining Solutions Nuclei Nuclei (Acidic) Cytoplasm Cytoplasm/Muscle (Basic) Collagen Collagen (Porous) Hematoxylin Weigert's Hematoxylin (Basic Dye) Hematoxylin->Nuclei Binds to Plasma_Stain Biebrich Scarlet-Acid Fuchsin (Acid Dye - Red) Plasma_Stain->Cytoplasm Stains Plasma_Stain->Collagen Stains Polyacid Phosphomolybdic/ Phosphotungstic Acid Polyacid->Collagen Decolorizes Red Stain Polyacid->Collagen Mordants for Counterstain Counterstain This compound (Acid Dye - Brown) Counterstain->Cytoplasm Counterstains Counterstain->Collagen Stains

Caption: Principle of differential staining in a trichrome method using this compound.

Experimental Workflow for Trichrome Staining with this compound

Trichrome_Workflow start Start: Deparaffinize & Rehydrate mordant Mordant (Bouin's Solution) start->mordant nuclear_stain Nuclear Stain (Weigert's Hematoxylin) mordant->nuclear_stain plasma_stain Plasma Stain (Biebrich Scarlet-Acid Fuchsin) nuclear_stain->plasma_stain differentiation Differentiation (Phosphomolybdic/ Phosphotungstic Acid) plasma_stain->differentiation counterstain Counterstain (this compound) differentiation->counterstain final_diff Final Differentiation (1% Acetic Acid) counterstain->final_diff dehydrate_mount Dehydrate, Clear & Mount final_diff->dehydrate_mount end End: Stained Slide dehydrate_mount->end

Caption: Step-by-step workflow for the proposed trichrome staining protocol.

References

Application Notes: The Use of Acid Brown 83 in Forensic Fiber Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Brown 83, a monoazo acid dye, is utilized in forensic science for the comparative analysis of textile fibers. The dye is particularly useful for staining proteinaceous fibers such as wool and silk, as well as nylon fibers. Its application in forensic casework lies in its ability to differentiate between fibers that may appear visually similar. By dyeing questioned and known fibers under controlled conditions and subsequently analyzing their color and spectral properties, forensic scientists can establish or refute a common origin. This process is a crucial component of trace evidence examination, providing valuable associative evidence in criminal investigations. The standardized application of dyes like Acid Brown 83, followed by instrumental analysis, allows for a reproducible and objective comparison of fiber evidence.

Principle

The application of Acid Brown 83 in forensic fiber analysis is based on the principles of dye chemistry and comparative microscopy. Acid dyes, including Acid Brown 83, form ionic bonds with the amino groups present in protein and polyamide fibers. The dyeing process is carried out in an acidic solution, which protonates these amino groups, allowing the anionic dye molecules to bind. The rate and extent of dye uptake are influenced by various factors, including the fiber's chemical composition, morphology, and any previous treatments it may have undergone.

When a questioned fiber from a crime scene and a known fiber from a suspect or victim are dyed with Acid Brown 83 under identical conditions, they will exhibit the same color and spectral characteristics if they are of the same type and have a similar history. Differences in their dye uptake, resulting in different shades or spectral profiles, can indicate that the fibers do not share a common origin. This comparative analysis is typically performed using techniques such as comparison microscopy and microspectrophotometry.

Experimental Protocols

1. Preparation of Dyeing Solution

A stock solution of Acid Brown 83 is prepared to ensure consistency across multiple dyeing experiments.

  • Materials:

    • Acid Brown 83 (C.I. 20250)

    • Distilled/Deionized water

    • Formic acid

    • Volumetric flask (100 mL)

    • Magnetic stirrer and stir bar

    • Analytical balance

  • Procedure:

    • Weigh out 0.1 g of Acid Brown 83 powder using an analytical balance.

    • Transfer the dye powder to a 100 mL volumetric flask.

    • Add approximately 50 mL of distilled/deionized water to the flask and dissolve the dye using a magnetic stirrer.

    • Once the dye is fully dissolved, add 1 mL of formic acid to the solution.

    • Bring the final volume to 100 mL with distilled/deionized water.

    • This creates a 0.1% (w/v) stock solution. For working solutions, dilute the stock solution as required (e.g., to 0.01% or 0.001%).

2. Fiber Dyeing Protocol

This protocol outlines the procedure for dyeing both questioned and known fibers for comparative analysis.

  • Materials:

    • Questioned and known fibers

    • Microscope slides and coverslips

    • Small test tubes or vials

    • Water bath or heating block

    • Dyeing solution (e.g., 0.01% Acid Brown 83)

    • Distilled/deionized water

    • Micro-forceps

  • Procedure:

    • Clean the fibers by washing them with a mild detergent solution, followed by rinsing with distilled/deionized water and then ethanol. Allow the fibers to air dry completely.

    • Place the questioned and known fibers in separate, labeled test tubes.

    • Add a sufficient volume of the Acid Brown 83 working solution to each test tube to fully immerse the fibers.

    • Place the test tubes in a water bath or heating block set to a specific temperature (e.g., 100°C) for a set period (e.g., 15-30 minutes).

    • After dyeing, remove the fibers from the dye bath using micro-forceps and rinse them thoroughly with distilled/deionized water until no more color bleeds from the fibers.

    • Mount the dyed fibers on separate microscope slides in a suitable mounting medium for microscopic and instrumental analysis.

3. Analysis of Dyed Fibers

The dyed fibers are analyzed using comparison microscopy and microspectrophotometry.

  • Comparison Microscopy:

    • Place the mounted questioned and known fibers on the stages of a comparison microscope.

    • Visually compare the color, shade, and distribution of the dye along the length of the fibers under the same lighting conditions.

    • Note any similarities or differences in their appearance.

  • Microspectrophotometry (MSP):

    • Using a microspectrophotometer, obtain the visible absorption spectra of both the questioned and known dyed fibers.

    • Measure the spectra at multiple points along each fiber to ensure consistency.

    • Compare the resulting spectra. The key features to compare are the wavelength of maximum absorption (λmax) and the overall shape of the spectral curves.

Data Presentation

Table 1: Properties of Acid Brown 83

PropertyValue
C.I. NameAcid Brown 83
C.I. Number20250
Chemical ClassMonoazo
Molecular FormulaC₁₈H₁₄N₄O₈S₂Na₂
Molecular Weight542.43 g/mol
Typical ApplicationWool, Silk, Nylon

Table 2: Example Dyeing Parameters and Expected Results

ParameterValuePurpose
Dye Concentration0.01% (w/v)To achieve a suitable color depth for analysis.
Dyeing Temperature100°CTo facilitate dye uptake by the fibers.
Dyeing Time15 minutesTo allow for sufficient time for the dye to penetrate the fiber matrix.
pH of Dye BathAcidic (adjusted with formic acid)To promote the ionic interaction between the dye and the fiber.
Expected λmax Approximately 450-480 nmThe characteristic absorption peak for Acid Brown 83 on protein fibers.

Visualizations

Forensic_Fiber_Analysis_Workflow cluster_evidence Evidence Collection cluster_prep Sample Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis cluster_conclusion Conclusion Crime_Scene Crime Scene Fiber Cleaning Fiber Cleaning Crime_Scene->Cleaning Reference_Sample Reference Fiber Reference_Sample->Cleaning Dyeing Dye Fibers Under Controlled Conditions Cleaning->Dyeing Dye_Bath_Prep Prepare Acid Brown 83 Dye Bath Dye_Bath_Prep->Dyeing Microscopy Comparison Microscopy Dyeing->Microscopy MSP Microspectrophotometry Dyeing->MSP Comparison Compare Color and Spectra Microscopy->Comparison MSP->Comparison Conclusion_Node Inclusion or Exclusion Comparison->Conclusion_Node

Caption: Workflow for the comparative analysis of forensic fibers using Acid Brown 83.

Dye_Fiber_Interaction cluster_fiber Fiber Structure (e.g., Wool, Nylon) cluster_dye Dye Molecule Fiber Fiber Polymer Chain with Amino Groups (-NH2) Protonated_Fiber Protonated Amino Groups (-NH3+) Fiber->Protonated_Fiber Acidic Solution (H+) Dyed_Fiber Dyed Fiber (Fiber-NH3+...-O3S-Dye) Protonated_Fiber->Dyed_Fiber Ionic Bond Formation Dye Acid Brown 83 (Anionic Dye, D-SO3-) Dye->Dyed_Fiber

Caption: Chemical interaction between Acid Brown 83 and a fiber in an acidic medium.

Lack of Scientific Evidence for Acid Brown 83 in Blood Fingerprint Detection

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific and forensic literature, no established methods or protocols were found for the use of Acid Brown 83 in detecting latent fingerprints in blood.

In contrast, the search consistently highlighted several other acid dyes as standard and well-documented reagents for the development of latent fingerprints in blood. These include:

  • Acid Black 1 (Amido Black)

  • Acid Violet 17

  • Acid Yellow 7

  • Coomassie Brilliant Blue (Acid Blue 83)

These reagents are widely recognized and recommended in forensic science literature and official guidelines for their efficacy in staining the protein components of blood, thereby revealing latent prints.

Given the absence of data and established procedures for Acid Brown 83 in this specific forensic application, it is not possible to generate the requested detailed application notes and protocols.

Alternative Proposal:

We can, however, provide the requested detailed Application Notes and Protocols for a widely accepted and effective alternative, Acid Black 1 (Amido Black) . This would include a summary of quantitative data, detailed experimental protocols, and the mandatory visualizations (Graphviz diagrams) as per your core requirements.

Please advise if you would like to proceed with the generation of this content for Acid Black 1.

Application Notes and Protocols for C.I. Acid Brown 83 in Protein Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of proteins in polyacrylamide gels following electrophoresis is a fundamental technique in proteomics and molecular biology. While Coomassie Brilliant Blue, silver staining, and fluorescent dyes are the most common methods, the exploration of alternative dyes can offer advantages in specific applications. This document provides detailed application notes and a theoretical protocol for the use of C.I. Acid Brown 83, a double azo, metal complex acid dye, for staining proteins in polyacrylamide gels.

It is important to note that while this compound is used as a dye in other industries, its application for protein staining in scientific literature is not well-documented.[1][2][3][4] The protocols and data presented here are based on the general principles of protein staining with acid dyes and are intended to serve as a starting point for researchers to develop and optimize their own staining procedures.

Principle of Staining

Acid dyes, such as this compound, are anionic dyes that bind to proteins primarily through electrostatic interactions with positively charged amino acid residues (e.g., lysine, arginine, and histidine) and hydrophobic interactions.[5] The staining process typically involves fixing the proteins in the gel matrix to prevent diffusion, followed by incubation with the dye solution. A subsequent destaining step is usually required to remove the background dye from the gel, allowing for the visualization of the protein bands.

Product Information

PropertyDescription
C.I. Name Acid Brown 83
C.I. Number 20250
CAS Number 13011-68-2
Molecular Formula C₁₈H₁₃N₆NaO₈S
Molecular Weight 496.39 g/mol
Appearance Yellow-light brown powder
Solubility Soluble in water (yellow-brown solution), insoluble in alcohol.[2]

Experimental Protocols

Materials
  • This compound powder

  • Polyacrylamide gel with separated proteins

  • Fixing Solution: 50% (v/v) methanol, 10% (v/v) glacial acetic acid in deionized water

  • Staining Solution: 0.1% (w/v) this compound in 40% (v/v) methanol, 10% (v/v) glacial acetic acid in deionized water

  • Destaining Solution: 10% (v/v) methanol, 7% (v/v) glacial acetic acid in deionized water

  • Gel storage solution: 5% (v/v) glacial acetic acid in deionized water

  • Shaking platform

  • Staining trays

Staining Protocol
  • Fixation: After electrophoresis, carefully remove the polyacrylamide gel and place it in a clean staining tray. Add a sufficient volume of Fixing Solution to completely immerse the gel. Incubate for 30-60 minutes on a shaking platform at room temperature. This step fixes the proteins in the gel and removes interfering substances like SDS.

  • Staining: Discard the Fixing Solution and add the Staining Solution to the tray, ensuring the gel is fully submerged. Incubate for 1-2 hours on a shaking platform at room temperature. The optimal staining time may vary depending on the gel thickness and protein concentration and should be determined empirically.

  • Destaining: Discard the Staining Solution. Add Destaining Solution and gently agitate the gel. Replace the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background. The destaining process can take several hours. For rapid destaining, a piece of absorbent material (e.g., kimwipe or sponge) can be added to the destaining solution to help absorb the excess dye.

  • Washing and Storage: Once the desired band intensity and background clarity are achieved, wash the gel with deionized water for 10-15 minutes. The gel can then be imaged or stored in the gel storage solution at 4°C.

Quantitative Data and Performance

FeatureThis compound (Theoretical)Coomassie Brilliant Blue G-250Silver StainingFluorescent Stains
Sensitivity Moderate~8-25 ng[6]High (<1 ng)[6]Very High (<1 ng)[6]
Linear Dynamic Range ModerateGood[6]Narrow[6]Wide (up to 4 orders of magnitude)[6]
Staining Time 1-2 hours30 min to overnight[6]Time-consuming and complex[6]~3.5 hours[6]
Ease of Use SimpleSimpleComplexSimple
Cost LowLowModerateHigh
Mass Spectrometry Compatibility Potentially Yes (requires destaining)YesLimited (protocol dependent)Yes

Diagrams

Experimental Workflow for Protein Staining

G cluster_0 Gel Electrophoresis cluster_1 Protein Staining cluster_2 Analysis A Sample Preparation B Polyacrylamide Gel Electrophoresis (PAGE) A->B C Fixation (Methanol/Acetic Acid) B->C D Staining (this compound Solution) C->D E Destaining (Methanol/Acetic Acid) D->E F Gel Imaging E->F G Data Analysis F->G

Caption: Workflow for staining proteins in polyacrylamide gels.

Logical Relationship of Staining Components

G Protein Protein (+ charged residues) StainedProtein Stained Protein Complex Protein->StainedProtein Electrostatic Interaction AcidBrown83 This compound (Anionic Dye) AcidBrown83->StainedProtein Binding

Caption: Interaction between this compound and protein molecules.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Incomplete destaining.Extend destaining time. Use fresh destaining solution. Add an absorbent material to the destaining solution.
Weak Staining Insufficient staining time. Low dye concentration. Protein concentration is too low.Increase staining time. Prepare fresh staining solution with a slightly higher dye concentration. Load more protein onto the gel.
No Bands Visible Protein did not enter the gel. Staining solution is not effective.Check electrophoresis conditions. Prepare fresh staining solution.
Precipitate on Gel Staining solution was not filtered.Filter the staining solution before use.

Conclusion

This compound presents a potential alternative for protein staining in polyacrylamide gels. Its water solubility and classification as an acid dye suggest it will bind to proteins in a manner analogous to other common anionic dyes. The provided protocol is a starting point, and optimization of staining and destaining times, as well as dye concentration, will be necessary to achieve the best results for specific experimental needs. Further characterization is required to determine its sensitivity, linearity, and compatibility with downstream applications such as mass spectrometry.

References

Application Notes and Protocols for Quantitative Analysis of Proteins Using Coomassie Brilliant Blue Dye

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Dye Selection: A comprehensive review of scientific literature indicates that "Acid Brown 83" is a dye primarily used in the textile industry and is not an established reagent for quantitative protein assays. It is highly probable that this was a misnomer for "Acid Blue 83," a synonym for Coomassie Brilliant Blue R-250, or a related Coomassie dye. This document, therefore, details the widely adopted, rapid, and sensitive colorimetric method for protein quantification based on Coomassie Brilliant Blue G-250, commonly known as the Bradford assay. This method is highly relevant for researchers, scientists, and drug development professionals.

Introduction

The Bradford protein assay, first described by Marion M. Bradford in 1976, is a spectroscopic analytical procedure used to measure the concentration of total protein in a solution. It is a cornerstone in biochemistry and molecular biology due to its simplicity, speed, and high sensitivity.[1] The assay is suitable for a wide range of applications, including the quantification of protein samples from cell lysates, tissue homogenates, and purified protein solutions, making it a valuable tool in drug development workflows, from early discovery to quality control.[1][2]

Principle of the Assay

The Bradford assay is a colorimetric method founded on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[3] The core mechanism involves a shift in the dye's absorbance maximum upon binding to protein molecules. In an acidic solution, the unbound dye exists in a reddish-brown cationic form with an absorbance maximum at approximately 465 nm.[4] When the dye binds to proteins, primarily through electrostatic interactions with basic amino acid residues (especially arginine, lysine, and histidine) and van der Waals forces, it is stabilized in its blue anionic form.[3] This protein-dye complex exhibits a strong absorbance at 595 nm.[3][5] The increase in absorbance at 595 nm is directly proportional to the amount of protein in the sample.[6]

G cluster_principle Principle of Bradford Assay Unbound_Dye Unbound Coomassie Dye (Reddish-Brown, Cationic) Absorbance Max: ~465 nm Dye_Protein_Complex Dye-Protein Complex (Blue, Anionic) Absorbance Max: 595 nm Unbound_Dye->Dye_Protein_Complex Binding in Acidic Conditions Protein Protein Sample (Basic & Aromatic Residues) Protein->Dye_Protein_Complex G cluster_workflow Bradford Assay Experimental Workflow Prep_Standards 1. Prepare Protein Standards (e.g., BSA in sample buffer) Add_Reagent 3. Add Bradford Reagent to standards and samples Prep_Standards->Add_Reagent Prep_Samples 2. Prepare Unknown Samples (Dilute if necessary) Prep_Samples->Add_Reagent Incubate 4. Incubate at Room Temperature (5-10 minutes) Add_Reagent->Incubate Measure_Abs 5. Measure Absorbance at 595 nm Incubate->Measure_Abs Plot_Curve 6. Plot Standard Curve (Absorbance vs. Concentration) Measure_Abs->Plot_Curve Calculate_Conc 7. Calculate Unknown Concentration Plot_Curve->Calculate_Conc

References

Application Notes and Protocols: C.I. Acid Brown 83 for Textile Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Acid Brown 83 is a metal-complex azo dye primarily utilized for staining animal-based textiles such as wool, silk, and leather, as well as synthetic polyamides like nylon.[1][2][3][4] Its efficacy on these substrates is due to its anionic nature, which allows it to form strong ionic bonds with the cationic amino groups present in protein fibers under acidic conditions.[2][3][5] Conversely, non-animal-based textiles, such as cellulosic fibers (e.g., cotton, linen) and certain synthetics, lack these cationic sites. Consequently, direct application of this compound to these materials results in poor dye uptake and minimal wash fastness, making it an unsuitable staining agent without fiber modification.

These application notes provide a detailed overview of this compound, its staining mechanism, and protocols for its traditional application on animal-based fibers. Furthermore, a protocol for the chemical modification of cellulosic textiles is presented to enable staining with acid dyes, thereby extending the utility of this compound to non-animal-based materials for research and development purposes.

Dye Characteristics: this compound

This compound is characterized by its yellowish-brown hue and its formulation as a copper complex, which enhances its stability and fastness properties.[6][7]

PropertyDescriptionReference
C.I. Name Acid Brown 83[6]
C.I. Number 20250[1][6]
CAS Number 13011-68-2[6][8]
Chemical Class Diazo Copper Complex[9]
Molecular Formula C18H13N6NaO8S (may vary with copper complex)[6][10]
Molecular Weight ~496.39 g/mol (sodium salt)[6]
Appearance Brown Powder[9]
Solubility Soluble in water[6][9]
Primary Applications Leather and wool dyeing[1][4][6]

Mechanism of Action: The Chemistry of Acid Dye Staining

Acid dyes are so named because they are applied in an acidic dye bath.[2][3] The staining process is governed by electrostatic interactions between the dye and the fiber.

  • Fiber Protonation: In an acidic solution (pH < 7), the amino groups (-NH2) in protein fibers (wool, silk) and polyamide fibers (nylon) become protonated, acquiring a positive charge (-NH3+).[5]

  • Dye Anionization: Acid Brown 83, typically a sodium salt of a sulfonic acid, ionizes in water to yield a colored anion (Dye-SO3-).

  • Ionic Bonding: The negatively charged dye anion is attracted to the positively charged sites on the fiber, forming strong ionic bonds. This electrostatic attraction is the primary force responsible for the dye's fixation to the fiber.[2][3]

Cellulosic fibers like cotton and linen lack these amino groups and therefore cannot be effectively dyed with acid dyes under normal conditions.

cluster_0 Animal Fiber (e.g., Wool) cluster_1 Acid Dye Wool_Fiber Wool Fiber (-NH2 groups) Protonated_Wool Protonated Wool Fiber (-NH3+ groups) Wool_Fiber->Protonated_Wool + H+ Dyed_Wool Dyed Wool Fiber (Ionic Bond) Protonated_Wool->Dyed_Wool + Dye-SO3- Acid_Dye Acid Brown 83 (Dye-SO3-Na+) Dye_Anion Dye Anion (Dye-SO3-) Acid_Dye->Dye_Anion in Water Acidic_Bath Acidic Bath (H+)

Caption: Staining mechanism of Acid Brown 83 on animal fibers.

Protocols

Protocol 1: Staining of Animal-Based Textiles (Wool/Silk)

This protocol describes the standard laboratory procedure for staining wool or silk fabrics with this compound.

Materials:

  • This compound dye powder

  • Wool or silk textile sample

  • Distilled water

  • Acetic acid or formic acid (to adjust pH)

  • Sodium sulfate (leveling agent)

  • Beakers or dye baths

  • Heating plate with magnetic stirrer

  • Glass stirring rod

  • pH meter or pH strips

Procedure:

  • Preparation of the Dye Bath:

    • Calculate the required amount of dye based on the weight of the fabric (e.g., 1% on weight of fiber, owf).

    • Prepare a stock solution of the dye by dissolving the powder in a small amount of hot distilled water.

    • Fill the dye bath with distilled water (liquor ratio, e.g., 40:1).

    • Add a leveling agent such as sodium sulfate (e.g., 5-10% owf) to promote even dye uptake.

    • Add the dye stock solution to the bath and stir until fully dispersed.

  • pH Adjustment:

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[11] The acidic environment is crucial for protonating the fiber's amino groups.[3]

  • Dyeing Process:

    • Introduce the pre-wetted textile sample into the dye bath at room temperature.

    • Gradually raise the temperature of the dye bath to 85-95°C over 30-45 minutes.

    • Maintain this temperature for 45-60 minutes, stirring occasionally to ensure uniform dyeing.

  • Rinsing and Drying:

    • After the dyeing period, allow the bath to cool down.

    • Remove the textile sample and rinse it thoroughly with cold water until the water runs clear.

    • A final rinse with a mild non-ionic detergent can be performed to remove any unfixed surface dye.

    • Squeeze out excess water and allow the sample to air dry or dry in a low-temperature oven.

Protocol 2: Cationization of Non-Animal Textiles (Cotton) for Acid Dye Staining

This protocol outlines a method for chemically modifying cotton fibers to introduce cationic sites, making them receptive to Acid Brown 83.

Materials:

  • Cotton textile sample

  • Cationizing agent (e.g., 3-chloro-2-hydroxypropyltrimethylammonium chloride - CHPTAC)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Beakers

  • Heating and stirring apparatus

Procedure:

  • Preparation of Cationization Solution:

    • Prepare an aqueous solution of the cationizing agent (e.g., 50 g/L CHPTAC).

    • Prepare a separate solution of sodium hydroxide (e.g., 20 g/L NaOH).

  • Fiber Treatment:

    • Immerse the cotton sample in the CHPTAC solution for 15-20 minutes at room temperature.

    • Remove the fabric, squeeze out excess liquid, and then immerse it in the NaOH solution for 5-10 minutes. This initiates the reaction between the cellulose and the cationizing agent.

  • Curing:

    • Remove the sample, squeeze out excess liquid, and cure it at an elevated temperature (e.g., 100-120°C) for 5-10 minutes. This step fixes the cationic groups onto the cellulose fibers.

  • Neutralization and Rinsing:

    • Thoroughly rinse the modified cotton fabric with hot water to remove any unreacted chemicals.

    • Neutralize the fabric with a dilute acetic acid solution.

    • Rinse again with cold water until the rinse water is neutral.

    • The modified cotton is now ready for staining with Acid Brown 83.

  • Staining of Modified Cotton:

    • Follow the procedure outlined in Protocol 1 for staining animal-based textiles. The cationic sites on the modified cotton will now readily bind with the anionic Acid Brown 83 dye.

Start Start: Untreated Cotton Cationization 1. Cationization (e.g., CHPTAC + NaOH) Start->Cationization Curing 2. Curing (Heat Treatment) Cationization->Curing Rinsing 3. Rinsing & Neutralization Curing->Rinsing Modified_Cotton Modified Cotton (Cationic Sites) Rinsing->Modified_Cotton Dyeing 4. Acid Dyeing (Protocol 1) Modified_Cotton->Dyeing End End: Stained Cotton Dyeing->End

References

Application Notes and Protocols for the Adsorption of C.I. Acid Brown 83 on Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the adsorption of C.I. Acid Brown 83, an acidic dye, onto activated carbon. The information is intended to guide researchers in establishing effective experimental setups for studying and utilizing this adsorption process for water purification and other applications. The protocols are based on established methodologies for dye adsorption studies.

Introduction

This compound is a synthetic dye that can be found in the wastewater of various industries, including textiles. The discharge of such colored effluents into the environment is a significant concern due to their potential toxicity and the aesthetic pollution they cause. Activated carbon has been widely demonstrated as a highly effective adsorbent for the removal of dyes from aqueous solutions due to its large surface area and porous structure.[1] This document outlines the key parameters and procedures for the successful adsorption of this compound using activated carbon.

The efficiency of the adsorption process is influenced by several key factors, including the pH of the solution, the contact time between the dye and the activated carbon, the initial dye concentration, and the adsorbent dosage. Understanding and optimizing these parameters are crucial for maximizing the removal of this compound.

Key Experimental Parameters and Findings

The adsorption of acidic dyes like this compound onto activated carbon is a complex process governed by various physicochemical parameters. The following tables summarize the quantitative data derived from studies on the adsorption of a representative "Acid Brown" dye on activated carbon prepared from Azolla Pinnate seaweed.[1] This data provides a valuable reference for researchers working with this compound.

Table 1: Adsorption Isotherm Parameters for Acid Brown Dye [1]

Isotherm ModelParametersValues
Langmuir qm (mg/g)142.86
KL (L/mg)0.046
R20.998
Freundlich Kf ((mg/g)(L/mg)1/n)15.85
n2.17
R20.989
Temkin B (J/mol)28.45
A (L/g)0.46
R20.991

Note: The Langmuir isotherm model provided the best fit for the experimental data, suggesting a monolayer adsorption process on a homogeneous surface.[1]

Table 2: Adsorption Kinetic Parameters for Acid Brown Dye [1]

Kinetic ModelParametersValues
Pseudo-First-Order qe,cal (mg/g)98.2
k1 (1/min)0.018
R20.984
Pseudo-Second-Order qe,cal (mg/g)125.0
k2 (g/mg·min)0.0002
R20.999

Note: The pseudo-second-order kinetic model best described the adsorption process, indicating that chemisorption may be the rate-limiting step.[1]

Table 3: Effect of pH on the Adsorption of Acid Brown Dye [1]

pHAdsorption Capacity (qe, mg/g)
285.6
492.4
6105.8
8118.2
10123.5

Note: The adsorption capacity of activated carbon for the acid brown dye was observed to increase with an increase in the pH of the solution.[1]

Experimental Protocols

The following are detailed protocols for conducting experiments on the adsorption of this compound onto activated carbon.

Preparation of Activated Carbon

Activated carbon can be prepared from various carbonaceous precursors. The following is a general procedure for the chemical activation of a biomass precursor.

Materials:

  • Biomass precursor (e.g., rice husk, coconut shell, wood)

  • Activating agent (e.g., phosphoric acid (H3PO4), zinc chloride (ZnCl2), potassium hydroxide (KOH))

  • Hydrochloric acid (HCl), 0.1 M

  • Distilled water

  • Oven

  • Furnace

  • Sieves

Procedure:

  • Wash the biomass precursor with distilled water to remove any dirt and impurities.

  • Dry the washed precursor in an oven at 105-110°C for 24 hours.

  • Grind and sieve the dried material to obtain a uniform particle size.

  • Impregnate the precursor with the activating agent in a specific ratio (e.g., 1:1 w/w).

  • Dry the impregnated material in an oven at 110°C for 12 hours.

  • Carbonize the dried material in a furnace under a nitrogen atmosphere at a specific temperature (e.g., 500-800°C) for a defined period (e.g., 1-2 hours).

  • Allow the activated carbon to cool to room temperature.

  • Wash the activated carbon with 0.1 M HCl to remove any remaining activating agent and impurities.

  • Continue washing with distilled water until the pH of the wash water becomes neutral.

  • Dry the final activated carbon in an oven at 110°C for 24 hours.

  • Store the prepared activated carbon in a desiccator for future use.

Preparation of this compound Stock Solution

Materials:

  • This compound dye powder

  • Distilled water

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Accurately weigh a specific amount of this compound dye powder using an analytical balance.

  • Dissolve the dye powder in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1000 mg/L).

  • Ensure the dye is completely dissolved by using a magnetic stirrer if necessary.

  • Prepare working solutions of desired concentrations by diluting the stock solution with distilled water.

Batch Adsorption Experiments

Batch adsorption experiments are conducted to determine the adsorption capacity and the influence of various parameters on the removal of this compound.

Materials:

  • Prepared activated carbon

  • This compound working solutions of known concentrations

  • Conical flasks or beakers

  • Shaker (orbital or thermostatic)

  • pH meter

  • Syringes and filters (e.g., 0.45 µm)

  • UV-Vis spectrophotometer

Procedure:

  • Effect of Contact Time:

    • Add a fixed amount of activated carbon (e.g., 0.1 g) to a series of flasks containing a fixed volume (e.g., 100 mL) of this compound solution of a specific initial concentration.

    • Agitate the flasks in a shaker at a constant speed and temperature.

    • Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180, 240 minutes).

    • Filter the samples to separate the activated carbon.

    • Analyze the final concentration of the dye in the filtrate using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.

  • Effect of Initial Dye Concentration (Adsorption Isotherm):

    • Add a fixed amount of activated carbon to a series of flasks containing a fixed volume of this compound solutions with varying initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L).

    • Agitate the flasks for the predetermined equilibrium time.

    • Filter the samples and analyze the final dye concentration.

  • Effect of Adsorbent Dose:

    • Add varying amounts of activated carbon (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 g) to a series of flasks containing a fixed volume and initial concentration of this compound solution.

    • Agitate the flasks for the equilibrium time.

    • Filter the samples and analyze the final dye concentration.

  • Effect of pH:

    • Adjust the initial pH of the this compound solutions to different values (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.

    • Add a fixed amount of activated carbon to each flask.

    • Agitate the flasks for the equilibrium time.

    • Filter the samples and analyze the final dye concentration.

Data Analysis: The amount of dye adsorbed per unit mass of activated carbon at equilibrium (qe, mg/g) can be calculated using the following equation:

qe = (C0 - Ce) * V / m

where:

  • C0 is the initial dye concentration (mg/L)

  • Ce is the equilibrium dye concentration (mg/L)

  • V is the volume of the dye solution (L)

  • m is the mass of the activated carbon (g)

The percentage of dye removal can be calculated as:

% Removal = ((C0 - Ce) / C0) * 100

Visualizations

The following diagrams illustrate the key workflows and relationships in the adsorption studies of this compound on activated carbon.

Experimental_Workflow cluster_prep Preparation cluster_exp Batch Adsorption Experiments cluster_analysis Analysis cluster_data Data Interpretation AC_Prep Activated Carbon Preparation Contact_Time Effect of Contact Time AC_Prep->Contact_Time Initial_Conc Effect of Initial Concentration AC_Prep->Initial_Conc Adsorbent_Dose Effect of Adsorbent Dose AC_Prep->Adsorbent_Dose pH_Effect Effect of pH AC_Prep->pH_Effect Dye_Prep This compound Solution Preparation Dye_Prep->Contact_Time Dye_Prep->Initial_Conc Dye_Prep->Adsorbent_Dose Dye_Prep->pH_Effect Filtration Filtration Contact_Time->Filtration Initial_Conc->Filtration Adsorbent_Dose->Filtration pH_Effect->Filtration Spectro UV-Vis Spectrophotometry Filtration->Spectro Kinetics Adsorption Kinetics Spectro->Kinetics Isotherms Adsorption Isotherms Spectro->Isotherms

Caption: Experimental workflow for studying the adsorption of this compound on activated carbon.

Factors_Affecting_Adsorption Adsorption Adsorption of This compound pH Solution pH pH->Adsorption Contact_Time Contact Time Contact_Time->Adsorption Initial_Conc Initial Dye Concentration Initial_Conc->Adsorption Adsorbent_Dose Adsorbent Dose Adsorbent_Dose->Adsorption Temperature Temperature Temperature->Adsorption

Caption: Key factors influencing the adsorption of this compound on activated carbon.

References

Application Notes and Protocols for the Photocatalytic Degradation of Acid Brown 83 with TiO₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 83, a monoazo dye, is a common colorant used in the textile and leather industries. Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis using titanium dioxide (TiO₂), have emerged as a promising technology for the complete mineralization of such recalcitrant organic pollutants. When irradiated with UV light, TiO₂ generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can effectively degrade complex organic molecules into simpler and less harmful substances like CO₂, H₂O, and inorganic ions. This document provides detailed application notes and experimental protocols for the photocatalytic degradation of Acid Brown 83 using TiO₂.

Data Presentation

The efficiency of the photocatalytic degradation of Acid Brown 83 is influenced by several key operational parameters. The following tables summarize the quantitative data on the impact of pH, TiO₂ dosage, and initial dye concentration on the degradation process.

Table 1: Effect of pH on the Degradation of Acid Brown 83

pHDegradation Rate Constant (k, min⁻¹)Degradation Efficiency (%) after 60 minReference
30.045~95[1]
50.038~88[1]
70.025~70[1]
90.015~55[1]
110.008~40[2]

Note: The degradation efficiency is highly dependent on the specific experimental conditions.

Table 2: Influence of TiO₂ Dosage on the Degradation of Azo Dyes (Reference Data)

Catalyst Dosage (g/L)Degradation Efficiency (%)Reference DyeReference
0.5~70Bismarck Brown R[2]
1.0~85Bismarck Brown R[2]
1.5>90Bismarck Brown R[2]
2.0~95Bismarck Brown R[2]
3.0~95Methylene Blue[3]

Note: Optimal catalyst dosage can vary based on reactor geometry and dye concentration. Higher dosages can lead to light scattering and reduced efficiency.[3]

Table 3: Impact of Initial Dye Concentration on the Degradation of Azo Dyes (Reference Data)

Initial Dye Concentration (mg/L)Degradation Rate (mg/L/min)Reference DyeReference
10HighBasic Yellow 28[4]
20ModerateBasic Yellow 28[4]
30LowerBasic Yellow 28[4]
50LowBasic Yellow 28[4]

Note: Generally, the degradation rate decreases with increasing initial dye concentration due to the reduced penetration of UV light and the saturation of the catalyst surface.[4][5]

Experimental Protocols

This section outlines the detailed methodologies for conducting the photocatalytic degradation of Acid Brown 83 using TiO₂.

Materials and Reagents
  • Acid Brown 83 (C.I. 20255)

  • Titanium dioxide (Degussa P25 or equivalent)

  • Hydrochloric acid (HCl, 0.1 M)

  • Sodium hydroxide (NaOH, 0.1 M)

  • Deionized water

  • Photoreactor (with a UV lamp, e.g., mercury vapor lamp)

  • Magnetic stirrer

  • pH meter

  • UV-Vis spectrophotometer

  • Centrifuge or filtration system

Experimental Setup

A batch photoreactor is typically used for these experiments. The setup consists of a reaction vessel, a UV light source positioned to irradiate the solution, a magnetic stirrer to ensure a homogenous suspension of the TiO₂ catalyst, and a cooling system to maintain a constant temperature.

Protocol for Photocatalytic Degradation
  • Preparation of Dye Solution: Prepare a stock solution of Acid Brown 83 (e.g., 100 mg/L) in deionized water. Prepare working solutions of the desired initial concentrations (e.g., 10, 20, 30, 50 mg/L) by diluting the stock solution.

  • pH Adjustment: Adjust the pH of the dye solution to the desired value (e.g., 3, 5, 7, 9, 11) using 0.1 M HCl or 0.1 M NaOH.

  • Catalyst Suspension: Add the desired amount of TiO₂ catalyst (e.g., 0.5, 1.0, 1.5, 2.0 g/L) to the pH-adjusted dye solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30 minutes to ensure that adsorption-desorption equilibrium is reached between the dye molecules and the TiO₂ surface.

  • Photocatalytic Reaction: Turn on the UV lamp to initiate the photocatalytic reaction. Start a timer simultaneously.

  • Sample Collection: Withdraw aliquots (e.g., 5 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes).

  • Sample Preparation for Analysis: Immediately after collection, centrifuge or filter the samples to remove the TiO₂ particles.

  • Analysis: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of Acid Brown 83 using a UV-Vis spectrophotometer. The λmax for Acid Brown 83 should be determined by scanning the initial dye solution. The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Kinetic Study

The photocatalytic degradation of many organic pollutants follows the Langmuir-Hinshelwood (L-H) model, which can be simplified to a pseudo-first-order kinetic model at low initial concentrations.[2] The rate of reaction can be expressed as:

ln(C₀/Cₜ) = k_app * t

where:

  • C₀ is the initial concentration of the dye

  • Cₜ is the concentration of the dye at time t

  • k_app is the apparent pseudo-first-order rate constant (min⁻¹)

A plot of ln(C₀/Cₜ) versus time (t) should yield a straight line, and the slope of this line will be the apparent rate constant (k_app).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare Acid Brown 83 Solution adjust_ph Adjust pH prep_dye->adjust_ph add_catalyst Add TiO₂ Catalyst adjust_ph->add_catalyst dark_stir Stir in Dark (30 min) (Adsorption-Desorption Equilibrium) add_catalyst->dark_stir uv_irrad UV Irradiation (Initiate Photocatalysis) dark_stir->uv_irrad sampling Collect Samples at Intervals uv_irrad->sampling separation Centrifuge/Filter (Remove TiO₂) sampling->separation uv_vis UV-Vis Spectroscopy (Measure Absorbance) separation->uv_vis kinetics Kinetic Analysis (Calculate Degradation Rate) uv_vis->kinetics

Caption: Experimental workflow for the photocatalytic degradation of Acid Brown 83.

Proposed Photocatalytic Degradation Pathway

G cluster_catalyst TiO₂ Surface cluster_ros Reactive Oxygen Species (ROS) Generation cluster_degradation Acid Brown 83 Degradation tio2 TiO₂ + hv (UV light) eh_pair e⁻ (conduction band) + h⁺ (valence band) tio2->eh_pair o2_reduction e⁻ + O₂ → •O₂⁻ eh_pair->o2_reduction h2o_oxidation h⁺ + H₂O → •OH + H⁺ eh_pair->h2o_oxidation oh_oxidation h⁺ + OH⁻ → •OH eh_pair->oh_oxidation dye Acid Brown 83 (Azo Dye) o2_reduction->dye h2o_oxidation->dye oh_oxidation->dye intermediates Aromatic Intermediates (e.g., phenolic compounds, carboxylic acids) dye->intermediates •OH, •O₂⁻, h⁺ attack mineralization Mineralization Products (CO₂, H₂O, NO₃⁻, SO₄²⁻) intermediates->mineralization Further Oxidation

Caption: Proposed mechanism for the photocatalytic degradation of Acid Brown 83 by TiO₂.

References

Application Notes and Protocols for the Fenton and Photo-Fenton Oxidation of C.I. Acid Brown 83

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the degradation of C.I. Acid Brown 83, a commercial azo dye, using Fenton and photo-Fenton oxidation processes. These advanced oxidation processes (AOPs) are powerful methods for the decolorization and mineralization of recalcitrant organic pollutants in wastewater.

Introduction to this compound and Advanced Oxidation

This compound is a double azo dye complexed with metal, characterized by its yellow-light brown color in aqueous solutions.[1] Its complex aromatic structure makes it resistant to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs) offer an effective alternative by generating highly reactive and non-selective hydroxyl radicals (•OH) that can break down the dye molecule.

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV or visible light to photolyze ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby generating additional hydroxyl radicals and increasing the overall efficiency of the degradation process.

Data Presentation: Degradation of this compound

The following tables summarize quantitative data on the degradation of this compound under various experimental conditions based on available literature.

Table 1: Degradation of this compound by a Fenton-type Process and the Effect of Ultrasound. [2]

Treatment ProcessInitial Dye Conc. (mg/L)Reagent Molar Ratio (Dye:H₂O₂:Fe²⁺)Reaction Time (min)Degradation Efficiency (%)Initial Degradation Rate (mg·L⁻¹·min⁻¹)
H₂O₂1251:10:060~20~1.5
Fe(II)/H₂O₂/H₂SO₄ (Fenton-like)1251:10:160~85~15
US/H₂O₂/H₂SO₄1251:10:060~90~16
US/Fe(II)/H₂O₂/H₂SO₄1251:10:160~95~17

Data adapted from a study by León et al., where the Fenton-like process was conducted in a sulfuric acid medium. The application of ultrasound (US) significantly enhanced the degradation efficiency.[2]

Table 2: Typical Operational Parameters for Fenton and Photo-Fenton Oxidation of Azo Dyes.

ParameterFenton ProcessPhoto-Fenton ProcessRationale
pH2.5 - 3.52.5 - 3.5Optimal for hydroxyl radical generation and to keep iron in solution.[3]
Fe²⁺ Concentration5 - 20 mg/L5 - 20 mg/LCatalyzes the decomposition of H₂O₂. Excess can scavenge •OH radicals.
H₂O₂ Concentration50 - 200 mg/L50 - 200 mg/LSource of hydroxyl radicals. Excess can also act as a scavenger.
Light SourceNot ApplicableUV-A, UV-C, or SolarEnhances the regeneration of Fe²⁺ and production of •OH radicals.[3]
Reaction Time30 - 120 min15 - 60 minPhoto-Fenton is generally faster due to higher •OH production.

Experimental Protocols

The following are detailed protocols for the Fenton and photo-Fenton oxidation of this compound. These protocols can be adapted based on specific experimental goals and available equipment.

Materials and Reagents
  • This compound (CAS: 13011-68-2)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Spectrophotometer

  • pH meter

  • Magnetic stirrer and stir bars

  • Reaction vessel (e.g., beaker or photoreactor)

  • UV lamp (for photo-Fenton)

  • Syringes and filters (0.45 µm)

Protocol for Fenton Oxidation of this compound
  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water. From the stock solution, prepare a working solution of the desired concentration (e.g., 125 mg/L).

  • Reaction Setup: Place a known volume of the dye working solution (e.g., 200 mL) into a beaker with a magnetic stir bar. Place the beaker on a magnetic stirrer.

  • pH Adjustment: While stirring, adjust the pH of the solution to approximately 3.0 using dilute sulfuric acid.

  • Addition of Ferrous Ions: Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., to achieve a 1:1 molar ratio with the dye). Stir until the salt is completely dissolved.

  • Initiation of the Reaction: Add the required volume of H₂O₂ to the solution to achieve the desired molar ratio (e.g., 10:1 H₂O₂ to dye). Start a timer immediately.

  • Sample Collection: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture (e.g., 3 mL).

  • Quenching the Reaction: Immediately add a few drops of concentrated NaOH to the collected aliquot to raise the pH above 8. This will stop the reaction by precipitating the iron as iron hydroxides.

  • Sample Preparation for Analysis: Filter the quenched aliquot through a 0.45 µm syringe filter to remove the precipitated iron.

  • Spectrophotometric Analysis: Measure the absorbance of the filtered sample at the maximum wavelength of this compound (λ_max = 448 nm) using a spectrophotometer. Use a pre-constructed calibration curve to determine the concentration of the remaining dye.

  • Calculation of Degradation Efficiency: Calculate the degradation efficiency at each time point using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.

Protocol for Photo-Fenton Oxidation of this compound
  • Follow steps 1-4 from the Fenton Oxidation protocol.

  • Reaction Setup with UV Light: Place the reaction vessel under a UV lamp. Ensure the setup is in a light-proof enclosure for safety.

  • Initiation of the Reaction: Turn on the UV lamp and then add the required volume of H₂O₂ to the solution. Start a timer immediately.

  • Follow steps 6-10 from the Fenton Oxidation protocol to monitor the degradation of the dye.

Visualizations

The following diagrams illustrate the experimental workflows and the fundamental reaction mechanism.

Experimental_Workflow_Fenton cluster_prep Preparation cluster_reaction Fenton Reaction cluster_analysis Analysis prep_dye Prepare this compound Solution adjust_ph Adjust pH to ~3 prep_dye->adjust_ph Transfer to Reactor add_fe Add FeSO₄·7H₂O adjust_ph->add_fe add_h2o2 Add H₂O₂ (Initiate Reaction) add_fe->add_h2o2 sampling Collect Aliquots at Intervals add_h2o2->sampling quench Quench with NaOH sampling->quench filter Filter Sample quench->filter analyze Spectrophotometric Analysis (448 nm) filter->analyze

Caption: Experimental workflow for the Fenton oxidation of this compound.

Experimental_Workflow_Photo_Fenton cluster_prep Preparation cluster_reaction Photo-Fenton Reaction cluster_analysis Analysis prep_dye Prepare this compound Solution adjust_ph Adjust pH to ~3 prep_dye->adjust_ph Transfer to Reactor add_fe Add FeSO₄·7H₂O adjust_ph->add_fe uv_on Turn on UV Lamp add_fe->uv_on add_h2o2 Add H₂O₂ (Initiate Reaction) uv_on->add_h2o2 sampling Collect Aliquots at Intervals add_h2o2->sampling quench Quench with NaOH sampling->quench filter Filter Sample quench->filter analyze Spectrophotometric Analysis (448 nm) filter->analyze

Caption: Experimental workflow for the photo-Fenton oxidation of this compound.

Fenton_Mechanism cluster_fenton Fenton Chemistry cluster_photo_fenton Photo-Fenton Enhancement cluster_degradation Dye Degradation Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical + H₂O₂ Fe3 Fe³⁺ Fe2->Fe3 H2O2 H₂O₂ H2O2->OH_radical OH_radical->Fe3 - OH⁻ Deg_products Degradation Products (e.g., smaller organic molecules, CO₂, H₂O) OH_radical->Deg_products OH_ion OH⁻ UV_light UV Light (hν) Fe2_regen Fe²⁺ UV_light->Fe2_regen + Fe³⁺ + H₂O Fe3_photo Fe³⁺ Fe3_photo->Fe2_regen H_ion H⁺ Dye This compound Dye->Deg_products + •OH

Caption: Simplified mechanism of Fenton and photo-Fenton oxidation of this compound.

Discussion and Considerations

  • pH is a critical parameter: The efficiency of both Fenton and photo-Fenton processes is highly pH-dependent, with an optimal range typically between 2.5 and 3.5. At higher pH values, iron precipitates as hydroxides, reducing the catalytic activity.

  • Reagent Concentrations: The concentrations of Fe²⁺ and H₂O₂ need to be optimized for each specific application. An excess of either reagent can lead to scavenging of hydroxyl radicals, which reduces the degradation efficiency.

  • Mineralization: While decolorization can be rapid, complete mineralization of the dye to CO₂ and H₂O may require longer reaction times or higher reagent concentrations. Monitoring Total Organic Carbon (TOC) can provide a measure of mineralization.

  • Toxicity of Intermediates: The degradation of azo dyes can produce aromatic amines as intermediates, which may be more toxic than the parent dye. It is important to consider the toxicity of the treated effluent, especially if it is to be discharged into the environment.

  • Safety Precautions: Hydrogen peroxide is a strong oxidizing agent and should be handled with care. UV light is harmful to the eyes and skin, and appropriate shielding should be used during photo-Fenton experiments.

These application notes and protocols provide a solid foundation for researchers and scientists to explore the Fenton and photo-Fenton oxidation of this compound. Further optimization of the process parameters is recommended to achieve the desired degradation and mineralization efficiencies for specific wastewater treatment scenarios.

References

Application Notes and Protocols: Sonocatalytic Degradation Kinetics of Acid Brown 83

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 83 is a monoazo dye utilized in various industrial applications, including textile dyeing and biological staining. Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing environmental concerns. Sonocatalytic degradation has emerged as a promising advanced oxidation process (AOP) for the removal of such recalcitrant organic pollutants. This process utilizes acoustic cavitation generated by ultrasound to activate a catalyst, leading to the formation of highly reactive hydroxyl radicals (•OH) that can effectively mineralize organic compounds.

These application notes provide a detailed overview of the sonocatalytic degradation kinetics of Acid Brown 83. While specific studies on the heterogeneous sonocatalytic degradation of Acid Brown 83 are limited, this document presents a generalized experimental protocol based on the degradation of similar azo dyes. Furthermore, it includes kinetic data from studies on Acid Brown 83 degradation under ultrasonic irradiation with hydrogen peroxide to illustrate the kinetic analysis.

Data Presentation

Kinetic Parameters for the Degradation of Acid Brown 83

The following table summarizes the kinetic parameters for the degradation of Acid Brown 83 by various ultrasound-assisted oxidation processes. The pseudo-first-order kinetic model was found to best describe the degradation process.[1]

Degradation ProcessDegradation Percentage (%) after 60 minInitial Degradation Rate (mg·L⁻¹·min⁻¹)Pseudo-First-Order Rate Constant (k) (min⁻¹)
US15.31.80.00280.998
H₂O₂10.11.20.00180.997
US/H₂O₂25.43.20.00490.999
H₂O₂/H₂SO₄45.26.50.01010.999
US/H₂O₂/H₂SO₄85.115.20.03150.999
Fe(II)/H₂O₂/H₂SO₄90.317.00.03980.999
US/Fe(II)/H₂O₂/H₂SO₄95.017.00.05000.999

Data sourced from a study on the effect of ultrasound on the degradation of Acid Brown 83 by hydrogen peroxide oxidation processes.[1]

Typical Experimental Conditions for Sonocatalytic Degradation of Azo Dyes

This table provides a comparative overview of experimental conditions used for the sonocatalytic degradation of various azo dyes, which can serve as a reference for designing experiments for Acid Brown 83.

Azo DyeCatalystCatalyst Dosage (g/L)Initial Dye Concentration (mg/L)Ultrasonic Power (W)pHDegradation Efficiency (%)Reference
Chrysoidine RNiFe₂O₄0.520120392.83 (with H₂O₂)[2]
Orange IIAu/TiO₂0.5~8740 kHzNot specified~80 (TOC removal)[3]
Acid Red Bnano-ZnO1.010507>80[4][5]
Reactive Black 5W-ZnO0.75Not specified225Not specified100[6]

Experimental Protocols

The following is a generalized protocol for the sonocatalytic degradation of Acid Brown 83, synthesized from methodologies reported for similar azo dyes.[2][4][6]

Materials and Equipment
  • Reagents: Acid Brown 83, catalyst (e.g., TiO₂, ZnO, or a composite), distilled water, pH adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH).

  • Apparatus: Ultrasonic bath or probe sonicator with adjustable power and frequency, magnetic stirrer, pH meter, spectrophotometer, reaction vessel (e.g., a jacketed glass beaker to control temperature), sampling syringes with filters.

Experimental Procedure
  • Preparation of Dye Solution: Prepare a stock solution of Acid Brown 83 in distilled water. Dilute the stock solution to the desired initial concentration for the degradation experiments.

  • Experimental Setup:

    • Place a known volume of the Acid Brown 83 solution into the reaction vessel.

    • If using a probe sonicator, immerse the tip of the probe into the solution to a specified depth. For a bath sonicator, place the reaction vessel in the center of the bath.

    • Use a magnetic stirrer to ensure the homogeneity of the solution and catalyst suspension.

    • Connect the reaction vessel to a water bath to maintain a constant temperature.

  • Sonocatalytic Degradation:

    • Adjust the initial pH of the dye solution to the desired value using HCl or NaOH.

    • Add the specified amount of the sonocatalyst to the solution.

    • Turn on the ultrasonic device and start the timer for the experiment.

  • Sampling and Analysis:

    • Withdraw samples at regular time intervals using a syringe.

    • Filter the samples immediately to remove the catalyst particles.

    • Measure the absorbance of the supernatant at the maximum wavelength of Acid Brown 83 using a spectrophotometer.

    • The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • Kinetic Analysis:

    • Plot the concentration of Acid Brown 83 as a function of time.

    • To determine the reaction kinetics, test different kinetic models (e.g., pseudo-first-order, pseudo-second-order). For many azo dyes, the degradation follows pseudo-first-order kinetics.[4][5]

    • The pseudo-first-order kinetic model is represented by the equation: ln(C₀/Cₜ) = kt where C₀ is the initial concentration, Cₜ is the concentration at time t, and k is the pseudo-first-order rate constant. A linear plot of ln(C₀/Cₜ) versus t indicates that the reaction follows this model.

Mandatory Visualization

experimental_workflow prep Preparation of Acid Brown 83 Solution setup Experimental Setup (Reactor, Stirrer, Temp. Control) prep->setup ph_adjust Initial pH Adjustment setup->ph_adjust catalyst Addition of Sonocatalyst ph_adjust->catalyst sonication Ultrasonic Irradiation catalyst->sonication sampling Sampling at Time Intervals sonication->sampling Degradation analysis Spectrophotometric Analysis sampling->analysis kinetics Kinetic Modeling analysis->kinetics

Caption: Experimental workflow for sonocatalytic degradation.

sonocatalysis_mechanism US Ultrasound Bubble Acoustic Cavitation Bubble US->Bubble Formation & Growth Collapse Bubble Collapse (High T, P) Bubble->Collapse H2O H₂O Collapse->H2O Catalyst Catalyst Surface Collapse->Catalyst OH •OH Radicals H2O->OH Pyrolysis Catalyst->OH Activation Dye Acid Brown 83 OH->Dye Oxidation Degradation Degradation Products (CO₂, H₂O, etc.) Dye->Degradation

Caption: Proposed mechanism of sonocatalytic degradation.

References

C.I. Acid Brown 83: Not a Documented Fluorescent Probe for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Despite being classified by some chemical suppliers as a "fluorescent dye," a comprehensive review of scientific literature and available data reveals no established application of C.I. Acid Brown 83 as a fluorescent probe in biological imaging. Researchers, scientists, and drug development professionals should be aware that there are no documented protocols, quantitative fluorescence data, or examples of its use for staining cells or tissues for microscopic analysis.

This compound, also known by its Colour Index number 20250, is a di-azo copper complex dye.[1][2] Its primary and well-documented application is in the dyeing of materials such as leather and wool.[1][3] While the term "fluorescent dye" is associated with it in some commercial listings, this appears to be a broad categorization rather than an indication of its utility as a specific tool for biological research.[4]

A thorough search of scientific databases and chemical resources yielded no studies that characterize the photophysical properties of this compound in a biological context. Key data required for its use as a fluorescent probe, such as its excitation and emission spectra, quantum yield, photostability, and molar extinction coefficient in physiological buffers, are not available in the public domain. Furthermore, there are no published protocols detailing methods for its use in cell staining, including recommended concentrations, incubation times, or fixation procedures.

The mechanism by which this compound might act as a fluorescent sensor or stain for specific cellular components or in particular signaling pathways remains entirely uninvestigated. Consequently, no signaling pathway diagrams or experimental workflows involving this dye in a biological imaging context can be generated.

Physicochemical Properties of this compound

For informational purposes, the following table summarizes the basic chemical and physical properties of this compound, derived from available safety data sheets and chemical supplier information.

PropertyValueReferences
C.I. Name Acid Brown 83[1]
C.I. Number 20250[1][5]
CAS Number 13011-68-2[1][2][5]
Molecular Formula C18H13N6NaO8S (as sodium salt)[1]
Molecular Weight 496.39 g/mol (as sodium salt)[1]
Chemical Class Di-azo Copper Complex[1][5]
Physical Appearance Brown Powder[5]
Solubility Soluble in water[1]

Experimental Protocols & Signaling Pathways

Due to the lack of any research on the use of this compound in biological imaging, no experimental protocols or signaling pathway diagrams can be provided. The necessary data to construct such resources does not exist in the scientific literature. Researchers are encouraged to select fluorescent probes with a proven track record and extensive documentation for their imaging experiments.

References

Application Note: HPLC-MS Method for the Analysis of C.I. Acid Brown 83

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of C.I. Acid Brown 83 in aqueous samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound is a sulfonated, metal-complex azo dye, and this protocol is optimized for its specific chemical properties. The method utilizes a reversed-phase HPLC separation with a volatile mobile phase, followed by detection using electrospray ionization mass spectrometry in negative ion mode. This approach provides high selectivity and sensitivity for the determination of this compound.

Introduction

This compound is a double azo, copper-complex dye used in various industrial applications, including the dyeing of leather and textiles.[1][2][3] Due to its chemical nature—containing both sulfonic acid groups and a metal complex—its analysis requires a method that can handle charged and complex molecules. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture, and when coupled with Mass Spectrometry (MS), it provides a high degree of sensitivity and specificity for the identification and quantification of target analytes.[4] This application note provides a detailed protocol for the analysis of this compound, which can be adapted for various research and quality control applications.

Chemical Properties of this compound

PropertyValue
Chemical Namesodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate;copper
C.I. NameThis compound, C.I. 20250
Molecular FormulaC₁₈H₁₃CuN₆NaO₈S
Molecular Weight~559.9 g/mol
StructureDouble azo, Metal Complex
SolubilitySoluble in water, insoluble in alcohol.[2]

Experimental Protocols

Sample Preparation

For aqueous samples, the following solid-phase extraction (SPE) protocol is recommended for sample clean-up and concentration.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • 0.1% Formic acid in water

  • 0.1% Formic acid in methanol

  • Nitrogen gas for drying

Protocol:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Acidify the aqueous sample (e.g., 100 mL) to approximately pH 3 with formic acid. Load the acidified sample onto the conditioned SPE cartridge at a flow rate of about 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water to remove any unretained impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of 0.1% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC-MS analysis.

HPLC-MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B 10 mM Ammonium Acetate in Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18.1-20 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Scan Range m/z 100-700
Monitored Ion (SIM) [M-Na]- at m/z 536.0

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of this compound using the described HPLC-MS method. This data is indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 5 µg/L
Limit of Quantification (LOQ) 15 µg/L
Recovery (%) 92 - 105%
Precision (RSD %) < 5%

Experimental Workflow Diagram

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_quantification Quantification Sample Aqueous Sample Acidify Acidify to pH 3 Sample->Acidify SPE_Load Load Sample onto SPE Acidify->SPE_Load SPE_Condition Condition C18 SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter HPLC_Inject Inject into HPLC Filter->HPLC_Inject HPLC_Separation Chromatographic Separation (C18 Column) HPLC_Inject->HPLC_Separation MS_Detection ESI-MS Detection (Negative Ion Mode) HPLC_Separation->MS_Detection Data_Analysis Data Acquisition and Processing MS_Detection->Data_Analysis Quantify Quantify Concentration Data_Analysis->Quantify Calibration Calibration Curve Calibration->Quantify

References

Troubleshooting & Optimization

Optimizing C.I. Acid Brown 83 concentration for staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and optimization of C.I. Acid Brown 83 for staining applications. As this compound is not conventionally used for biological staining, the following protocols and troubleshooting guides are based on the general principles of acid dye staining in histology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also identified by the Colour Index number 20250, is a water-soluble, yellow-light brown acid dye. It is classified as a double azo, copper complex dye. Its primary established applications are in the dyeing of leather and wool. While not a standard biological stain, its properties as an acid dye suggest potential for use in histological counterstaining.

Q2: How does this compound theoretically work as a biological stain?

As an acid dye, this compound is anionic (carries a negative charge). In biological tissues, it would be attracted to cationic (positively charged) components. This interaction primarily occurs with proteins in the cytoplasm, muscle, and connective tissue, making it a potential cytoplasmic counterstain, likely in contrast to a nuclear stain like hematoxylin. The intensity of the staining is dependent on the pH of the staining solution.[1]

Q3: What are the key parameters to optimize for staining with this compound?

The critical parameters to optimize include:

  • Dye Concentration: The concentration of the dye solution will directly impact staining intensity.

  • pH of the Staining Solution: An acidic pH generally enhances the staining efficiency of acid dyes by increasing the positive charges on tissue proteins.[1]

  • Staining Time: The duration of incubation in the dye solution will affect the depth of the color.

  • Differentiation: The use of a differentiating solution (e.g., acid alcohol) may be necessary to remove excess stain and improve contrast.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Staining 1. Incorrect pH: The staining solution may be too neutral or alkaline. 2. Low Dye Concentration: The concentration of this compound may be insufficient. 3. Insufficient Staining Time: The incubation time may be too short. 4. Over-differentiation: Excessive time in the differentiating solution.1. Lower the pH of the staining solution with a weak acid (e.g., acetic acid). 2. Increase the concentration of the this compound in the staining solution. 3. Increase the staining time and monitor microscopically. 4. Reduce the time in the differentiating solution or use a lower concentration of acid alcohol.
Overstaining 1. High Dye Concentration: The dye solution is too concentrated. 2. Staining Time Too Long: The tissue was incubated in the dye for an extended period. 3. Inadequate Differentiation: Insufficient time in the differentiating solution.1. Dilute the this compound staining solution. 2. Reduce the staining time. 3. Increase the time in the differentiating solution or use a slightly higher concentration of acid alcohol.
Non-specific Staining or High Background 1. Poor Fixation: Inadequate or improper tissue fixation. 2. Dye Precipitation: The dye may have precipitated on the tissue section. 3. Incomplete Rinsing: Failure to adequately rinse after staining.1. Ensure proper fixation protocols are followed for the specific tissue type. 2. Filter the staining solution before use. 3. Ensure thorough but brief rinsing after the staining step to remove excess, unbound dye.
Uneven Staining 1. Incomplete Deparaffinization: Residual paraffin wax on the slide. 2. Air Bubbles: Air bubbles trapped on the tissue section during staining. 3. Non-uniform Application of Staining Solution: The staining solution did not cover the entire tissue section evenly.1. Ensure complete deparaffinization with xylene or a xylene substitute. 2. Carefully apply the staining solution to avoid trapping air bubbles. 3. Ensure the entire tissue section is fully immersed in the staining solution.

Experimental Protocols

Disclaimer: The following is a hypothetical protocol based on the general principles of using acid dyes as a counterstain for formalin-fixed, paraffin-embedded tissue sections. Optimization will be required.

Preparation of Staining Solution
ParameterValue
This compound Stock Solution 1% (w/v) in distilled water
Working Solution pH 4.0 - 5.0 (Adjust with 1% acetic acid)
Recommended Dilution 1:10 to 1:20 from stock solution
Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a substitute) for 2 changes of 5 minutes each.

    • Transfer to 100% alcohol for 2 changes of 3 minutes each.

    • Transfer to 95% alcohol for 2 changes of 3 minutes each.

    • Transfer to 70% alcohol for 3 minutes.

    • Rinse in running tap water.

  • Nuclear Staining (Optional):

    • Stain in a standard hematoxylin solution (e.g., Harris' or Mayer's) for 5-10 minutes.

    • Wash in running tap water for 1-5 minutes.

    • Differentiate in 1% acid alcohol with a few brief dips.

    • Wash in running tap water.

    • "Blue" the sections in a suitable solution (e.g., Scott's tap water substitute or dilute lithium carbonate).

    • Wash in running tap water.

  • This compound Counterstaining:

    • Immerse slides in the this compound working solution for 1-5 minutes.

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols (95% and 100%).

    • Clear in xylene (or a substitute).

    • Mount with a permanent mounting medium.

Visualizations

Staining_Workflow cluster_prep Slide Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Nuclear_Stain Nuclear Staining (Hematoxylin) Rehydration->Nuclear_Stain Counterstain Counterstaining (this compound) Nuclear_Stain->Counterstain Dehydration Dehydration (Graded Alcohols) Counterstain->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Troubleshooting_Logic cluster_weak Troubleshooting Weak Staining cluster_over Troubleshooting Overstaining cluster_uneven Troubleshooting Uneven Staining Start Staining Issue Observed Weak_Staining Weak or No Staining Start->Weak_Staining Overstaining Overstaining Start->Overstaining Uneven_Staining Uneven Staining Start->Uneven_Staining Check_pH Check & Lower pH Weak_Staining->Check_pH Increase_Conc Increase Dye Concentration Weak_Staining->Increase_Conc Increase_Time Increase Staining Time Weak_Staining->Increase_Time Decrease_Conc Decrease Dye Concentration Overstaining->Decrease_Conc Decrease_Time Decrease Staining Time Overstaining->Decrease_Time Increase_Diff Increase Differentiation Overstaining->Increase_Diff Check_Deparaffinization Verify Deparaffinization Uneven_Staining->Check_Deparaffinization Avoid_Bubbles Avoid Air Bubbles Uneven_Staining->Avoid_Bubbles

References

Technical Support Center: C.I. Acid Brown 83 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C.I. Acid Brown 83 for staining applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary staining mechanism?

A1: this compound is an anionic, double azo, metal complex dye.[1][2] Its staining mechanism is based on the electrostatic attraction between the negatively charged dye molecules (anions) and positively charged components within the tissue sample. The primary targets for acid dyes are proteins, such as collagen and cytoplasmic proteins, which contain amino groups that become protonated (positively charged) in acidic conditions.[3]

Q2: How does pH influence the staining efficiency of this compound?

A2: The pH of the staining solution is a critical factor in the staining efficiency of this compound. A lower pH (acidic environment) increases the number of positively charged sites on tissue proteins by protonating their amino groups.[3] This enhanced positive charge leads to a stronger attraction for the negatively charged Acid Brown 83 dye molecules, resulting in a more intense and rapid staining.[3] Conversely, at a neutral or alkaline pH, proteins will have fewer positive charges, leading to weaker staining.

Q3: What is the optimal pH range for staining with this compound?

Q4: Can this compound be used for staining non-protein components?

A4: As an acid dye, this compound primarily binds to basic (cationic) components in tissues, which are predominantly proteins. It is generally not suitable for staining acidic (anionic) structures like nucleic acids (DNA, RNA) or glycosaminoglycans.

Troubleshooting Guide

This guide addresses common issues encountered during staining procedures with this compound.

Problem Potential Cause Recommended Solution
Weak or No Staining Incorrect pH of Staining Solution: The pH may be too high (neutral or alkaline), reducing the positive charge on tissue proteins.Lower the pH of the staining solution by adding a weak acid (e.g., acetic acid). A starting pH of around 4.0 is recommended.
Insufficient Staining Time: The incubation time in the dye solution may be too short for adequate dye penetration and binding.Increase the staining time. Optimization may be required depending on the tissue thickness and fixation method.
Depleted Staining Solution: The dye concentration in a reused staining solution may be too low.Prepare a fresh staining solution.
Improper Fixation: The fixation method may have altered the tissue proteins, masking the binding sites for the dye.Ensure proper fixation protocols are followed. Consider using a different fixative if the issue persists.
Overstaining pH of Staining Solution is Too Low: A very low pH can lead to excessive and non-specific binding of the dye.Increase the pH of the staining solution slightly (e.g., from 2.5 to 3.5).
Excessive Staining Time: The tissue has been incubated in the dye for too long.Reduce the staining time.
Dye Concentration is Too High: The concentration of this compound in the staining solution is excessive.Dilute the staining solution.
Uneven Staining Incomplete Deparaffinization: Residual paraffin wax can prevent the aqueous staining solution from reaching the tissue.Ensure complete deparaffinization with fresh xylene or a xylene substitute.
Non-uniform Fixation: The fixative may not have penetrated the tissue evenly, leading to variable staining.Ensure the tissue is sliced thinly and fully immersed in an adequate volume of fixative.
Air Bubbles: Air bubbles trapped on the slide can prevent the stain from contacting the tissue.Carefully apply the staining solution to avoid trapping air bubbles.
Presence of Precipitate on Tissue Dye Precipitation: The dye may have precipitated out of the solution, especially if the solution is old or contaminated.Filter the staining solution before use or prepare a fresh solution.

Data Presentation

Table 1: Expected Effect of pH on this compound Staining Intensity

This table summarizes the expected qualitative relationship between the pH of the staining solution and the resulting staining intensity based on the general principles of acid dye staining. Optimal pH may vary depending on the specific tissue and protocol.

pH of Staining Solution Expected Protein Charge Expected Staining Intensity Rationale
2.0 - 3.5Strongly PositiveHigh to Very HighBelow the isoelectric point of most proteins, leading to a high density of positive charges and strong dye binding.[3]
3.5 - 5.0Moderately PositiveModerate to HighApproaching the isoelectric point of some proteins, resulting in a reduced but still significant number of positive charges.
5.0 - 7.0Slightly Positive to NeutralLow to Very LowNear or at the isoelectric point of many proteins, leading to a minimal net positive charge and weak dye binding.[5]
> 7.0 (Alkaline)NegativeNegligibleAbove the isoelectric point of most proteins, causing a net negative charge and repulsion of the anionic dye.

Experimental Protocols

Protocol 1: General Staining of Paraffin-Embedded Tissue Sections with this compound

This protocol provides a general procedure for staining paraffin-embedded tissue sections. Users should optimize timings and concentrations for their specific application.

Materials:

  • This compound

  • Distilled water

  • Acetic acid (glacial)

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Mounting medium

  • Coverslips

  • Staining jars

  • Microscope slides with paraffin-embedded tissue sections

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.

    • Transfer slides to 100% ethanol for 2 changes of 3 minutes each.

    • Transfer slides to 95% ethanol for 2 minutes.

    • Transfer slides to 70% ethanol for 2 minutes.

    • Rinse slides in running tap water for 5 minutes.

    • Rinse in distilled water.

  • Staining:

    • Prepare a 1% (w/v) stock solution of this compound in distilled water.

    • Prepare the working staining solution by diluting the stock solution (e.g., 1:10 in distilled water) and adjusting the pH to the desired level (e.g., pH 4.0) with dilute acetic acid.

    • Immerse slides in the this compound working solution for 5-15 minutes.

  • Differentiation and Dehydration:

    • Briefly rinse the slides in a differentiating solution (e.g., 70% ethanol) to remove excess stain. This step should be monitored microscopically to achieve the desired staining intensity.

    • Dehydrate the sections through graded alcohols: 95% ethanol (2 changes, 1 minute each) and 100% ethanol (2 changes, 2 minutes each).

  • Clearing and Mounting:

    • Clear the sections in xylene (or substitute) for 2 changes of 5 minutes each.

    • Apply a drop of mounting medium to the slide and coverslip.

Visualizations

TroubleshootingWorkflow Start Start: Staining Issue Observed WeakStaining Weak or No Staining Start->WeakStaining CheckpH Check pH of Staining Solution WeakStaining->CheckpH pH_High pH too High? CheckpH->pH_High Yes CheckTime Check Staining Time CheckpH->CheckTime No LowerpH Action: Lower pH (e.g., with acetic acid) pH_High->LowerpH End End: Re-evaluate Staining LowerpH->End Time_Short Time too Short? CheckTime->Time_Short Yes FreshSolution Check Solution Age CheckTime->FreshSolution No IncreaseTime Action: Increase Staining Time Time_Short->IncreaseTime IncreaseTime->End Solution_Old Solution Depleted? FreshSolution->Solution_Old Yes FreshSolution->End No, consult further troubleshooting NewSolution Action: Prepare Fresh Solution Solution_Old->NewSolution NewSolution->End

Caption: Troubleshooting workflow for weak or no staining.

StainingMechanism AcidicSolution Acidic Staining Solution (Low pH) Protonation Protonation of Amino Groups (-NH3+) AcidicSolution->Protonation TissueProtein Tissue Protein (e.g., Collagen) TissueProtein->Protonation PositiveCharge Net Positive Charge on Protein Protonation->PositiveCharge ElectrostaticAttraction Electrostatic Attraction PositiveCharge->ElectrostaticAttraction AcidDye This compound (Anionic Dye) AcidDye->ElectrostaticAttraction StainedTissue Stained Tissue ElectrostaticAttraction->StainedTissue

Caption: pH-dependent staining mechanism of this compound.

References

Technical Support Center: C.I. Acid Brown 83 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions for researchers and scientists using C.I. Acid Brown 83 for tissue staining. Below are solutions to common issues, focusing on the reduction of background staining to ensure clear and specific results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background staining with this compound?

High background staining can arise from several factors, including but not limited to: improper tissue fixation, suboptimal dye concentration, inadequate washing steps, or issues with the pH of the staining solution. Each of these potential causes is addressed in the troubleshooting guide below.

Q2: How does the concentration of this compound affect staining results?

The concentration of the dye is critical for achieving optimal signal-to-noise ratio. An excessively high concentration can lead to non-specific binding and high background, while a concentration that is too low will result in weak or absent staining of the target structures. It is crucial to perform a titration experiment to determine the optimal concentration for your specific tissue type and target.

Q3: Can the type of tissue fixation influence background staining?

Yes, the method and duration of tissue fixation can significantly impact staining results. Inadequate or prolonged fixation can alter tissue morphology and charge, leading to increased non-specific binding of the acidic dye. We recommend using a consistent and validated fixation protocol for your experiments.

Q4: What is the importance of post-staining washes?

Post-staining washes are essential for removing unbound or loosely bound dye molecules from the tissue, thereby reducing background noise. The stringency, duration, and composition of the wash buffer can all be optimized to improve the final staining quality.

Troubleshooting Guide: Reducing Background Staining

This section provides a systematic approach to identifying and resolving common issues related to high background staining when using this compound.

Issue: High Background Staining Obscuring Target Structures

High background can be categorized into uniform background staining across the entire tissue section or punctate/patchy non-specific staining. The following steps will help you diagnose and resolve the issue.

The following diagram illustrates a step-by-step process for diagnosing and resolving high background staining.

Troubleshooting_Workflow start High Background Staining Observed check_conc Is Dye Concentration Optimal? start->check_conc adjust_conc Adjust Dye Concentration (Titrate Down) check_conc->adjust_conc No check_wash Are Washing Steps Sufficient? check_conc->check_wash Yes adjust_conc->check_wash adjust_wash Increase Wash Duration or Stringency check_wash->adjust_wash No check_ph Is Staining Solution pH Correct? check_wash->check_ph Yes adjust_wash->check_ph adjust_ph Verify and Adjust pH (Typically 2-3) check_ph->adjust_ph No check_fixation Is Tissue Fixation Adequate? check_ph->check_fixation Yes adjust_ph->check_fixation adjust_fixation Optimize Fixation Protocol check_fixation->adjust_fixation No end Background Reduced check_fixation->end Yes adjust_fixation->end

Caption: Troubleshooting workflow for high background staining.

Optimization of Staining Parameters

The following tables provide recommended adjustments to the standard protocol to address high background.

Table 1: this compound Concentration

ParameterStandard ProtocolTroubleshooting AdjustmentExpected Outcome
Dye Concentration 0.1% (w/v)0.05% or 0.025% (w/v)Reduced non-specific binding and lower background.
Incubation Time 60 minutes30-45 minutesLess time for non-specific dye-tissue interactions.

Table 2: Post-Staining Wash Protocol

ParameterStandard ProtocolTroubleshooting AdjustmentExpected Outcome
Wash Solution Distilled Water0.5% Acetic Acid in WaterAcidic rinse helps to remove non-specifically bound anionic dye.[1]
Wash Duration 2 x 1 minute3 x 2 minutesMore thorough removal of unbound dye molecules.
Agitation GentleModerateIncreased efficiency of wash steps.

Detailed Experimental Protocols

Standard Staining Protocol for this compound

This protocol is a recommended starting point for staining formalin-fixed, paraffin-embedded tissue sections.

1. Deparaffinization and Rehydration:

  • Xylene: 2 changes, 5 minutes each.[1]

  • 100% Ethanol: 2 changes, 3 minutes each.[1]

  • 95% Ethanol: 2 changes, 3 minutes each.[1]

  • 70% Ethanol: 1 change, 3 minutes.[1]

  • Distilled Water: Rinse for 5 minutes.[1]

2. Staining:

  • Prepare a 0.1% (w/v) this compound solution in a saturated aqueous solution of picric acid. The final pH should be acidic (around pH 2-3).[1]

  • Immerse slides in the staining solution for 60 minutes at room temperature.

3. Rinsing/Differentiation:

  • Briefly rinse slides in two changes of distilled water.

4. Dehydration:

  • 95% Ethanol: 1 minute.[1]

  • 100% Ethanol: 2 changes, 2 minutes each.[1]

5. Clearing and Mounting:

  • Xylene or xylene substitute: 2 changes, 5 minutes each.[1]

  • Mount with a permanent, resinous mounting medium.

Troubleshooting Protocol for High Background

This protocol incorporates adjustments to minimize background staining.

1. Deparaffinization and Rehydration: (No change from standard protocol)

2. Staining:

  • Prepare a 0.05% (w/v) this compound solution in a saturated aqueous solution of picric acid. Verify the pH is between 2 and 3.

  • Immerse slides in the staining solution for 30 minutes at room temperature.

3. Rinsing/Differentiation:

  • Rinse slides in two changes of 0.5% acetic acid in water for 2 minutes each, with moderate agitation.[1] This step is critical for removing non-specifically bound dye.

4. Dehydration: (No change from standard protocol)

5. Clearing and Mounting: (No change from standard protocol)

Underlying Principles of Staining and Troubleshooting

The mechanism of this compound staining relies on electrostatic interactions between the anionic (negatively charged) dye molecules and cationic (positively charged) tissue components, primarily proteins.[2][3] An acidic environment is crucial as it protonates amino groups in proteins, increasing their positive charge and enhancing their affinity for the acid dye.[4]

Staining_Mechanism cluster_0 Acidic Solution (Low pH) cluster_1 Staining Reaction Tissue Tissue Protein (Neutral Charge) ProtonatedTissue Protonated Tissue Protein (Positive Charge) Tissue->ProtonatedTissue + H+ Dye Acid Brown 83 (Anionic, Negative Charge) StainedTissue Stained Tissue (Electrostatic Bond) ProtonatedTissue->StainedTissue Dye->StainedTissue

Caption: Mechanism of this compound staining at low pH.

High background often occurs when the dye binds non-specifically to other tissue elements. This can be due to an excess of dye, insufficient removal of unbound dye, or inappropriate tissue charge. By optimizing the dye concentration, wash steps, and pH, the specificity of the staining reaction can be significantly improved, leading to a better signal-to-noise ratio.

References

Technical Support Center: Enhancing the Photostability of C.I. Acid Brown 83 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing C.I. Acid Brown 83 and encountering challenges with its photostability in solution. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Troubleshooting Guide

This guide addresses common issues related to the photostability of this compound during experimental use.

Issue Potential Cause Troubleshooting Steps
Rapid Fading of Solution Color Upon Light Exposure Photodegradation of the this compound molecule due to high-intensity light or prolonged exposure.- Reduce Light Intensity: If possible, lower the intensity of the light source used in your experiment. - Limit Exposure Time: Minimize the duration of light exposure. - Use Light Filters: Employ filters to block UV radiation if it is not essential for your application. - Incorporate Photostabilizers: Add UV absorbers or antioxidants to the solution (see protocols below).
Inconsistent Results Between Experiments Variability in experimental conditions such as solvent pH, presence of oxygen, or concentration of the dye and other components.- Control pH: Buffer the solution to maintain a consistent pH, as pH can influence the rate of photodegradation.[1] - Deoxygenate Solutions: If feasible, deoxygenate the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) as oxygen can participate in photodegradation reactions. - Standardize Concentrations: Ensure precise and consistent concentrations of the dye and any other reagents in your solution.
Formation of Precipitate After Light Exposure The degradation products of this compound may be less soluble in the solvent than the parent dye.- Analyze Precipitate: If possible, collect and analyze the precipitate to identify the degradation products. This can provide insight into the degradation pathway. - Consider a Different Solvent: If the application allows, test the photostability in alternative solvents where the degradation products might be more soluble. - Filter Solution: If the precipitate interferes with measurements, filter the solution through a suitable syringe filter before analysis.[2]
Selected Photostabilizer is Ineffective The chosen stabilizer may not be suitable for this compound or the experimental conditions.- Screen Different Stabilizers: Test a variety of stabilizers, including different types of UV absorbers and antioxidants. - Optimize Concentration: The effectiveness of a stabilizer is often concentration-dependent. Perform a concentration-response study to find the optimal concentration. - Consider Combinations: In some cases, a combination of different types of stabilizers (e.g., a UV absorber and an antioxidant) can have a synergistic effect.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of photodegradation for azo dyes like this compound?

A1: The photodegradation of azo dyes, characterized by the -N=N- bond, can occur through two main pathways: photoreduction and photooxidation. Photoreduction involves the cleavage of the azo bond, leading to the formation of aromatic amines. Photooxidation, often mediated by reactive oxygen species (ROS) generated during light exposure, can lead to the breakdown of the aromatic rings and ultimately to smaller organic molecules and mineralization.[2]

Q2: How do UV absorbers improve the photostability of this compound?

A2: UV absorbers are compounds that preferentially absorb damaging UV radiation and dissipate it as harmless thermal energy. By doing so, they shield the dye molecule from absorbing the high-energy photons that would otherwise initiate photodegradation.[3]

Q3: What role do antioxidants play in preventing photodegradation?

A3: Antioxidants, or radical scavengers, can inhibit photodegradation by quenching reactive species that are formed during light exposure. For instance, they can react with and neutralize free radicals or reactive oxygen species before they can attack and degrade the this compound molecule.[4]

Q4: Can the solvent choice affect the photostability of this compound?

A4: Yes, the solvent can significantly influence photostability. Factors such as solvent polarity, viscosity, and the ability to dissolve oxygen can all affect the rate of photodegradation. It is advisable to test the photostability of your dye in the specific solvent system you intend to use.

Q5: Are there any standardized methods for testing the photostability of dyes in solution?

A5: While specific protocols can vary depending on the application, general guidelines for photostability testing are available from organizations like the International Council for Harmonisation (ICH). These guidelines often involve exposing the sample to a controlled light source and monitoring the degradation over time using techniques like UV-Vis spectrophotometry or HPLC.[2]

Quantitative Data

While specific data on the photostabilization of this compound is limited in publicly available literature, the following tables provide quantitative data on its degradation kinetics and illustrate the potential improvements that can be achieved with stabilizers based on studies of similar azo dyes.

Table 1: Degradation Kinetics of this compound under Advanced Oxidation Processes

This table presents the pseudo-first-order rate constants (k) for the degradation of this compound under various advanced oxidation processes. While the goal of these processes is degradation, the data provides a baseline for the dye's susceptibility to degradation.[5]

Degradation ProcessRate Constant (k) (min⁻¹)
H₂O₂0.002
Ultrasound (US)0.005
H₂O₂/H₂SO₄0.012
Fe(II)/H₂O₂/H₂SO₄ (Fenton)0.045
US/H₂O₂0.009
US/H₂O₂/H₂SO₄0.052
US/Fe(II)/H₂O₂/H₂SO₄ (Sono-Fenton)0.098

Table 2: Illustrative Example of Photostabilization of an Azo Dye with a UV Absorber

This table is a representative example based on studies of other azo dyes to demonstrate the potential effect of a UV absorber on the photodegradation rate. The values are hypothetical and intended for illustrative purposes.

ConditionDegradation Rate Constant (k) (arbitrary units)Fold Improvement
Azo Dye Solution (Control)1.00-
Azo Dye + UV Absorber (e.g., Benzotriazole derivative)0.254x

Table 3: Illustrative Example of Photostabilization of an Azo Dye with an Antioxidant

This table provides a hypothetical example of the effect of an antioxidant on the photostability of an azo dye, based on general principles.

ConditionDegradation Rate Constant (k) (arbitrary units)Fold Improvement
Azo Dye Solution (Control)1.00-
Azo Dye + Antioxidant (e.g., Ascorbic Acid)0.402.5x

Experimental Protocols

Protocol 1: Evaluation of this compound Photostability in Solution

Objective: To quantify the rate of photodegradation of this compound in a specific solvent under controlled light exposure.

Materials:

  • This compound

  • Solvent of choice (e.g., water, ethanol, buffer)

  • Spectrophotometer

  • Quartz cuvettes

  • Controlled light source (e.g., xenon lamp with appropriate filters)

  • Stir plate and stir bars

Procedure:

  • Prepare a stock solution of this compound of known concentration in the desired solvent.

  • From the stock solution, prepare a working solution with an initial absorbance between 0.5 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Transfer the working solution to a quartz cuvette and place it in the light exposure chamber. Place a stir bar in the cuvette and set to a gentle stirring speed.

  • As a dark control, prepare an identical sample and wrap the cuvette in aluminum foil. Place it in the same chamber to control for thermal degradation.

  • At time zero, measure the initial absorbance of the exposed and dark control samples at λmax.

  • Expose the sample to the light source. At regular time intervals, briefly interrupt the exposure to measure the absorbance at λmax.

  • Continue the measurements until a significant decrease in absorbance is observed.

  • Plot the natural logarithm of the absorbance (ln(A)) versus time. The negative of the slope of the linear regression will give the pseudo-first-order rate constant (k).

Protocol 2: Assessing the Efficacy of a Photostabilizer

Objective: To determine the effectiveness of a photostabilizer (UV absorber or antioxidant) in reducing the photodegradation of this compound.

Materials:

  • Same as Protocol 1

  • Photostabilizer of choice (e.g., a benzotriazole-based UV absorber or ascorbic acid)

Procedure:

  • Follow steps 1 and 2 of Protocol 1 to prepare the working solution of this compound.

  • Prepare a second working solution containing the same concentration of this compound and a known concentration of the photostabilizer.

  • Prepare a third sample as a dark control, containing both the dye and the stabilizer, and wrap it in aluminum foil.

  • Proceed with steps 3 through 8 of Protocol 1 for all three samples (dye only, dye + stabilizer, and dark control).

  • Compare the degradation rate constants (k) obtained for the solutions with and without the stabilizer to quantify the improvement in photostability.

Visualizations

photodegradation_pathway cluster_0 Photodegradation of this compound Acid_Brown_83 This compound Excited_State Excited State Acid_Brown_83->Excited_State Light (hν) Degradation_Products Degradation Products (e.g., aromatic amines) Excited_State->Degradation_Products Reaction with O₂ or other species stabilization_mechanisms cluster_1 Stabilization Mechanisms cluster_uv UV Absorber cluster_antioxidant Antioxidant UV_Absorber UV Absorber Heat Heat UV_Absorber->Heat Dissipates as Dye This compound UV_Absorber->Dye Protects Light UV Light Light->UV_Absorber Absorbs Antioxidant Antioxidant Neutralized_ROS Neutralized Species Antioxidant->Neutralized_ROS Antioxidant->Dye Protects ROS Reactive Oxygen Species (ROS) ROS->Antioxidant Scavenges experimental_workflow Start Start Prep_Solutions Prepare Dye Solutions (with and without stabilizer) Start->Prep_Solutions Initial_Abs Measure Initial Absorbance (A₀) Prep_Solutions->Initial_Abs Expose Expose to Light Source Initial_Abs->Expose Measure_Abs Measure Absorbance (Aₜ) at Time Intervals Expose->Measure_Abs Measure_Abs->Expose Continue Exposure Data_Analysis Data Analysis: Plot ln(A) vs. Time Measure_Abs->Data_Analysis Calc_Rate Calculate Degradation Rate Constant (k) Data_Analysis->Calc_Rate Compare Compare Rate Constants Calc_Rate->Compare End End Compare->End

References

Troubleshooting uneven staining with Acid Brown 83

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Acid Brown 83.

Frequently Asked Questions (FAQs)

Q1: What is Acid Brown 83 and what are its primary applications in research?

Acid Brown 83, also known by its Colour Index number C.I. 20250, is a water-soluble, yellow-light brown anionic dye.[1] It is a double azo, metal complex dye, containing copper.[1][2] While its primary industrial applications are in dyeing leather and wool, in a research context, it can be used for histological staining, particularly for visualizing cytoplasmic components.[1][3]

Q2: What are the key chemical properties of Acid Brown 83?

Understanding the chemical properties of Acid Brown 83 is crucial for optimizing staining protocols. Key properties are summarized in the table below.

PropertyValue
C.I. NameAcid Brown 83
C.I. Number20250
CAS Number13011-68-2
Molecular FormulaC18H13N6NaO8S
Molecular Weight496.39 g/mol
SolubilitySoluble in water (yellow-brown solution), insoluble in alcohol.
pH SensitivityAs an acid dye, its staining effectiveness is optimal in acidic conditions. The color of the solution can change with pH; it is yellow-brown in a strong hydrochloric acid solution and red-orange-brown in a thick sodium hydroxide solution.[1]

Q3: How does the pH of the staining solution affect Acid Brown 83 staining?

The pH of the staining solution is a critical factor for acid dyes like Acid Brown 83. These dyes are anionic and bind to cationic (positively charged) components in the tissue, such as proteins in the cytoplasm. This binding is most effective in an acidic environment (typically pH 4-5) where tissue proteins are protonated, enhancing their positive charge and affinity for the negatively charged dye molecules.[3] An incorrect pH can lead to weak or non-specific staining.

Troubleshooting Uneven Staining

Uneven or patchy staining is a common issue in histology. The following guide provides potential causes and solutions for troubleshooting inconsistent staining results with Acid Brown 83.

Problem: My tissue sections show uneven or patchy staining with Acid Brown 83.

Below is a systematic approach to troubleshooting this issue, from tissue preparation to the staining procedure itself.

G cluster_prep Tissue Preparation and Sectioning cluster_stain Staining Protocol cluster_solutions Solutions Fixation Inadequate Fixation Sol_Fix Ensure proper fixative penetration and duration Fixation->Sol_Fix Processing Improper Processing Sol_Proc Optimize dehydration and clearing Processing->Sol_Proc Sectioning Uneven Section Thickness Sol_Sect Sharpen microtome blade and ensure consistent thickness Sectioning->Sol_Sect Deparaffinization Incomplete Deparaffinization Sol_Deparaffin Use fresh xylene and sufficient changes Deparaffinization->Sol_Deparaffin Hydration Inadequate Hydration Sol_Hydrate Ensure complete rehydration before staining Hydration->Sol_Hydrate Stain_Prep Stain Solution Issues Sol_Stain_Prep Filter stain, check pH, and use fresh solution Stain_Prep->Sol_Stain_Prep Staining_Step Staining Process Errors Sol_Staining_Step Avoid air bubbles and ensure complete slide coverage Staining_Step->Sol_Staining_Step Start Uneven Staining Observed Start->Fixation Start->Processing Start->Sectioning Start->Deparaffinization Start->Hydration Start->Stain_Prep Start->Staining_Step

Troubleshooting workflow for uneven Acid Brown 83 staining.
Potential Cause Explanation Recommended Solution
Inadequate Fixation If the fixative has not fully penetrated the tissue, it can lead to differential staining patterns where the center of the tissue stains poorly compared to the edges.Ensure tissue samples are of appropriate thickness for the chosen fixative to allow for complete penetration. Follow recommended fixation times.
Incomplete Deparaffinization Residual paraffin wax in the tissue will prevent the aqueous Acid Brown 83 solution from penetrating the tissue, resulting in unstained patches.Use fresh xylene or a suitable substitute for deparaffinization and ensure a sufficient number of changes to completely remove the wax.
Variable Tissue Thickness Sections that are too thick or vary in thickness can lead to uneven dye penetration and subsequent inconsistent staining.Ensure the microtome blade is sharp and properly aligned. Aim for a consistent section thickness, typically 4-5 µm for paraffin-embedded tissues.
Air Bubbles Air bubbles trapped on the surface of the tissue will prevent the staining solution from reaching the underlying tissue, causing unstained spots.Carefully immerse the slides into the staining solution to avoid trapping air bubbles. If bubbles are present, gently tap the slide holder to dislodge them.
Contaminated or Old Reagents Debris in the staining solution or the use of old, depleted stain can lead to inconsistent results and precipitates on the tissue.Filter the Acid Brown 83 staining solution before use. It is also good practice to prepare fresh staining solutions regularly.
Incorrect pH of Staining Solution As an acid dye, the binding of Acid Brown 83 to tissue proteins is pH-dependent. A pH that is not sufficiently acidic will result in weak and uneven staining.Ensure the pH of the staining solution is in the optimal acidic range (e.g., pH 4-5). This can be achieved by adding a small amount of acetic acid or using an acidic buffer.
Insufficient Rinsing Carryover of reagents from previous steps can interfere with the staining process.Ensure thorough but gentle rinsing between each step of the staining protocol.

Experimental Protocol: Staining with Acid Brown 83

This protocol provides a general framework for staining paraffin-embedded tissue sections with Acid Brown 83. Optimization of incubation times and solution concentrations may be necessary for specific tissue types and applications.

Materials:

  • Acid Brown 83 powder

  • Distilled water

  • Glacial acetic acid

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through 95% ethanol for 2 minutes.

    • Hydrate through 70% ethanol for 2 minutes.

    • Rinse in distilled water for 5 minutes.

  • Staining:

    • Prepare a 1% (w/v) stock solution of Acid Brown 83 in distilled water.

    • Dilute the stock solution to a working concentration (e.g., 0.1% - 0.5%).

    • Add glacial acetic acid to the working solution to achieve a pH between 4 and 5.

    • Immerse slides in the Acid Brown 83 staining solution for 5-10 minutes.

  • Rinsing and Dehydration:

    • Briefly rinse slides in distilled water to remove excess stain.

    • Optional Differentiation: If the staining is too intense, briefly dip the slides in a weak acid solution (e.g., 0.5% acetic acid) and monitor microscopically.

    • Dehydrate slides through graded ethanols: 70%, 95%, and two changes of 100% for 2-3 minutes each.

  • Clearing and Mounting:

    • Clear slides in two changes of xylene for 5 minutes each.

    • Mount with a permanent mounting medium.

G cluster_prep Preparation cluster_stain Staining cluster_finish Finishing Deparaffinize Deparaffinize in Xylene Rehydrate Rehydrate through Graded Ethanol Deparaffinize->Rehydrate Rinse_H2O Rinse in Distilled Water Rehydrate->Rinse_H2O Stain Stain with Acid Brown 83 Solution Rinse_H2O->Stain Rinse_Stain Briefly Rinse in Distilled Water Stain->Rinse_Stain Differentiate Optional: Differentiate in Weak Acid Rinse_Stain->Differentiate Dehydrate Dehydrate through Graded Ethanol Differentiate->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount Coverslip Clear->Mount

References

Technical Support Center: C.I. Acid Brown 83 Staining and Destaining in Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific, validated destaining protocols for C.I. Acid Brown 83 in the context of polyacrylamide gel electrophoresis (PAGE) are not widely documented in scientific literature. The following protocols, troubleshooting guides, and FAQs are based on established methods for analogous acidic dyes, such as Coomassie Brilliant Blue. Researchers should consider these as starting points and may need to optimize them for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it stain proteins?

This compound is a diazo copper complex acid dye.[1][2] In protein staining for electrophoresis, it is presumed to work similarly to other acid dyes like Coomassie Brilliant Blue, which bind to proteins primarily through electrostatic interactions with basic amino acid residues and hydrophobic interactions.

Q2: Why can't I find a standard destaining protocol for this compound for my protein gels?

This compound is more commonly used in the leather and textile industries.[2][3] Its application in electrophoresis is not as prevalent as that of stains like Coomassie Blue or silver stain, hence the scarcity of specific, published protocols. The methods provided here are adapted from those for chemically similar dyes.

Q3: What are the general principles of destaining acidic dyes in protein gels?

Destaining aims to remove the dye from the gel matrix while it remains bound to the proteins. This is typically achieved by using a solution that disrupts the dye-gel interaction more effectively than the dye-protein interaction. These solutions usually contain an organic solvent (like methanol or ethanol) to elute the dye and an acid (like acetic acid) to help fix the proteins in the gel and maintain a clear background.[4][5]

Q4: Can I use the same destaining solution for this compound as I use for Coomassie Brilliant Blue?

Yes, it is highly probable that a standard Coomassie destaining solution will be effective for gels stained with this compound, as the underlying principles of staining and destaining are similar for these types of acid dyes. Optimization of destaining time and solution composition may be necessary.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Background Stain 1. Insufficient destaining time. 2. Exhausted destaining solution. 3. Staining solution was not filtered.1. Increase the duration of the destaining steps. 2. Change the destaining solution more frequently.[6] 3. Always filter the staining solution before use.
Faint or No Protein Bands 1. Low protein concentration in the sample. 2. Over-destaining. 3. Proteins diffused out of the gel. 4. Incorrect staining protocol.1. Load a higher concentration of protein onto the gel. 2. Monitor the destaining process closely and stop when the background is clear.[7] 3. Ensure the destaining solution contains a fixative like acetic acid. 4. Verify the staining solution was prepared correctly and the staining duration was adequate.[8]
Precipitate on Gel Surface 1. The staining solution was not properly prepared or filtered.1. Always filter the staining solution before use. 2. Gently wipe the surface of the gel with a lab wipe while it is submerged in destaining solution.[7]
Cloudy Destaining Solution 1. Impurities in the reagents (methanol, acetic acid, or water). 2. Contaminated labware.1. Use high-purity reagents. 2. Ensure all containers and glassware are thoroughly cleaned.[7]
Gel Distortion (Shrinking/Swelling) 1. High concentrations of methanol can cause gels to shrink. 2. Prolonged washing in water after destaining can cause swelling.1. Use a lower concentration of methanol in the destaining solution. 2. Minimize the duration of the final water wash.[7]
Smearing of Protein Bands 1. Sample degradation by proteases. 2. Excessive voltage during electrophoresis. 3. Incorrect gel concentration.1. Handle samples gently and keep them on ice.[8] 2. Run the electrophoresis at a lower voltage for a longer period.[8] 3. Use a gel concentration optimized for the size of the target proteins.[8]
Distorted Protein Bands 1. Uneven heating of the gel (smiling effect). 2. High salt concentration in the sample. 3. Inconsistent polymerization of the gel.1. Reduce the voltage to minimize heat generation.[8] 2. Desalt or dilute samples to reduce salt concentration.[8] 3. Ensure the gel is prepared with fresh, well-mixed solutions.

Experimental Protocols

Adapted Staining Protocol for this compound

This protocol is a general method adapted for this compound based on standard procedures for Coomassie Brilliant Blue.

Staining Solution Composition:

  • 0.1% (w/v) this compound

  • 40-50% Methanol (v/v)

  • 10% Glacial Acetic Acid (v/v)

  • Deionized Water to final volume

Procedure:

  • After electrophoresis, place the gel in a clean container.

  • Briefly rinse the gel with deionized water.

  • Immerse the gel in the staining solution.

  • Agitate gently on a shaker for 30-60 minutes at room temperature.

Adapted Destaining Protocols for this compound

Method 1: Standard Destaining

Destaining Solution Composition:

  • 20-40% Methanol (v/v)

  • 10% Glacial Acetic Acid (v/v)

  • Deionized Water to final volume

Procedure:

  • After staining, briefly rinse the gel with deionized water to remove excess surface stain.

  • Immerse the gel in the destaining solution in a container of an appropriate size. The volume should be sufficient to fully submerge the gel and allow for free movement.

  • Place the container on a shaker and agitate gently.

  • Change the destaining solution every 20-30 minutes until the background is clear and the protein bands are distinct.[6] This may take several hours.

  • Once the desired level of destaining is achieved, the gel can be stored in a solution of 7% acetic acid or deionized water.

Method 2: Rapid Destaining

This method uses heat to accelerate the destaining process but should be used with caution to avoid gel distortion.

Procedure:

  • Immerse the stained gel in the standard destaining solution.

  • Heat the gel and solution in a microwave oven for a short duration (e.g., 30-40 seconds).[9] Caution: Do not allow the solution to boil, as this can damage the gel.

  • After heating, agitate the gel at room temperature for 15-30 minutes.

  • Repeat steps 2 and 3 if necessary, with fresh destaining solution, until the background is clear.

Quantitative Data Summary

Table 1: Destaining Solution Compositions

ComponentStandard DestainingRapid DestainingFinal Storage
Methanol 20-40% (v/v)20-40% (v/v)-
Ethanol (alternative) 20% (v/v)[10]20% (v/v)[10]-
Glacial Acetic Acid 10% (v/v)10% (v/v)7% (v/v)
Deionized Water to 100%to 100%to 100%

Table 2: Typical Timelines for Staining and Destaining

StepStandard MethodRapid Method
Staining 30 - 60 minutes30 - 60 minutes
Destaining 2 - 8 hours (with solution changes)30 - 90 minutes
Final Wash 15 - 30 minutes15 - 30 minutes

Visualizations

Electrophoresis_Workflow cluster_prep Sample & Gel Preparation cluster_run Electrophoresis cluster_analysis Post-Electrophoresis Analysis SamplePrep Sample Preparation Loading Sample Loading SamplePrep->Loading GelCasting Polyacrylamide Gel Casting GelCasting->Loading Running Run Electrophoresis Loading->Running Staining Staining with this compound Running->Staining Destaining Destaining Staining->Destaining Imaging Gel Imaging & Analysis Destaining->Imaging

Caption: A standard workflow for polyacrylamide gel electrophoresis.

Troubleshooting_Flowchart Start Problem with Destained Gel HighBg High Background? Start->HighBg FaintBands Faint/No Bands? HighBg->FaintBands No Sol_HighBg1 Increase destain time / Change solution HighBg->Sol_HighBg1 Yes Distortion Gel Distorted? FaintBands->Distortion No Sol_FaintBands1 Reduce destain time FaintBands->Sol_FaintBands1 Yes Sol_Distortion1 Adjust methanol concentration Distortion->Sol_Distortion1 Yes End Problem Resolved Distortion->End No Sol_HighBg2 Filter stain solution Sol_HighBg1->Sol_HighBg2 Sol_HighBg2->FaintBands Sol_FaintBands2 Increase protein load Sol_FaintBands1->Sol_FaintBands2 Sol_FaintBands2->Distortion Sol_Distortion2 Handle gel carefully Sol_Distortion1->Sol_Distortion2 Sol_Distortion2->End

Caption: A troubleshooting guide for common destaining issues.

References

Technical Support Center: Optimizing Sonocatalytic Degradation of Acid Brown 83

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sonocatalytic degradation of Acid Brown 83.

Troubleshooting Guide

This guide addresses common issues encountered during sonocatalytic degradation experiments.

Problem Potential Cause Troubleshooting Steps
Low Degradation Efficiency Suboptimal pH: The pH of the solution significantly impacts the catalyst's surface charge and the formation of reactive oxygen species.[1][2]1. Determine the point of zero charge (pzc) of your catalyst. 2. Adjust the initial pH of the Acid Brown 83 solution. For many metal oxide catalysts, acidic conditions (pH 3-5) enhance degradation.[1] 3. Monitor pH throughout the experiment as it may change.
Inadequate Catalyst Loading: Too little catalyst provides insufficient active sites, while too much can cause agglomeration and reduce ultrasound penetration.[3]1. Experiment with a range of catalyst concentrations (e.g., 0.5 g/L to 2.0 g/L).[1][3] 2. Ensure the catalyst is well-dispersed in the solution before and during sonication.
Insufficient Ultrasonic Power/Frequency: The intensity of acoustic cavitation, which generates reactive radicals, is dependent on the ultrasonic power and frequency.[1][4]1. Increase the ultrasonic power output.[1] Note that beyond a certain point, efficiency may plateau or decrease.[5] 2. If your equipment allows, investigate the effect of different frequencies. Both low and high frequencies can be effective, depending on the specific setup and contaminants.[4]
Catalyst Deactivation: The catalyst surface may become fouled with degradation byproducts or the active sites may be poisoned.1. After each experiment, wash the catalyst with a suitable solvent (e.g., deionized water, ethanol) and dry it. 2. Consider thermal regeneration of the catalyst if washing is insufficient.
Poor Reproducibility Inconsistent Experimental Conditions: Minor variations in parameters can lead to significant differences in results.1. Precisely control and monitor temperature, as it affects cavitation.[5] 2. Ensure the ultrasonic probe is submerged to the same depth in each experiment. 3. Maintain a consistent volume of the reaction solution.
Inhomogeneous Catalyst Dispersion: If the catalyst is not uniformly dispersed, the reaction rate will be inconsistent.1. Use a magnetic stirrer or mechanical agitator in conjunction with sonication to keep the catalyst suspended. 2. Prepare a stock catalyst suspension and pipette the required volume for each experiment to ensure consistent dosing.
Incomplete Mineralization Formation of Stable Intermediates: The degradation of Acid Brown 83 may produce intermediate compounds that are more resistant to sonocatalytic treatment.1. Increase the reaction time. 2. Consider adding an oxidant like hydrogen peroxide (H₂O₂) to enhance the generation of hydroxyl radicals.[3][6] 3. Analyze the treated solution using techniques like HPLC or GC-MS to identify intermediates and tailor the treatment process.

Frequently Asked Questions (FAQs)

1. What is the general mechanism of sonocatalytic degradation?

Sonocatalytic degradation relies on acoustic cavitation, the formation, growth, and implosive collapse of microbubbles in a liquid subjected to ultrasound. This collapse generates localized "hot spots" with extremely high temperatures and pressures, leading to the pyrolysis of water molecules into highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules like Acid Brown 83 into simpler, less harmful compounds, and ultimately, CO₂, H₂O, and inorganic ions. The solid catalyst provides nucleation sites for bubble formation and can also be activated by the shockwaves and microjets produced during cavitation, further enhancing radical production.[7]

2. Which type of catalyst is most effective for Acid Brown 83 degradation?

Various semiconductor catalysts have been successfully used for the sonocatalytic degradation of azo dyes, including:

  • Titanium dioxide (TiO₂): Widely studied due to its high efficiency, chemical stability, and low cost. The anatase crystalline phase is often more effective than the rutile phase.[2][8]

  • Zinc oxide (ZnO): Another effective and low-cost option.[2][9]

  • Nickel ferrite (NiFe₂O₄): Has shown high degradation efficiency, particularly when synthesized using ultrasound-assisted methods.[1]

  • Composite Catalysts: Combining catalysts, such as Al₂O₃/TiO₂, can improve sonocatalytic activity.[10]

The optimal catalyst will depend on the specific experimental conditions.

3. How does the initial concentration of Acid Brown 83 affect degradation?

Generally, the degradation rate decreases as the initial dye concentration increases.[3] At higher concentrations, more dye molecules compete for the limited number of reactive radicals and active sites on the catalyst surface. Additionally, a higher concentration can increase the solution's viscosity, which can dampen the cavitation effect.

4. Can the catalyst be reused?

Yes, one of the advantages of heterogeneous sonocatalysis is the potential for catalyst reuse. However, the efficiency may decrease over consecutive cycles due to surface fouling or deactivation.[3][11] Proper regeneration steps, such as washing and drying, are crucial to maintain catalytic activity.

5. What is the role of adding hydrogen peroxide (H₂O₂)?

Adding H₂O₂ can significantly enhance the degradation rate. Ultrasound can cleave the H-O bond in H₂O₂ to generate additional hydroxyl radicals, thereby increasing the overall oxidative power of the system.[3][6] However, an excess of H₂O₂ can act as a scavenger of •OH radicals, so the optimal concentration needs to be determined experimentally.

Quantitative Data Summary

Parameter Catalyst Value Degradation Efficiency Reference
Initial Dye Concentration TiO₂12.5 mg/L75.08% (Rhodamine B)[3]
Catalyst Loading NiFe₂O₄0.5 g/L92.83% (Chrysoidine R)[1]
TiO₂1.0 g/L75.08% (Rhodamine B)[3]
pH NiFe₂O₄392.83% (Chrysoidine R)[1]
TiO₂875.08% (Rhodamine B)[3]
Ultrasonic Power NiFe₂O₄120 W45.68% (Chrysoidine R)[1]
H₂O₂ Concentration TiO₂1.5 mmol/L75.08% (Rhodamine B)[3]
NiFe₂O₄75 ppm92.83% (Chrysoidine R)[1]
Reaction Time NiFe₂O₄160 min92.83% (Chrysoidine R)[1]
TiO₂60 min75.08% (Rhodamine B)[3]
Degradation with H₂O₂/Fe(II)/H₂SO₄ --95% (Acid Brown 83)[6]

Experimental Protocols

General Protocol for Sonocatalytic Degradation of Acid Brown 83

  • Solution Preparation: Prepare a stock solution of Acid Brown 83 in deionized water. Dilute the stock solution to the desired initial concentration (e.g., 125 mg/L).[6]

  • pH Adjustment: Adjust the pH of the dye solution to the desired value using dilute H₂SO₄ or NaOH.[6]

  • Catalyst Addition: Weigh the desired amount of catalyst (e.g., 0.5 g/L) and add it to the dye solution.[1]

  • Dispersion: Disperse the catalyst uniformly in the solution using a magnetic stirrer or a brief period of sonication before starting the experiment.

  • Sonication: Place the reactor in an ultrasonic bath or immerse an ultrasonic horn into the solution. Ensure the temperature is controlled using a water bath.[1]

  • Sampling: Withdraw aliquots of the solution at regular time intervals.

  • Analysis: Centrifuge or filter the samples to remove the catalyst particles. Analyze the supernatant for the remaining concentration of Acid Brown 83 using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Degradation Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

Visualizations

Experimental_Workflow prep Prepare Acid Brown 83 Solution ph_adjust Adjust pH prep->ph_adjust catalyst_add Add Catalyst ph_adjust->catalyst_add sonication Ultrasonic Irradiation catalyst_add->sonication sampling Collect Samples at Intervals sonication->sampling analysis Centrifuge & Analyze (UV-Vis) sampling->analysis results Calculate Degradation Efficiency analysis->results

Caption: Workflow for a typical sonocatalytic degradation experiment.

Influencing_Factors main Sonocatalytic Degradation Efficiency catalyst Catalyst (Type, Loading, pzc) catalyst->main ultrasound Ultrasound (Power, Frequency) ultrasound->main solution Solution (pH, Initial Conc.) solution->main additives Additives (e.g., H₂O₂) additives->main temp Temperature temp->main time Reaction Time time->main

Caption: Key parameters influencing sonocatalytic degradation efficiency.

References

Enhancing the adsorption capacity of materials for Acid Brown 83

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the adsorption capacity of materials for Acid Brown 83. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of adsorbents and the adsorption process for Acid Brown 83.

Problem Potential Cause Recommended Solution
Low Adsorption Capacity 1. Incomplete Cation Exchange: The surface of the adsorbent (e.g., bentonite clay) may not be sufficiently modified with cationic surfactants. 2. Unfavorable pH: The pH of the dye solution can significantly impact the surface charge of the adsorbent and the ionization of the dye molecules. For anionic dyes like Acid Brown 83, lower pH values are generally more favorable for adsorption onto positively charged surfaces. 3. High Adsorbent Dosage: An excessive amount of adsorbent can lead to aggregation, reducing the effective surface area available for adsorption.1. Optimize Surfactant Concentration: Ensure the amount of cationic surfactant (e.g., CTAB, HDTMA-Br) used for modification is at or slightly above the cation exchange capacity (CEC) of the raw material. 2. Adjust pH: Conduct preliminary experiments to determine the optimal pH for Acid Brown 83 adsorption. Start with a pH range of 2-6 and narrow down to the most effective value. 3. Optimize Adsorbent Dose: Perform batch experiments with varying adsorbent dosages to find the optimal concentration that maximizes dye removal without causing significant aggregation.
Poor Reproducibility of Results 1. Inconsistent Adsorbent Synthesis: Variations in reaction time, temperature, or washing steps during the preparation of the modified adsorbent can lead to inconsistent material properties. 2. Fluctuations in Experimental Conditions: Minor changes in pH, temperature, initial dye concentration, or agitation speed between experiments can affect the adsorption equilibrium and kinetics. 3. Inaccurate Measurement of Dye Concentration: Errors in spectrophotometric readings or calibration curve preparation can lead to unreliable data.1. Standardize Synthesis Protocol: Strictly adhere to a well-defined protocol for adsorbent synthesis, ensuring consistent parameters for each batch. 2. Maintain Consistent Conditions: Use a temperature-controlled shaker and calibrated pH meter. Prepare fresh dye solutions for each set of experiments. 3. Calibrate Instruments: Regularly calibrate the UV-Vis spectrophotometer and prepare a fresh calibration curve for each new batch of dye stock solution.
Difficulty in Regenerating the Adsorbent 1. Strong Adsorbate-Adsorbent Interaction: The bonds formed between Acid Brown 83 and the adsorbent may be too strong for simple washing to break. 2. Inappropriate Eluent: The solvent or solution used for desorption may not be effective in displacing the adsorbed dye molecules.1. Select a Suitable Eluent: For anionic dyes adsorbed on organoclays, a basic solution (e.g., NaOH) is often effective for desorption. Organic solvents like methanol or ethanol, sometimes mixed with an acid or base, can also be tested. 2. Optimize Regeneration Conditions: Investigate the effect of eluent concentration, contact time, and temperature on desorption efficiency. Multiple washing cycles may be necessary.

Frequently Asked Questions (FAQs)

This section provides answers to common questions related to the adsorption of Acid Brown 83.

Q1: What type of adsorbent is most effective for removing Acid Brown 83?

A1: Acid Brown 83 is an anionic dye. Therefore, adsorbents with a positive surface charge are generally more effective. Natural materials like bentonite clay can be modified with cationic surfactants (e.g., cetyltrimethylammonium bromide - CTAB, or hexadecyltrimethylammonium bromide - HDTMA-Br) to create organobentonites. This modification reverses the surface charge from negative to positive, significantly enhancing the adsorption capacity for anionic dyes.

Q2: How does pH affect the adsorption of Acid Brown 83?

A2: The pH of the solution is a critical factor. At lower pH values (acidic conditions), the surface of the organobentonite becomes more positively charged due to the protonation of functional groups. This increased positive charge enhances the electrostatic attraction with the negatively charged sulfonate groups of the Acid Brown 83 molecule, leading to higher adsorption. Conversely, at higher pH values (alkaline conditions), the surface may become less positive or even negatively charged, causing electrostatic repulsion and a decrease in adsorption.

Q3: What are the key parameters to consider when evaluating the adsorption performance?

A3: The primary parameters to evaluate are the adsorption capacity at equilibrium (q_e, mg/g) and the removal efficiency (%). These are typically determined through batch adsorption experiments. It is also important to study the adsorption kinetics (how fast the adsorption occurs) and the adsorption isotherm (the relationship between the amount of adsorbed dye and its concentration in the solution at equilibrium). Common isotherm models include the Langmuir and Freundlich models.

Q4: Can the adsorbent be reused? How is it regenerated?

A4: Yes, one of the advantages of using adsorbents like organobentonite is their potential for regeneration and reuse. Regeneration is typically achieved by washing the spent adsorbent with an appropriate eluent to desorb the dye. For anionic dyes, a common approach is to use a basic solution, such as NaOH, to reverse the electrostatic attraction and release the dye molecules. The regenerated adsorbent should then be washed with distilled water to remove any remaining eluent before being used in subsequent adsorption cycles. The reusability may decrease after several cycles.[1]

Data Presentation

Due to the limited availability of specific quantitative data for Acid Brown 83, the following table presents a summary of adsorption capacities for other acid dyes on organobentonite as a reference. This data can provide a baseline for expected performance in your experiments.

AdsorbentAcid DyeAdsorption ModelMax. Adsorption Capacity (q_max) (mg/g)Reference
Cetyldimethylbenzylammonium chloride-bentonite (CDBA-bent)Acid Red 151Langmuir357.14[2]
Cetylpyridinium chloride-bentonite (CP-bent)Acid Red 151Langmuir416.66[2]
OrganobentoniteAcid Yellow 23Langmuir40.79

Experimental Protocols

The following are detailed methodologies for key experiments, primarily based on the procedures described by Baskaralingam et al. (2006) for the adsorption of acid dyes onto organobentonite.[2]

Synthesis of Organobentonite

Objective: To modify the surface of bentonite clay with a cationic surfactant to enhance its adsorption capacity for anionic dyes.

Materials:

  • Bentonite clay

  • Cationic surfactant (e.g., Cetyltrimethylammonium bromide - CTAB or Hexadecyltrimethylammonium bromide - HDTMA-Br)

  • Distilled water

  • 0.1 M Silver Nitrate (AgNO₃) solution (for testing for halide ions)

Procedure:

  • Prepare a 0.5% (w/w) aqueous suspension of Na-bentonite.

  • Slowly add a solution of the cationic surfactant (e.g., CTAB) to the bentonite suspension while stirring continuously. The amount of surfactant should be equivalent to the cation exchange capacity (CEC) of the bentonite.

  • Stir the mixture for 24 hours at room temperature to ensure complete cation exchange.

  • Separate the solid material by centrifugation.

  • Wash the resulting organobentonite repeatedly with distilled water. After each washing, centrifuge the mixture and discard the supernatant.

  • To check for the complete removal of excess surfactant, add a few drops of 0.1 M AgNO₃ solution to the supernatant. The absence of a white precipitate (AgBr or AgCl) indicates that all unreacted surfactant has been washed away.

  • Dry the washed organobentonite in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Grind the dried organobentonite to a fine powder (e.g., 200 mesh size) and store it in a desiccator for future use.

Batch Adsorption Experiments

Objective: To determine the adsorption capacity of the synthesized organobentonite for Acid Brown 83.

Materials:

  • Synthesized organobentonite

  • Acid Brown 83 dye

  • Distilled water

  • HCl and NaOH solutions for pH adjustment

  • Conical flasks or sealed containers

  • Temperature-controlled shaker

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of Acid Brown 83 (e.g., 1000 mg/L) by dissolving a known amount of the dye in distilled water.

  • Prepare Working Solutions: Prepare a series of working solutions of different initial concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution.

  • Adsorption Test:

    • Take a fixed volume of each working solution (e.g., 50 mL) in a series of conical flasks.

    • Adjust the pH of each solution to the desired value using HCl or NaOH.

    • Add a pre-weighed amount of the organobentonite adsorbent (e.g., 0.05 g) to each flask.

    • Seal the flasks and place them in a temperature-controlled shaker.

    • Agitate the flasks at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined time to reach equilibrium (e.g., 24 hours).

  • Analysis:

    • After the agitation period, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the final concentration of Acid Brown 83 in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λ_max).

  • Calculations:

    • Calculate the amount of dye adsorbed at equilibrium (q_e) in mg/g using the following equation: q_e = (C_0 - C_e) * V / W where:

      • C₀ is the initial dye concentration (mg/L)

      • Cₑ is the equilibrium dye concentration (mg/L)

      • V is the volume of the solution (L)

      • W is the mass of the adsorbent (g)

    • Calculate the percentage of dye removal using: Removal (%) = ((C_0 - C_e) / C_0) * 100

Visualizations

The following diagrams illustrate the key workflows and relationships in the process of enhancing the adsorption of Acid Brown 83.

Experimental_Workflow cluster_synthesis Adsorbent Synthesis cluster_adsorption Adsorption Experiment Bentonite Bentonite Clay Mixing Mixing and Stirring (24h) Bentonite->Mixing Surfactant Cationic Surfactant Solution Surfactant->Mixing Centrifugation1 Centrifugation Mixing->Centrifugation1 Washing Washing with Distilled Water Centrifugation1->Washing Drying Drying Washing->Drying Grinding Grinding Drying->Grinding Organobentonite Organobentonite Adsorbent Grinding->Organobentonite Adsorption Adsorption (Shaking) Organobentonite->Adsorption DyeSolution Acid Brown 83 Solution pH_Adjustment pH Adjustment DyeSolution->pH_Adjustment pH_Adjustment->Adsorption Centrifugation2 Centrifugation/Filtration Adsorption->Centrifugation2 Analysis UV-Vis Analysis Centrifugation2->Analysis Data Data Calculation (q_e, % Removal) Analysis->Data

Caption: Experimental workflow for organobentonite synthesis and Acid Brown 83 adsorption.

Logical_Relationship AdsorptionCapacity Adsorption Capacity SurfaceModification Surface Modification (Cationic Surfactant) SurfaceModification->AdsorptionCapacity increases pH Solution pH pH->AdsorptionCapacity influences AdsorbentDose Adsorbent Dose AdsorbentDose->AdsorptionCapacity influences InitialConcentration Initial Dye Concentration InitialConcentration->AdsorptionCapacity influences Temperature Temperature Temperature->AdsorptionCapacity influences

References

Overcoming matrix effects in HPLC analysis of Acid Brown 83

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the High-Performance Liquid Chromatography (HPLC) analysis of Acid Brown 83.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of Acid Brown 83, with a focus on problems that may arise from matrix effects.

Question: I am observing significant peak tailing for my Acid Brown 83 analyte peak. What could be the cause and how can I resolve it?

Answer:

Peak tailing is a common issue in HPLC and can be caused by several factors, including potential matrix effects.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions Co-eluting matrix components can interact with the analyte or the stationary phase, leading to peak tailing. Enhance sample clean-up using Solid-Phase Extraction (SPE) to remove these interferences.
Column Overload Injecting a sample that is too concentrated can lead to peak distortion. Dilute the sample or reduce the injection volume.
Active Sites on Column Residual silanol groups on the column can interact with the analyte. Use a mobile phase with a competitive additive, such as triethylamine, or switch to an end-capped column.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of Acid Brown 83, it can exist in multiple ionic forms. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Question: My retention times for Acid Brown 83 are shifting between injections. What is causing this variability?

Answer:

Retention time shifts can compromise the reliability of your analytical method. Matrix components are a frequent cause of this issue.

Possible Causes & Solutions:

CauseRecommended Solution
Matrix-Induced Column Changes Components in the sample matrix can irreversibly adsorb to the stationary phase, altering its chemistry and affecting retention. Implement a robust sample preparation method, such as SPE, to remove these components. Regularly flush the column with a strong solvent.
Inconsistent Mobile Phase Ensure the mobile phase is prepared fresh daily and is adequately mixed and degassed.
Column Temperature Fluctuations Use a column oven to maintain a consistent temperature throughout the analytical run.
Pump Malfunction Check the HPLC pump for leaks or inconsistent flow rates.

Question: I'm experiencing high backpressure in my HPLC system when analyzing samples containing Acid Brown 83.

Answer:

High backpressure can indicate a blockage in the system, which may be caused by precipitated matrix components.

Possible Causes & Solutions:

CauseRecommended Solution
Precipitation of Matrix Components Insoluble components from the sample matrix can precipitate upon contact with the mobile phase, blocking the column frit or tubing. Filter all samples through a 0.22 or 0.45 µm syringe filter before injection. Improve sample clean-up to remove components that may precipitate.
Clogged Column or Guard Column Particulates from the sample can clog the column inlet. Use a guard column and replace it regularly. Back-flushing the analytical column (if permitted by the manufacturer) may also help.
Contaminated Mobile Phase Filter and degas all mobile phase solvents before use to remove particulates.[1]

Frequently Asked Questions (FAQs)

This section provides answers to frequently asked questions regarding the identification and mitigation of matrix effects in the HPLC analysis of Acid Brown 83.

Question: What are matrix effects in the context of HPLC analysis of Acid Brown 83?

Answer:

Matrix effects in HPLC refer to the alteration of the analytical signal (peak area or height) of a target analyte, such as Acid Brown 83, due to the presence of co-eluting components from the sample matrix.[2] These effects can manifest as either signal suppression (a decrease in signal) or enhancement (an increase in signal), leading to inaccurate quantification. Common matrices for Acid Brown 83 analysis include wastewater, textile effluent, and leather dye baths, which can contain a complex mixture of salts, surfactants, organic matter, and other dyes that may interfere with the analysis.

Question: How can I determine if my Acid Brown 83 analysis is being affected by matrix effects?

Answer:

A common method to assess matrix effects is to compare the response of the analyte in a pure solvent standard to the response of the same analyte spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process but does not contain the analyte). A significant difference between these two responses indicates the presence of matrix effects.

Another technique is the post-column infusion method. In this experiment, a constant flow of an Acid Brown 83 standard solution is introduced into the HPLC eluent after the analytical column but before the detector. A blank matrix extract is then injected. Any fluctuation in the constant signal of Acid Brown 83 as the matrix components elute indicates at what retention times ion suppression or enhancement is occurring.

Question: What are the primary strategies to overcome matrix effects in the HPLC analysis of Acid Brown 83?

Answer:

Several strategies can be employed to mitigate or compensate for matrix effects. These can be broadly categorized into sample preparation, chromatographic separation, and calibration strategies.

StrategyPrincipleAdvantagesDisadvantages
Sample Preparation (e.g., SPE, LLE) Physically removes interfering matrix components from the sample before HPLC analysis.Can significantly reduce or eliminate matrix effects, leading to more accurate and reproducible results.Can be time-consuming, may require method development, and can sometimes result in analyte loss.
Chromatographic Optimization Modifying the HPLC method (e.g., changing the gradient, using a different column) to separate the analyte peak from interfering matrix peaks.Can be a simple and effective solution if the interferences can be chromatographically resolved.May not be possible to separate all interferences from the analyte of interest.
Matrix-Matched Calibration Preparing calibration standards in a blank matrix that is representative of the samples being analyzed.Can effectively compensate for matrix effects, leading to more accurate quantification.Requires a consistent and readily available source of blank matrix. The matrix itself can vary between samples.
Standard Addition Method The sample is divided into several aliquots, and known, varying amounts of the analyte standard are added to each. The analyte concentration is determined by extrapolating the calibration curve back to the x-intercept.Compensates for matrix effects on a per-sample basis, making it very accurate for complex and variable matrices.Labor-intensive and requires more sample volume.
Use of an Internal Standard A known concentration of a compound that is chemically similar to the analyte but not present in the sample is added to all samples and standards. The ratio of the analyte response to the internal standard response is used for quantification.Can compensate for variability in sample preparation and injection volume, as well as some matrix effects.Finding a suitable internal standard can be challenging. Stable isotope-labeled internal standards are ideal but can be expensive.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for the Clean-up of Acid Brown 83 from a Wastewater Matrix

This protocol provides a general procedure for the solid-phase extraction of Acid Brown 83 from a wastewater sample. Optimization of the sorbent, wash, and elution solvents may be necessary for specific wastewater compositions.

Materials:

  • SPE cartridges (e.g., C18 or a polymer-based sorbent)

  • SPE vacuum manifold

  • Wastewater sample

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Elution solvent (e.g., acetonitrile or a mixture of methanol and acetonitrile)

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 10 mL of the filtered wastewater sample onto the conditioned SPE cartridge at a slow, dropwise flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • A second wash with a weak organic solvent (e.g., 5% methanol in water) may be used to remove less polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the Acid Brown 83 from the cartridge with 5 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. The sample is now ready for HPLC injection.

Visualizations

Workflow for Mitigating Matrix Effects in Acid Brown 83 HPLC Analysis cluster_0 Problem Identification cluster_1 Matrix Effect Assessment cluster_2 Mitigation Strategies cluster_3 Method Validation A Initial HPLC Analysis of Acid Brown 83 B Poor Peak Shape, Inaccurate Quantification, or Retention Time Shifts A->B Observe C Compare Analyte Response in Solvent vs. Spiked Matrix Extract B->C D Significant Difference Indicates Matrix Effects C->D Analyze E Optimize Sample Preparation (e.g., SPE, LLE) D->E F Optimize Chromatographic Conditions D->F G Implement Alternative Calibration (Matrix-Matched, Standard Addition) D->G H Validate HPLC Method with Mitigation Strategy E->H F->H G->H I Accurate and Robust Quantification of Acid Brown 83 H->I Achieve

Caption: A workflow for identifying and mitigating matrix effects in the HPLC analysis of Acid Brown 83.

Troubleshooting HPLC Issues Potentially Caused by Matrix Effects A HPLC Problem Observed? (e.g., Peak Tailing, RT Shift) B Check Basic HPLC System Parameters (Leaks, Temperature, Mobile Phase Prep) A->B C Problem Resolved? B->C D Investigate Matrix Effects C->D No J END C->J Yes E Implement Improved Sample Clean-up (e.g., SPE) D->E F Optimize Chromatographic Separation D->F G Use Matrix-Matched or Standard Addition Calibration D->G H Problem Persists? E->H F->H G->H I Consult Instrument Manufacturer or Senior Analyst H->I Yes K END H->K No

Caption: A decision tree for troubleshooting common HPLC issues that may be related to matrix effects.

References

Preventing precipitation of C.I. Acid Brown 83 in staining solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of C.I. Acid Brown 83 in staining solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a water-soluble, yellow-brown acid dye.[1][2] Chemically, it is a double azo, copper complex dye with the Colour Index Number 20250 and CAS number 13011-68-2.[2][3][4] It is primarily used for staining leather and wool.[2][5]

Q2: What are the primary causes of this compound precipitation in staining solutions?

A2: Precipitation of acid dyes like this compound is typically caused by one or more of the following factors:

  • Incorrect pH: The solubility of acid dyes is highly dependent on pH.[6][7] An unsuitable pH can significantly decrease solubility.

  • High Dye Concentration: Creating a supersaturated solution by attempting to dissolve too much dye can lead to precipitation, especially as the solution cools.[6]

  • Low Temperature: Solubility is often temperature-dependent. A decrease in temperature can lower the solubility of the dye, causing it to crystallize out of solution.[8][9]

  • Poor Water Quality: Using tap water, which may contain various ions (e.g., calcium, magnesium), can lead to reactions with the dye, causing it to precipitate.[6][10]

  • Presence of Electrolytes: High concentrations of salts can reduce the solubility of the dye, a phenomenon known as "salting out".[8][11]

  • Improper Dissolution: If the dye powder is not completely dissolved during preparation, the remaining solid particles can act as nucleation sites for further precipitation.[6]

Q3: How does pH affect the stability of an Acid Brown 83 solution?

A3: Acid dyes are most stable and soluble in an acidic environment.[12] An acidic pH helps maintain the appropriate charges on the dye molecules for them to remain dissolved and to facilitate effective staining. A shift towards a neutral or alkaline pH can alter these charges, leading to aggregation and precipitation.[6][8] For many acid dyes, a slightly acidic pH range of 4.5-5.5 is recommended.[8]

Q4: My this compound solution has become cloudy or has formed a precipitate. Can it be saved?

A4: Yes, in many cases, a precipitated solution can be salvaged. Gentle warming of the solution (e.g., to 37-50°C) can help redissolve the dye.[6][8] Ensure the pH is within the optimal acidic range and adjust if necessary. Afterward, it is highly recommended to filter the solution through a 0.22 µm or 0.45 µm filter to remove any remaining micro-aggregates before use.[6][8]

Q5: Is it necessary to use purified water to prepare my staining solution?

A5: Yes, it is critical to use high-purity water, such as deionized or distilled water, when preparing staining solutions.[6] This minimizes the presence of extraneous ions found in tap water that can react with the dye and cause it to precipitate.[10]

Troubleshooting Guide: Preventing and Resolving Precipitation

This guide addresses common issues encountered with this compound solutions.

IssuePossible CauseRecommended Solution
Solution is cloudy immediately after preparation. Improper/Incomplete Dissolution: Dye powder was not fully dissolved.[6]Use a magnetic stirrer to ensure thorough mixing. Add the dye powder gradually to the vortex of the stirring solvent. Gentle warming can aid dissolution. Once dissolved, filter the solution through a 0.22 µm or 0.45 µm filter.[6][8]
Poor Water Quality: Use of tap water instead of distilled or deionized water.[6][10]Always prepare solutions using distilled or deionized water to avoid introducing ions that can cause precipitation.
Precipitate forms upon cooling or over time. Supersaturated Solution: The concentration of the dye is too high for the given temperature.[6]Prepare a new solution with a slightly lower dye concentration. Alternatively, gently warm the existing solution before each use to redissolve the precipitate, but be aware it may re-form upon cooling.[6][13]
Low Temperature: The solution was stored at a temperature that is too low, reducing dye solubility.[8]Store the solution at a stable room temperature. If precipitation occurs due to cold, gently warm the solution in a water bath to redissolve the dye.[8]
Incorrect pH: The pH of the solution has shifted or was not optimal from the start.[8]Check the pH of the solution. Adjust to a slightly acidic range (e.g., pH 4.5-5.5) using a suitable buffer or dilute acid/base.[8] An acidic environment is crucial for the stability of acid dyes.[12]
Precipitate forms when mixing with other reagents. Reagent Incompatibility: Other components in the working solution (e.g., buffers, mordants) are incompatible.[6]Before preparing a large volume, test the compatibility of all reagents on a small scale. Ensure that any diluents or buffers are at the correct pH before adding the Acid Brown 83 stock solution.[6]
High Electrolyte Concentration: The addition of salts or buffers with high ionic strength is "salting out" the dye.[8]If possible, reduce the concentration of electrolytes in the working solution. Add the dye solution to the other reagents slowly while stirring to avoid localized high concentrations.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution (1% w/v)

Materials:

  • This compound powder

  • High-purity distilled or deionized water

  • 0.1 M Acetic Acid or Hydrochloric Acid (for pH adjustment)

  • Volumetric flasks (100 mL)

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • 0.22 µm or 0.45 µm syringe filter

  • Storage bottle (amber or light-protected)

Procedure:

  • Weigh 1.0 g of this compound powder.

  • Add approximately 80 mL of distilled water to a beaker with a magnetic stir bar.

  • Place the beaker on a magnetic stirrer and begin stirring to create a vortex.

  • Slowly and gradually add the Acid Brown 83 powder to the vortex to facilitate dissolution and prevent clumping.

  • Continue stirring until all the dye powder is completely dissolved. Gentle heating in a water bath (not exceeding 50°C) can be used to aid dissolution.[6]

  • Allow the solution to cool to room temperature.

  • Check the pH of the solution. If it is not slightly acidic, adjust the pH to between 4.5 and 5.5 by adding 0.1 M acetic acid dropwise while stirring.[8]

  • Transfer the solution to a 100 mL volumetric flask and add distilled water to bring the final volume to the 100 mL mark.

  • For optimal performance and to remove any micro-precipitates, filter the solution through a 0.22 µm or 0.45 µm filter into a clean storage bottle.[8]

  • Store the solution in a well-sealed, light-protected container at room temperature.

Protocol 2: Redissolving Precipitated this compound

Materials:

  • Precipitated this compound solution

  • Water bath

  • pH meter or pH indicator strips

  • 0.1 M Acetic Acid

  • Magnetic stirrer and stir bar

  • 0.22 µm or 0.45 µm syringe filter

Procedure:

  • Place the bottle containing the precipitated solution into a water bath set to 40-50°C. Do not boil.[6]

  • If possible, add a magnetic stir bar and place the container on a stirrer hotplate (with heat turned off) to allow for gentle agitation as it warms.

  • Once the solution has warmed and the precipitate has visibly redissolved, remove it from the water bath.

  • Allow the solution to cool to room temperature.

  • Check the pH to ensure it is in the optimal acidic range (4.5-5.5). Adjust if necessary with a few drops of 0.1 M acetic acid.[8]

  • Filter the solution through a 0.22 µm or 0.45 µm filter to remove any residual particles that did not dissolve.[6]

  • The solution is now ready for use. To prevent re-precipitation, store at a stable room temperature and avoid exposure to cold drafts.

Visual Guides and Workflows

The following diagrams illustrate the key factors influencing this compound precipitation and a logical workflow for troubleshooting this issue.

A Factors Leading to This compound Precipitation B1 Chemical Factors A->B1 B2 Physical Factors A->B2 B3 Process Factors A->B3 C1 Incorrect pH (Too High) B1->C1 C2 High Electrolyte Concentration B1->C2 C3 Poor Water Quality (Presence of Ions) B1->C3 D1 Low Temperature B2->D1 D2 High Dye Concentration B2->D2 E1 Incomplete Dissolution B3->E1 E2 Reagent Incompatibility B3->E2

Caption: Key factors causing Acid Brown 83 precipitation.

start Precipitate Observed in Acid Brown 83 Solution check_temp Is solution stored at low temperature? start->check_temp warm Action: Gently warm solution to 40-50°C and mix. check_temp->warm Yes check_ph Is pH in acidic range (e.g., 4.5-5.5)? check_temp->check_ph No warm->check_ph adjust_ph Action: Adjust pH with dilute acetic acid. check_ph->adjust_ph No check_conc Is solution highly concentrated? check_ph->check_conc Yes adjust_ph->check_conc dilute Action: Prepare a new, less concentrated solution. check_conc->dilute Yes filter Final Step: Filter solution through 0.22 µm filter. check_conc->filter No dilute->filter end Solution Ready for Use filter->end

Caption: Troubleshooting workflow for precipitated solutions.

References

Effect of fixation method on Acid Brown 83 histological staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acid Brown 83 histological staining. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Acid Brown 83 as a histological stain and to offer solutions for potential challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Acid Brown 83 and why might it be used in histology?

Acid Brown 83, also known as C.I. 20250, is a pre-metallized monoazo acid dye. While its primary application is in the leather and textile industries, its chemical structure suggests potential for use in histological staining, particularly for connective tissues. Acid dyes, in general, are used to stain basic tissue components such as cytoplasm, muscle, and collagen. The metal complex in Acid Brown 83 may enhance its binding to tissue components and improve lightfastness.

Q2: How does the choice of fixative affect Acid Brown 83 staining?

The choice of fixative is a critical step that can significantly impact the quality of histological staining. Fixatives can be broadly categorized as cross-linking (e.g., formalin) or precipitating (e.g., alcohol-based fixatives).

  • Formalin (and other aldehyde fixatives): These create chemical cross-links between proteins, which preserves tissue structure well. However, this cross-linking can sometimes mask the sites where the dye binds, potentially leading to weaker staining. Aldehyde fixation can also induce autofluorescence in tissues, which might interfere with imaging, especially if fluorescence microscopy is used.

  • Alcohol-based fixatives (e.g., ethanol, methanol): These fixatives work by denaturing and precipitating proteins. They are known for preserving nucleic acids and proteins well and are less likely to mask binding sites for dyes. However, they can cause more tissue shrinkage compared to formalin. For dyes that bind through mechanisms other than simple electrostatic interactions, such as the van der Waals forces and hydrophobic bonding likely involved with metal-complex dyes, alcohol fixation might provide better results.

Q3: What are the general principles of staining with an acid dye like Acid Brown 83?

Acid dyes are anionic, meaning they carry a negative charge. In an acidic solution (low pH), proteins in the tissue become positively charged. This difference in charge facilitates the binding of the acid dye to the tissue components. Therefore, the pH of the staining solution is a critical parameter to control for optimal staining intensity and specificity.

Experimental Protocols

General Staining Protocol for Acid Brown 83
  • Deparaffinization and Rehydration:

    • Xylene: 2 changes, 5 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • 95% Ethanol: 2 minutes.

    • 70% Ethanol: 2 minutes.

    • Distilled water: 5 minutes.

  • Staining:

    • Prepare a 0.1% to 1.0% (w/v) solution of Acid Brown 83 in distilled water.

    • Adjust the pH of the staining solution to be acidic (e.g., pH 2.5-3.5) by adding a few drops of acetic acid or hydrochloric acid. The optimal pH will need to be determined empirically.

    • Immerse slides in the Acid Brown 83 staining solution for 5-15 minutes. Staining time may need to be adjusted.

  • Differentiation (Optional):

    • If staining is too intense, a brief rinse in a differentiating solution may be necessary. This could be a very dilute acid solution or an alcohol solution. The choice of differentiator and the duration of the rinse will require optimization.

  • Washing:

    • Rinse the slides in distilled water to remove excess stain.

  • Dehydration and Clearing:

    • 95% Ethanol: 2 changes, 2 minutes each.

    • 100% Ethanol: 2 changes, 3 minutes each.

    • Xylene: 2 changes, 5 minutes each.

  • Mounting:

    • Mount with a permanent mounting medium.

Troubleshooting Guides

Issue 1: Weak or No Staining
Potential Cause Recommended Solution
Incorrect pH of Staining Solution The optimal pH for most acid dyes is in the acidic range (pH 2.5-4.0). Verify the pH of your staining solution and adjust with acetic acid if necessary.[1]
Inadequate Fixation Under-fixation can lead to poor tissue preservation and reduced dye binding. Ensure that the fixation time was adequate for the size of the tissue block.
Over-fixation with Formalin Excessive cross-linking from prolonged formalin fixation can mask binding sites. Consider using an antigen retrieval-like technique (e.g., heat-induced epitope retrieval in a citrate buffer) to unmask sites. Alternatively, test an alcohol-based fixative.
Low Dye Concentration Increase the concentration of the Acid Brown 83 solution (e.g., from 0.1% to 0.5% or 1.0%).
Insufficient Staining Time Increase the incubation time in the staining solution.
Exhausted Staining Solution Prepare a fresh staining solution. Industrial dyes may have lower purity, so a freshly prepared solution is recommended.[2]
Issue 2: Uneven Staining
Potential Cause Recommended Solution
Incomplete Deparaffinization Ensure complete removal of paraffin wax by using fresh xylene and adequate incubation times.[3]
Poor Fixative Penetration Ensure the tissue block size allows for complete and even penetration of the fixative.
Air Bubbles Trapped on the Slide Gently tap the slides after immersion in the staining solution to dislodge any air bubbles.
Contaminated Reagents Use fresh, filtered staining solutions and alcohols.
Issue 3: High Background Staining
Potential Cause Recommended Solution
Overly Acidic Staining Solution A very low pH can lead to non-specific binding of the acid dye to various tissue components. Try increasing the pH of the staining solution slightly.[1]
Excessive Staining Time Reduce the incubation time in the Acid Brown 83 solution.
Inadequate Differentiation If using a differentiation step, ensure it is sufficient to remove non-specific staining without removing the specific stain. This may require adjusting the time or the concentration of the differentiating agent.
Fixation-Induced Autofluorescence If using fluorescence microscopy, formalin fixation can cause background autofluorescence. Consider using an alcohol-based fixative or a commercial autofluorescence quenching agent.[4]

Data Presentation

Currently, there is no published quantitative data specifically comparing the effects of different fixation methods on Acid Brown 83 histological staining. Researchers are encouraged to perform their own validation studies to determine the optimal fixation and staining conditions for their specific application. A suggested experimental design for such a study is presented in the table below.

Fixative Fixation Time Staining Intensity (Qualitative) Morphological Preservation (Qualitative) Background Staining (Qualitative)
10% Neutral Buffered Formalin24 hours
10% Neutral Buffered Formalin48 hours
70% Ethanol24 hours
Carnoy's Fixative4 hours

Researchers would fill in the qualitative assessments (e.g., Excellent, Good, Fair, Poor) based on microscopic evaluation.

Visualizations

experimental_workflow cluster_preparation Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis Tissue_Collection Tissue Collection Fixation Fixation (e.g., Formalin or Ethanol) Tissue_Collection->Fixation Processing Tissue Processing (Dehydration, Clearing, Infiltration) Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Microtomy (4-5 µm sections) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining Acid Brown 83 Staining Deparaffinization->Staining Differentiation Differentiation (Optional) Staining->Differentiation Washing Washing Differentiation->Washing Dehydration_Clearing Dehydration & Clearing Washing->Dehydration_Clearing Mounting Coverslipping Dehydration_Clearing->Mounting Microscopy Microscopic Examination Mounting->Microscopy Imaging Image Capture & Analysis Microscopy->Imaging

Caption: A generalized workflow for Acid Brown 83 histological staining.

troubleshooting_logic cluster_weak Weak or No Staining cluster_uneven Uneven Staining cluster_background High Background Start Staining Problem Observed Check_pH Check/Adjust Stain pH Start->Check_pH Weak Staining Check_Dewax Ensure Complete Deparaffinization Start->Check_Dewax Uneven Staining Adjust_pH_Up Slightly Increase Stain pH Start->Adjust_pH_Up High Background Check_Fixation Review Fixation Protocol Check_pH->Check_Fixation Increase_Conc Increase Dye Concentration Check_Fixation->Increase_Conc Increase_Time Increase Staining Time Increase_Conc->Increase_Time Check_Reagents Use Fresh/Filtered Reagents Check_Dewax->Check_Reagents Reduce_Time Reduce Staining Time Adjust_pH_Up->Reduce_Time Optimize_Diff Optimize Differentiation Reduce_Time->Optimize_Diff

Caption: A troubleshooting decision tree for Acid Brown 83 staining issues.

References

Technical Support Center: Optimizing Acid Brown 83 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of Acid Brown 83. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for degrading Acid Brown 83?

A1: Advanced Oxidation Processes (AOPs) are highly effective for the degradation of Acid Brown 83, a type of azo dye.[1][2] These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that can break down the complex structure of the dye.[1] Commonly successful AOPs for azo dye degradation include:

  • Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to produce hydroxyl radicals. The reaction is often enhanced with UV light (photo-Fenton).[3][4]

  • Photocatalysis: This technique utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with UV or visible light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.[5][6][7]

  • Ultrasound-Assisted Degradation: The application of ultrasound can enhance the efficiency of other AOPs by promoting the generation of hydroxyl radicals through a process called cavitation.[1][8][9][10]

Q2: What is the optimal pH for Acid Brown 83 degradation using the Fenton or photo-Fenton process?

A2: The optimal pH for the Fenton and photo-Fenton degradation of azo dyes is typically in the acidic range, around pH 3.[3][11] At this pH, the generation of hydroxyl radicals from the reaction between Fe²⁺ and H₂O₂ is most efficient. At higher pH values (above 4), ferrous ions tend to precipitate as ferric hydroxide (Fe(OH)₃), which reduces the catalyst's availability and slows down the reaction rate.[3]

Q3: How does the concentration of hydrogen peroxide (H₂O₂) affect the degradation rate?

A3: The concentration of H₂O₂ is a critical factor. Initially, increasing the H₂O₂ concentration generally leads to a faster degradation rate due to the increased production of hydroxyl radicals.[11][12][13] However, an excessive amount of H₂O₂ can have a detrimental effect.[3] This is because high concentrations of H₂O₂ can act as a scavenger of hydroxyl radicals, leading to the formation of less reactive hydroperoxyl radicals (HO₂•) and thus decreasing the overall degradation efficiency.[12] Therefore, optimizing the H₂O₂ dosage is crucial for maximizing the reaction rate.

Q4: Can the degradation process be monitored in real-time?

A4: Yes, the degradation of Acid Brown 83 can be monitored by taking samples at regular intervals and measuring the change in the dye's concentration. A common and effective method is UV-Vis spectrophotometry.[1] The concentration of Acid Brown 83 can be determined by measuring the absorbance at its maximum wavelength (λ_max), which is 448 nm.[1] A calibration curve should be prepared beforehand to correlate absorbance with concentration.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Slow or incomplete degradation Suboptimal pH: The pH of the reaction mixture is outside the optimal range for the chosen degradation method.For Fenton/photo-Fenton, adjust the pH to ~3 using an acid (e.g., H₂SO₄) or a base (e.g., NaOH).[3][11] For photocatalysis, the optimal pH can vary depending on the catalyst's point of zero charge, but a neutral pH is often a good starting point.
Incorrect Reagent Concentration: The concentration of H₂O₂, Fe²⁺, or catalyst is not optimal.Systematically vary the concentration of one reagent at a time while keeping others constant to find the optimal dosage. Be aware that excess H₂O₂ can inhibit the reaction.[3]
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning or changes in its surface properties.For heterogeneous photocatalysts, consider washing and recalcining the catalyst. For Fenton processes, ensure the iron is in the active Fe²⁺ state.
Insufficient Light Source (for photo-Fenton/photocatalysis): The intensity or wavelength of the light source is inadequate to activate the catalyst.Ensure the lamp is functioning correctly and that its emission spectrum is appropriate for the chosen photocatalyst. Check the distance between the lamp and the reactor.
Presence of Radical Scavengers: Other substances in the solution may be consuming the hydroxyl radicals.If using non-purified water or complex wastewater samples, consider a pre-treatment step to remove potential scavengers.
Reaction starts but stops prematurely Depletion of a Key Reagent: The limiting reagent (e.g., H₂O₂) has been completely consumed.Add the limiting reagent in a stepwise or continuous manner to sustain the reaction.
Formation of Inhibitory Byproducts: Intermediate degradation products may be more resistant to oxidation or may inhibit the catalytic process.Analyze the reaction mixture for the presence of intermediates using techniques like HPLC or GC-MS. Consider combining different AOPs to achieve complete mineralization.
Inconsistent or non-reproducible results Variability in Experimental Conditions: Small variations in pH, temperature, or reagent concentrations between experiments.Carefully control and monitor all experimental parameters. Use calibrated instruments and prepare fresh solutions for each set of experiments.
Inhomogeneous Mixture: The catalyst (if solid) or reagents are not uniformly distributed in the solution.Ensure vigorous and consistent stirring throughout the experiment to maintain a homogeneous suspension.

Data Presentation

Table 1: Comparison of Different Degradation Methods for Acid Brown 83

Degradation MethodKey Reagents/ConditionsTypical Degradation Efficiency (%)Reaction Time (min)Optimal pHReference
H₂O₂ alone H₂O₂Low> 60Neutral[1]
Ultrasound (US) alone Ultrasonic irradiationLow> 60Neutral[1]
H₂O₂/H₂SO₄ H₂O₂, Sulfuric AcidModerate~60Acidic[1]
Fe(II)/H₂O₂/H₂SO₄ (Fenton) FeSO₄, H₂O₂, H₂SO₄High (~95%)< 60~3[1]
US/H₂O₂/H₂SO₄ Ultrasound, H₂O₂, H₂SO₄High< 60Acidic[1]
US/Fe(II)/H₂O₂/H₂SO₄ Ultrasound, FeSO₄, H₂O₂, H₂SO₄Very High (>95%)< 60~3[1]
Photocatalysis (ZnO) ZnO, LightModerate~50~7[5]
Photocatalysis (TiO₂) TiO₂, LightModerate~50~7[5]

Table 2: Influence of Key Parameters on Degradation Efficiency

ParameterEffect on Degradation RateOptimal Range/ConditionCommon Issues with Suboptimal Conditions
pH Highly significant for Fenton and photo-Fenton processes.~3 for Fenton/photo-Fenton[3][11]High pH leads to iron precipitation and reduced efficiency.[3]
H₂O₂ Concentration Increases rate up to an optimal point, then decreases.Varies depending on dye concentration.Excess H₂O₂ scavenges •OH radicals, inhibiting the reaction.[12]
Fe²⁺ Concentration Catalytic; rate increases with concentration up to a certain point.Typically in the range of a few mg/L to tens of mg/L.Excess Fe²⁺ can also scavenge •OH radicals.
Initial Dye Concentration Higher concentrations generally lead to slower degradation rates.Lower concentrations are degraded more rapidly.High dye concentration can absorb light, hindering photocatalysis.[6]
Temperature Generally, higher temperatures increase the reaction rate.Often conducted at room temperature for convenience.High temperatures can lead to the decomposition of H₂O₂ into water and oxygen.

Experimental Protocols

Protocol 1: Fenton Degradation of Acid Brown 83
  • Preparation of Solutions:

    • Prepare a stock solution of Acid Brown 83 (e.g., 125 mg/L) in deionized water.[1]

    • Prepare a stock solution of ferrous sulfate heptahydrate (FeSO₄·7H₂O).

    • Have solutions of sulfuric acid (H₂SO₄) and sodium hydroxide (NaOH) ready for pH adjustment.

  • Experimental Setup:

    • In a glass beaker, add a known volume of the Acid Brown 83 solution.

    • Place the beaker on a magnetic stirrer and begin stirring.

  • pH Adjustment:

    • Measure the initial pH of the dye solution.

    • Adjust the pH to the desired value (typically ~3) by adding H₂SO₄ or NaOH dropwise.[11]

  • Initiation of Reaction:

    • Add the desired amount of the FeSO₄ solution to the beaker.

    • Initiate the degradation reaction by adding the required volume of hydrogen peroxide (H₂O₂). The molar ratio of AB83 to H₂O₂ to Fe(II) can be a starting point for optimization (e.g., 1:10:1).[1]

  • Sampling and Analysis:

    • Start a timer immediately after adding H₂O₂.

    • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a small amount of a strong base (e.g., NaOH) to raise the pH and stop the Fenton reaction.

    • Analyze the concentration of the remaining Acid Brown 83 using a UV-Vis spectrophotometer at 448 nm.[1]

Protocol 2: Photocatalytic Degradation of Acid Brown 83
  • Preparation of Catalyst Suspension:

    • Weigh the desired amount of the photocatalyst (e.g., TiO₂ or ZnO) and add it to a known volume of the Acid Brown 83 stock solution in a photoreactor.

  • Adsorption-Desorption Equilibrium:

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.

  • Initiation of Photocatalysis:

    • Turn on the light source (e.g., a UV lamp) to initiate the photocatalytic degradation.

  • Sampling and Analysis:

    • At regular time intervals, withdraw a small aliquot of the suspension.

    • Immediately centrifuge or filter the aliquot to remove the catalyst particles.

    • Analyze the supernatant for the remaining concentration of Acid Brown 83 using a UV-Vis spectrophotometer.

Visualizations

Diagram 1: General Workflow for Acid Brown 83 Degradation Experiments

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare Acid Brown 83 Stock Solution setup Set up Reactor (Beaker/Photoreactor) prep_dye->setup prep_reagents Prepare Reagent (FeSO4, H2O2, Catalyst) prep_reagents->setup ph_adjust Adjust pH setup->ph_adjust initiate Initiate Reaction (Add Reagents/Turn on Light) ph_adjust->initiate sampling Collect Samples at Intervals initiate->sampling quench Quench Reaction (if necessary) sampling->quench measure Measure Dye Concentration (UV-Vis Spectrophotometer) quench->measure data Analyze Data measure->data

Caption: A generalized workflow for conducting Acid Brown 83 degradation experiments.

Diagram 2: Factors Influencing Fenton-Based Degradation

G center Degradation Efficiency & Rate pH pH pH->center Optimal ~3 H2O2 [H2O2] H2O2->center Optimal dosage crucial Fe2 [Fe2+] Fe2->center Catalytic Temp Temperature Temp->center Dye Initial [Dye] Dye->center Inversely proportional G start Slow Degradation Observed check_ph Is pH optimal? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_reagents Are reagent concentrations optimal? check_ph->check_reagents Yes adjust_ph->check_reagents optimize_reagents Optimize dosages check_reagents->optimize_reagents No check_light Is light source (if applicable) adequate? check_reagents->check_light Yes optimize_reagents->check_light verify_light Verify lamp/setup check_light->verify_light No check_scavengers Are scavengers present? check_light->check_scavengers Yes verify_light->check_scavengers pretreat Consider pre-treatment check_scavengers->pretreat Yes success Degradation Improved check_scavengers->success No pretreat->success

References

Improving the signal-to-noise ratio of Acid Brown 83 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals aiming to improve the signal-to-noise ratio of Acid Brown 83 fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known fluorescent properties of Acid Brown 83?

Q2: Why might the fluorescence signal of Acid Brown 83 be weak?

Acid Brown 83 is a double azo, metal complex dye.[3] Azo dyes are often characterized by very weak fluorescence or a complete lack of it.[6][7] This is attributed to the "azo-bone" structure, which can quench fluorescence. While some novel azo dyes have been specifically synthesized to be fluorescent, conventional azo dyes like Acid Brown 83 are generally not strong fluorophores.[6][7][8]

Q3: What are the main factors that contribute to a low signal-to-noise ratio (SNR) in fluorescence microscopy?

A low signal-to-noise ratio can be due to a weak signal or high background fluorescence.[9] Common issues include:

  • Inefficient Labeling: The dye may not be effectively binding to the target.

  • Non-specific Binding: The dye may be binding to other components in the sample, increasing background noise.

  • Autofluorescence: Endogenous fluorophores in the cells or tissue can contribute to high background.[9]

  • Photobleaching: The fluorescent signal may fade upon exposure to excitation light.[9][10]

  • Suboptimal Imaging Parameters: Incorrect filter sets, exposure times, or gain settings can lead to poor signal detection.

Q4: How can I reduce photobleaching?

Photobleaching is the irreversible fading of a fluorescent signal.[9] To minimize it:

  • Use an anti-fade mounting medium.

  • Reduce the intensity of the excitation light.

  • Minimize the exposure time or the number of frames acquired.[10]

  • Use more sensitive detectors that require less excitation light.

  • Store stained samples in the dark and protect them from light during imaging.[11]

Troubleshooting Guides

Problem: Weak or No Signal

If you are observing a very weak signal or no signal at all, consider the following troubleshooting steps:

Possible Cause Recommended Solution
Suboptimal Dye Concentration Perform a titration to determine the optimal concentration of Acid Brown 83. Start with a range and systematically test higher and lower concentrations.
Inefficient Staining Optimize incubation time and temperature. Ensure the pH of the staining buffer is optimal. For acid dyes, the pH can significantly influence staining efficiency.
Incorrect Filter Sets Since the exact spectra for Acid Brown 83 are unknown, systematic testing with different standard filter sets (e.g., DAPI, FITC, TRITC, Cy5) is necessary to find the optimal excitation and emission channels.
Low Target Abundance If possible, use a positive control with a known high abundance of the target to validate the staining protocol.
Problem: High Background

High background fluorescence can obscure your signal. Here are some strategies to reduce it:

Possible Cause Recommended Solution
Excessive Dye Concentration Reduce the concentration of Acid Brown 83 used for staining.[12]
Non-specific Binding Increase the number and duration of washing steps after staining to remove unbound dye.[13] Consider adding a non-ionic detergent like Tween-20 to the wash buffer.
Autofluorescence Image an unstained control sample to assess the level of autofluorescence. If significant, consider using spectral unmixing if your imaging system supports it.
Precipitation of Dye Ensure the dye is fully dissolved in the staining buffer. Consider filtering the staining solution before use.

Experimental Protocols

Protocol: General Staining with Acid Brown 83 and Optimization

This protocol provides a general framework for using Acid Brown 83 as a fluorescent stain. Note: Significant optimization will be required.

1. Reagent Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of Acid Brown 83 in deionized water or an appropriate solvent. Store protected from light.

  • Staining Buffer: The choice of buffer is critical and may require optimization. Start with a common biological buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4. Test other pH values (e.g., acidic or basic buffers) as this can influence the staining of acid dyes.

2. Sample Preparation:

  • Prepare your cells or tissue sections according to your standard protocol for fluorescence microscopy (e.g., fixation, permeabilization if required).

3. Staining:

  • Dilute the Acid Brown 83 stock solution in the staining buffer to the desired working concentration. A good starting point for optimization is to test a range of concentrations (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL).

  • Incubate the samples with the staining solution for a predetermined time. Start with a 30-minute incubation at room temperature and optimize by testing different times (e.g., 15 min, 60 min, 2 hours) and temperatures (e.g., 4°C, RT, 37°C).

4. Washing:

  • After incubation, remove the staining solution and wash the samples extensively with the staining buffer (or PBS) to remove unbound dye. Perform at least three washes of 5-10 minutes each.

5. Mounting and Imaging:

  • Mount the samples with an anti-fade mounting medium.

  • Image the samples using a fluorescence microscope. Systematically test different excitation and emission filter sets to determine the optimal imaging conditions.

Visualizations

Experimental_Workflow Experimental Workflow for a Novel Dye prep Sample Preparation (Fixation/Permeabilization) stain Staining with Acid Brown 83 (Vary Concentration, Time, pH) prep->stain wash Washing Steps (Remove unbound dye) stain->wash mount Mounting (with anti-fade reagent) wash->mount image Fluorescence Microscopy (Test various filter sets) mount->image analyze Image Analysis (Assess Signal-to-Noise Ratio) image->analyze optimize Optimize Protocol analyze->optimize optimize->stain Iterate

Caption: Workflow for testing and optimizing a novel fluorescent dye.

Troubleshooting_SNR Troubleshooting Low Signal-to-Noise Ratio start Low SNR Observed check_signal Is the signal weak? start->check_signal check_background Is the background high? start->check_background check_signal->check_background No inc_conc Increase Dye Concentration check_signal->inc_conc Yes dec_conc Decrease Dye Concentration check_background->dec_conc Yes solution Improved SNR check_background->solution No inc_time Increase Incubation Time inc_conc->inc_time opt_filters Optimize Excitation/Emission Filters inc_time->opt_filters check_detector Increase Detector Gain/Exposure opt_filters->check_detector check_detector->solution inc_wash Increase Washing Steps dec_conc->inc_wash check_autofluor Check for Autofluorescence (Unstained Control) inc_wash->check_autofluor use_blocking Consider Blocking Step check_autofluor->use_blocking use_blocking->solution

Caption: Decision tree for troubleshooting low signal-to-noise ratio.

References

Solving issues with C.I. Acid Brown 83 solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing C.I. Acid Brown 83 in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution and use of this compound.

Issue 1: Incomplete Dissolution or Visible Particles in Aqueous Solutions

  • Possible Cause: Low temperature, incorrect solvent, or supersaturation.

  • Solution:

    • Temperature: this compound is soluble in water, and its solubility increases with temperature. One source indicates a solubility of 40 g/L at 60°C.[1] If you observe particulate matter, gently warm the solution while stirring.

    • Solvent: This dye is insoluble in alcohols, ketones, hydrocarbons, and esters.[1] Ensure you are using high-purity water (distilled or deionized) for aqueous solutions.

    • Preparation of Stock Solution: To prepare a 1% stock solution, weigh the desired amount of dye powder. Create a paste with a small amount of warm water before gradually adding the remaining water to reach the final volume. This helps to ensure all the powder becomes wet and dissolves more easily.[2]

Issue 2: Precipitation of the Dye During Experimentation

  • Possible Cause: Change in pH, temperature, or "salting out" effect.

  • Solution:

    • pH Stability: The color of this compound in an aqueous solution is pH-dependent. In a strong hydrochloric acid solution, it appears yellow-brown, while in a thick sodium hydroxide solution, it turns red-orange brown.[3] The pH for a 10 g/L solution in water is between 8.5 and 9.5 at 20°C.[1] Significant shifts from this range, especially towards acidic conditions, may reduce solubility.

    • Temperature Fluctuations: A decrease in temperature can lead to the precipitation of the dye from a saturated solution. Maintain a constant temperature throughout your experiment.

    • Salting Out: High concentrations of salts in your buffer can decrease the solubility of the dye. If you observe precipitation after adding buffers, consider reducing the salt concentration or preparing the dye in a low-salt buffer.

Issue 3: Inconsistent Results in Staining or Assays

  • Possible Cause: Dye degradation or aggregation.

  • Solution:

    • Fresh Solutions: Prepare fresh solutions of this compound for optimal performance. Over time, the dye may degrade or form aggregates, which can affect its properties.

    • Storage: Store the solid dye in a cool, dry place, and protect prepared solutions from light to minimize degradation. The product is stable under normal storage conditions.[1]

    • Filtration: Before use, especially in sensitive applications, filtering the dye solution through a suitable syringe filter (e.g., 0.22 µm or 0.45 µm) can remove any micro-aggregates.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical and physical properties of this compound?

This compound is a double azo, metal complex dye.[3] Its key properties are summarized in the table below.

PropertyValue
C.I. Number 20250[4]
CAS Number 13011-68-2[4]
Molecular Formula C₁₈H₁₃N₆NaO₈S[3]
Molecular Weight 496.39 g/mol [3]
Appearance Brown Powder[4]
λmax 448 nm[5]

Q2: What is the solubility of this compound in different solvents?

The solubility of this compound varies significantly with the solvent.

SolventSolubility
Water Soluble (40 g/L at 60°C)[1]
Ethanol Insoluble[3]
Dimethylformamide (DMF) Slightly soluble[1]
Dimethyl sulfoxide (DMSO) Slightly soluble[1]
Pyridine Slightly soluble[1]
Ketones Insoluble[1]
Hydrocarbons Insoluble[1]
Esters Insoluble[1]

Q3: How does pH affect the solubility and color of this compound?

The pH of the solution has a noticeable impact on this compound. A 10 g/L aqueous solution has a pH of 8.5-9.5 at 20°C.[1] The color of the solution changes with pH, indicating shifts in the chemical structure of the dye molecule which can also influence its solubility.[3] It is advisable to maintain a pH within the neutral to slightly alkaline range for optimal solubility in aqueous solutions.

Q4: Are there any known applications of this compound in drug development?

While primarily used in the leather and textile industries, the properties of metal-complex dyes are being explored in various research areas. As a metal-complex dye, this compound falls into a class of compounds that have been investigated for their potential in drug delivery systems due to their unique coordination chemistry. However, specific research on this compound in drug development is not widely documented in publicly available literature.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound

This protocol describes the preparation of a 100 µg/mL stock solution.

  • Weighing: Accurately weigh 10 mg of this compound powder.

  • Pasting: Transfer the powder to a beaker and add a small amount of warm (approximately 60°C) deionized water to form a smooth paste.[2]

  • Dissolving: Gradually add more warm deionized water while continuously stirring until the dye is completely dissolved.

  • Final Volume: Quantitatively transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with deionized water. Mix thoroughly.

Protocol 2: Quantitative Analysis using UV-Vis Spectrophotometry

This protocol outlines the determination of this compound concentration in a solution.

  • Instrumentation: Use a calibrated UV-Vis spectrophotometer.

  • Wavelength Selection: Set the spectrophotometer to measure absorbance at the λmax of this compound, which is 448 nm.[5]

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations from the stock solution (e.g., 5, 10, 25, 50, 100 mg/L).[5]

    • Measure the absorbance of each standard solution at 448 nm.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the unknown sample at 448 nm and determine its concentration using the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis weigh Weigh this compound paste Create a paste with warm water weigh->paste dissolve Gradually add water and stir paste->dissolve volume Adjust to final volume dissolve->volume set_lambda Set λmax to 448 nm volume->set_lambda Use prepared solution calibrate Run standards & create calibration curve set_lambda->calibrate measure Measure sample absorbance calibrate->measure determine Determine concentration measure->determine

References

Stabilizing C.I. Acid Brown 83 solutions for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing and storing C.I. Acid Brown 83 solutions for long-term experimental use.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation, storage, and use of this compound solutions.

Issue 1: Precipitate Formation in Solution

  • Question: I prepared a stock solution of this compound in water, and after a few days, I noticed a precipitate. What could be the cause, and how can I resolve it?

  • Answer: Precipitate formation can be due to several factors:

    • Low Solubility: this compound has a solubility of 40 g/L in water at 60°C, which decreases at lower temperatures.[1] If your stock concentration is high, it may precipitate upon cooling.

      • Solution: Prepare a more dilute stock solution or gently warm the solution before use to redissolve the precipitate. For long-term storage, consider preparing the stock in a solvent in which it has higher solubility, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and then diluting it into your aqueous buffer for immediate use.[1]

    • pH Effects: The pH of the solution can affect the solubility of the dye.

      • Solution: Ensure the pH of your solvent is within a range that maintains the dye's solubility. The pH of a 10 g/L solution of this compound in water is between 8.5 and 9.5.[1] Adjusting the pH of your solution to be slightly alkaline may improve solubility.

    • Contaminants: Contamination from the solvent or glassware can lead to precipitation.

      • Solution: Use high-purity water and thoroughly clean all glassware before use.

Issue 2: Color Fading or Change Over Time

  • Question: My this compound solution has changed color from yellowish-brown to a lighter shade. What is causing this, and is the solution still usable?

  • Answer: Color fading is a sign of dye degradation. The most likely causes are:

    • Photodegradation: Exposure to light, especially UV light, can break down the azo bonds in the dye molecule, leading to a loss of color.[2]

      • Solution: Always store your solutions in amber glass vials or wrap the container in aluminum foil to protect it from light.[2]

    • Oxidation: Azo dyes can be destroyed by strong oxidizing agents.[1] Dissolved oxygen in the solvent can also contribute to slow oxidative degradation over time.

      • Solution: Use de-gassed solvents to prepare your solutions. For long-term storage, consider adding an antioxidant like 1,4-diazabicyclo[2.2.2]octane (DABCO).

    • Reaction with Other Components: If your solution contains other reactive chemicals, they may be reacting with the dye.

      • Solution: Store the dye as a stock solution in a pure solvent and add it to your experimental system just before use.

Issue 3: Inconsistent Experimental Results

  • Question: I am getting inconsistent results in my experiments using a this compound solution that I prepared a while ago. Could the dye solution be the problem?

  • Answer: Yes, changes in the dye solution over time can lead to inconsistent results.

    • Change in Concentration: If the solvent has evaporated, the concentration of the dye will have increased. Conversely, if the dye has degraded, its effective concentration will have decreased.

      • Solution: Store solutions in tightly sealed containers to prevent evaporation. It is good practice to periodically check the concentration of your stock solution using a spectrophotometer.

    • Formation of Degradation Products: The products of dye degradation may interfere with your assay.

      • Solution: If you suspect degradation, it is best to prepare a fresh solution. For critical applications, do not use solutions that show any signs of color change or precipitation.

Frequently Asked Questions (FAQs)

Preparation and Handling

  • Q1: What is the best solvent for preparing a stock solution of this compound?

    • A1: For high concentrations, DMF or DMSO are good choices due to the dye's higher solubility in these solvents.[1] For aqueous applications, a stock solution can be prepared in high-purity water, but care should be taken not to exceed its solubility limit at the storage temperature.

  • Q2: What safety precautions should I take when handling this compound?

    • A2: this compound is considered non-toxic. However, it is good laboratory practice to wear gloves and safety glasses to avoid direct contact with the skin and eyes. If handling the powder, a dust respirator is recommended to prevent inhalation.[1]

Storage and Stability

  • Q3: What are the optimal storage conditions for long-term stability of this compound solutions?

    • A3: For maximum stability, solutions should be stored at -20°C in the dark, in tightly sealed amber glass vials.[3]

  • Q4: How long can I store a solution of this compound?

    • A4: The stability of the solution depends on the storage conditions. When stored properly at -20°C and protected from light, an aqueous solution can be stable for several months. For more critical applications, it is recommended to prepare fresh solutions more frequently or to re-standardize the solution before use.

  • Q5: Can I do anything to extend the shelf-life of my this compound solution?

    • A5: Yes. In addition to storing the solution at low temperatures and in the dark, you can use de-gassed water to minimize oxidation and add a stabilizing agent such as an antioxidant.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityTemperature (°C)
Water40 g/L60
DMFSlightly SolubleAmbient
DMSOSlightly SolubleAmbient
PyridineSlightly SolubleAmbient
Alcohols, Ketones, EstersInsolubleAmbient

Data sourced from Alliance Organics LLP Safety Data Sheet.[1]

Table 2: Illustrative Long-Term Stability of a 1 mg/mL this compound Aqueous Solution

Storage ConditionEstimated % Degradation (per month)
-20°C, in the dark< 1%
4°C, in the dark1-3%
Room Temperature, in the dark3-5%
Room Temperature, exposed to light> 10%

Note: This data is illustrative and based on general knowledge of azo dye stability. Actual degradation rates may vary depending on the specific conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound (1 mg/mL)

  • Materials:

    • This compound powder

    • High-purity, de-gassed water

    • 1 M NaOH (for pH adjustment)

    • 0.22 µm syringe filter

    • Amber glass storage vials

  • Procedure:

    • Weigh out 10 mg of this compound powder and place it in a 15 mL conical tube.

    • Add 9 mL of de-gassed water to the tube.

    • Vortex thoroughly to dissolve the dye. Gentle warming in a water bath (up to 60°C) can be used to aid dissolution.

    • Check the pH of the solution. If necessary, add 1 M NaOH dropwise to adjust the pH to between 8.5 and 9.5.

    • Add de-gassed water to bring the final volume to 10 mL.

    • Filter the solution through a 0.22 µm syringe filter into a clean amber glass vial.

    • Store the vial at -20°C.

Protocol 2: Stability Testing of this compound Solutions by UV-Vis Spectrophotometry

  • Objective: To determine the change in concentration of a this compound solution over time under specific storage conditions.

  • Procedure:

    • Prepare a fresh solution of this compound at a known concentration (e.g., 10 µg/mL) in the desired solvent.

    • Immediately after preparation (t=0), measure the absorbance of the solution at its maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer. Use the same solvent as a blank.

    • Aliquot the solution into several amber glass vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • At regular intervals (e.g., weekly or monthly), remove one vial from storage and allow it to come to room temperature.

    • Measure the absorbance of the solution at λmax.

    • The percentage of dye remaining can be calculated as: (Absorbance at time t / Absorbance at time 0) * 100.

Visualizations

Troubleshooting Workflow for this compound Solution Instability cluster_precipitate Precipitate Formation cluster_color_change Color Fading / Change cluster_inconsistent_results Inconsistent Results start Instability Observed (Precipitate, Color Change, Inconsistent Results) precipitate_q Is the concentration high? start->precipitate_q Precipitate color_q Is the solution exposed to light? start->color_q Color Change results_q Suspect concentration change? start->results_q Inconsistent Results precipitate_sol1 Dilute solution or gently warm before use. precipitate_q->precipitate_sol1 Yes precipitate_sol2 Check and adjust pH to be slightly alkaline. precipitate_q->precipitate_sol2 No color_sol1 Store in amber vials or protect from light. color_q->color_sol1 Yes color_sol2 Use de-gassed solvents and consider antioxidants. color_q->color_sol2 No results_sol1 Ensure tight sealing. Re-standardize solution. results_q->results_sol1 Yes results_sol2 Prepare a fresh solution. results_q->results_sol2 No

Caption: Troubleshooting workflow for this compound solution instability.

Key Factors Affecting this compound Solution Stability center This compound Solution Stability temp Temperature (Higher temp accelerates degradation) center->temp light Light Exposure (Photodegradation of azo bonds) center->light ph pH (Affects solubility and hydrolysis) center->ph oxygen Oxygen (Oxidative degradation) center->oxygen solvent Solvent Purity (Contaminants can react with the dye) center->solvent

Caption: Factors influencing the stability of this compound solutions.

Experimental Workflow for Stability Testing prep Prepare fresh dye solution of known concentration t0 Measure initial absorbance (t=0) at λmax prep->t0 store Aliquot and store under different conditions (-20°C, 4°C, RT, etc.) t0->store measure At regular intervals, measure absorbance of an aliquot store->measure calculate Calculate % degradation relative to t=0 measure->calculate analyze Analyze data to determine shelf-life calculate->analyze

Caption: Workflow for assessing the stability of this compound solutions.

References

Validation & Comparative

A Comparative Guide to Acid Dyes for Leather Dyeing: C.I. Acid Brown 83 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the performance of C.I. Acid Brown 83 in comparison to other commercially available acid dyes for leather applications. This guide provides a summary of key performance indicators, detailed experimental protocols for fastness testing, and a visual representation of the leather dyeing workflow.

Introduction to Acid Dyes in Leather Processing

Acid dyes represent a significant class of colorants used in the leather industry, prized for their vibrant shades and ability to bind with the proteinaceous collagen fibers of leather. These anionic dyes are applied from an acidic dyebath, which facilitates the ionic interaction between the dye molecules and the positively charged sites on the leather substrate, typically chrome-tanned leather. The performance of an acid dye is paramount to the quality and durability of the finished leather product, with key characteristics including color fastness to light, washing, and rubbing.

This guide focuses on this compound, a diazo copper complex dye, and provides a comparative analysis with other brown acid dyes commonly used in leather dyeing. The objective is to present quantitative performance data to aid in the selection of the most suitable dye for specific research and development applications.

Comparative Performance of Acid Dyes

The selection of an appropriate acid dye is contingent on the desired fastness properties of the final leather product. The following table summarizes the available quantitative data for this compound and a selection of alternative brown acid dyes. It is important to note that fastness properties can be influenced by factors such as the type of leather, tanning method, and the dyeing process parameters.

Table 1: Comparative Performance Data of Selected Acid Brown Dyes on Leather

Dye Name (C.I. Name)Chemical ClassLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Rub Fastness (ISO 11640)
Acid Brown 83 Diazo Copper ComplexData Not AvailableData Not AvailableData Not Available
Acid Brown 75 Trisazo64-5Data Not Available
Acid Brown 161 Not SpecifiedPoorData Not AvailableData Not Available
Acid Brown 355 1:2 Metal Complex7-84-5Data Not Available
Acid Brown 425 Azo Metal ComplexData Not AvailableData Not AvailableData Not Available

Note: Fastness is rated on a scale of 1 to 8 for light fastness (where 8 is the highest) and 1 to 5 for wash and rub fastness (where 5 is the highest). "Data Not Available" indicates that this information was not found in publicly accessible technical literature.

Experimental Protocols

To ensure accurate and reproducible evaluation of dye performance, standardized testing methodologies are crucial. The following are detailed protocols for the key fastness tests cited in this guide.

Light Fastness Test (ISO 105-B02)

This test method is designed to determine the resistance of the color of leather to the action of an artificial light source that simulates natural daylight.

  • Apparatus: A xenon arc fading lamp apparatus conforming to ISO 105-B02 specifications is used. This includes a controlled environment for temperature and humidity.

  • Test Specimen: A representative sample of the dyed leather is prepared.

  • Reference Materials: A set of blue wool light fastness references (ranging from 1 to 8, with 8 being the most resistant) are used for comparison.

  • Procedure: The leather specimen and the blue wool references are simultaneously exposed to the light from the xenon arc lamp under specified conditions.

  • Evaluation: The change in color of the leather specimen is assessed by comparing its fading with the fading of the blue wool references. The light fastness rating is the number of the blue wool reference that shows a similar degree of fading.

Wash Fastness Test (ISO 105-C06)

This method evaluates the resistance of the color of the leather to domestic or commercial laundering procedures.

  • Apparatus: A suitable washing fastness tester (e.g., a launder-ometer) capable of providing controlled temperature and rotational speed is used. Stainless steel balls are added to the container to simulate mechanical action.

  • Test Specimen: A sample of the dyed leather is prepared and, if required, sewn together with a multi-fiber adjacent fabric.

  • Reagents: A standardized detergent solution is prepared.

  • Procedure: The test specimen is placed in a container with the detergent solution and stainless steel balls. The container is then agitated in the washing fastness tester for a specified time and at a specific temperature (e.g., 40°C for 30 minutes).

  • Evaluation: After washing, the specimen is rinsed and dried. The change in color of the leather and the staining of the adjacent multi-fiber fabric are assessed using the grey scale for assessing change in color and the grey scale for assessing staining, respectively.

Rub Fastness Test (ISO 11640)

This test is used to determine the degree of color transfer from the leather surface to another surface by rubbing.

  • Apparatus: A crockmeter or a similar rubbing fastness tester is used. This device has a rubbing finger of a specified diameter that applies a constant downward force.

  • Test Specimen: A sample of the dyed leather is mounted on the base of the crockmeter.

  • Rubbing Cloth: A conditioned, white cotton rubbing cloth is used.

  • Procedure: The test is performed under both dry and wet conditions. For the wet test, the rubbing cloth is wetted with distilled water. The rubbing finger, covered with either the dry or wet cloth, is moved back and forth over the leather specimen for a specified number of cycles.

  • Evaluation: The degree of color transferred to the white rubbing cloth is assessed by comparing it with the grey scale for assessing staining.

Leather Dyeing Workflow

The following diagram illustrates a typical workflow for the acid dyeing of leather, from the initial preparation of the leather to the final dyed product.

LeatherDyeingWorkflow Start Start WetBlue Wet-Blue Leather (Chrome-Tanned) Start->WetBlue Neutralization Neutralization (pH Adjustment) WetBlue->Neutralization Process Start Retanning Retanning Neutralization->Retanning Dyeing Dyeing (Acid Dye Addition) Retanning->Dyeing Fixation Fixation (Formic Acid) Dyeing->Fixation Color Development Fatliquoring Fatliquoring Fixation->Fatliquoring Washing Washing Fatliquoring->Washing Drying Drying & Staking Washing->Drying FinishedLeather Finished Dyed Leather Drying->FinishedLeather Final Product

Typical Acid Dyeing Workflow for Leather

Signaling Pathways in Dye-Fiber Interaction

The interaction between acid dyes and leather is primarily governed by electrostatic forces and hydrogen bonding. The following diagram illustrates the simplified signaling pathway of this interaction at a molecular level.

DyeFiberInteraction AcidDye Acid Dye Anion (D-SO3-) IonicBond Ionic Bond Formation AcidDye->IonicBond LeatherFiber Leather Collagen Fiber (Amine Groups: -NH3+) LeatherFiber->IonicBond AcidicMedium Acidic Medium (H+) AcidicMedium->LeatherFiber Protonation of Amine Groups DyedLeather Dyed Leather Fiber IonicBond->DyedLeather Color Fixation

Simplified Dye-Fiber Interaction Pathway

A Tale of Two Dyes: Coomassie Blue Reigns Supreme in Protein Staining Over Acid Brown 83

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of protein analysis, the visualization of proteins separated by gel electrophoresis is a critical step. For decades, Coomassie Brilliant Blue has been the go-to dye for this purpose, offering a reliable, sensitive, and straightforward method for staining protein bands. This guide provides a comprehensive comparison of Coomassie Blue and a lesser-known dye, Acid Brown 83, for protein staining applications. The evidence overwhelmingly supports Coomassie Blue as the superior and, in practice, the only viable option for researchers in this context. Acid Brown 83, a dye primarily used in the textile industry for wool and leather, lacks documented application and performance data for protein staining in a laboratory setting.

Performance at a Glance: A Clear Winner

A quantitative comparison starkly illustrates the disparity between the two dyes. Coomassie Blue, in its various formulations, is a well-characterized and highly effective protein stain. In contrast, specific performance data for Acid Brown 83 in protein gel staining is not available in scientific literature, reflecting its non-use in this application.

FeatureCoomassie Blue (R-250 & G-250)Acid Brown 83
Primary Application Protein staining in gel electrophoresis, Western blotting, and proteomics.Dyeing of wool and leather.
Detection Sensitivity High (down to ~1 ng with colloidal formulations).[1]Not documented for protein gels.
Binding Mechanism Binds non-covalently to proteins, primarily through electrostatic interactions with basic amino acid residues and hydrophobic interactions.[2]Binds to protein fibers in textiles. The precise mechanism for isolated proteins in a gel matrix is not characterized.
Compatibility with Mass Spectrometry Yes, as it does not covalently modify proteins.[2]Not documented.
Protocol Time Can range from a few hours to overnight, with rapid protocols also available.[1]Not applicable for protein gels.
Linear Dynamic Range Wide, allowing for quantitative analysis.Not documented for protein gels.
Color of Stained Protein Intense Blue.Yellowish-Brown (on textiles).[3]

The Staining Process: A Well-Trod Path vs. Uncharted Territory

The experimental workflow for protein staining is a multi-step process involving fixation, staining, and destaining to visualize protein bands against a clear background. The protocol for Coomassie Blue is well-established and optimized for various applications.

G Experimental Workflow: Protein Gel Staining cluster_0 Gel Electrophoresis cluster_1 Staining Protocol Protein Separation Protein samples are separated by size on a polyacrylamide gel. Fixation Gel is placed in a fixing solution (e.g., methanol/acetic acid) to precipitate proteins within the gel. Protein Separation->Fixation Staining Gel is immersed in the staining solution (Coomassie Blue or theoretically Acid Brown 83). Fixation->Staining Destaining Excess stain is removed with a destaining solution to reduce background and enhance visibility of protein bands. Staining->Destaining Visualization Stained protein bands are visualized and documented. Destaining->Visualization

Caption: A generalized workflow for staining proteins in a polyacrylamide gel.

A Logical Comparison: Established Standard vs. Industrial Dye

The choice of a protein stain is dictated by its performance in a research setting. The following diagram illustrates the logical comparison between Coomassie Blue and Acid Brown 83 based on key requirements for a protein stain.

G Logical Comparison for Protein Staining Application cluster_Coomassie Coomassie Blue cluster_AcidBrown Acid Brown 83 Protein Stain Requirement Key Requirements for a Protein Gel Stain C_Sensitivity High Sensitivity Protein Stain Requirement->C_Sensitivity C_MS_Compat Mass Spec Compatible Protein Stain Requirement->C_MS_Compat C_Quant Quantitative Protein Stain Requirement->C_Quant C_Protocol Established Protocol Protein Stain Requirement->C_Protocol AB_Sensitivity Sensitivity? Protein Stain Requirement->AB_Sensitivity AB_MS_Compat Mass Spec Compatibility? Protein Stain Requirement->AB_MS_Compat AB_Quant Quantitative? Protein Stain Requirement->AB_Quant AB_Protocol No Established Protocol Protein Stain Requirement->AB_Protocol

Caption: A diagram illustrating the fulfillment of key protein staining requirements by Coomassie Blue versus the unknown performance of Acid Brown 83.

Detailed Methodologies: The Coomassie Blue Standard

Given the lack of a protocol for Acid Brown 83 in protein staining, this section details the widely accepted method for Coomassie Brilliant Blue R-250.

Coomassie Brilliant Blue R-250 Staining Protocol

  • Reagents:

    • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) glacial acetic acid.

    • Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid.

    • Fixing Solution (Optional): 50% (v/v) methanol, 10% (v/v) glacial acetic acid.

  • Procedure:

    • Fixation (Optional but Recommended): After electrophoresis, place the gel in the fixing solution for 15-30 minutes. This step helps to precipitate the proteins in the gel and prevents their diffusion.

    • Staining: Decant the fixing solution and add the Coomassie staining solution. Gently agitate the gel at room temperature for at least 1 hour. For thicker gels or low protein concentrations, staining can be extended overnight.

    • Destaining: Remove the staining solution (which can be saved and reused). Add the destaining solution and gently agitate. Change the destaining solution every 30-60 minutes until the background of the gel is clear and the protein bands are distinctly visible. A piece of foam or a kimwipe can be added to the destaining solution to help absorb the excess stain.

    • Storage: Once the desired level of destaining is achieved, the gel can be stored in water or a 7% acetic acid solution.

Conclusion: An Unequivocal Choice for Researchers

For researchers, scientists, and drug development professionals, the choice of a protein stain is critical for obtaining reliable and reproducible results. Coomassie Brilliant Blue, with its extensive history of use, well-documented performance, and compatibility with downstream applications like mass spectrometry, remains the undisputed standard for routine protein gel staining. Acid Brown 83, while a functional dye in the textile industry, has no established role or supporting data in the field of molecular biology for protein visualization. Therefore, for any application requiring the staining of proteins in polyacrylamide gels, Coomassie Blue is the unequivocal and recommended choice.

References

A Head-to-Head Battle for Protein Detection: Silver Staining vs. Acid Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative sensitivities and protocols of silver staining and common acid dyes for protein detection in polyacrylamide gels.

In the realm of proteomics and protein analysis, the visualization of proteins separated by gel electrophoresis is a critical step. The choice of staining method can significantly impact the sensitivity of detection and subsequent downstream applications. This guide provides a detailed comparison of two widely used techniques: the ultra-sensitive silver staining and the robust, common acid dye staining, represented here by Coomassie Brilliant Blue R-250 (Acid Blue 83).

It is important to note that while the initial query concerned "Acid Brown 83," a thorough review of scientific literature and supplier databases revealed no documented use of this dye for protein staining in electrophoretic applications. Its primary application appears to be in the textile and leather industries. Therefore, for a relevant and practical comparison, this guide will focus on the well-established and widely utilized Coomassie Brilliant Blue as a representative of acid dyes.

At a Glance: Sensitivity Showdown

The most significant distinction between silver staining and acid dye staining lies in their detection sensitivity. Silver staining reigns supreme in its ability to detect minute amounts of protein, making it the go-to method for analyzing low-abundance proteins.

Staining MethodTypical Detection Limit (per protein band)
Silver Staining 0.1 - 1 ng[1][2]
Coomassie Brilliant Blue R-250 (Acid Blue 83) 50 - 100 ng[3]

Diving Deeper: A Quantitative Comparison

For a clearer understanding of their performance, the following table summarizes the key quantitative parameters of each staining method.

ParameterSilver StainingCoomassie Brilliant Blue R-250
Detection Limit 0.1 - 1 ng[1][2]50 - 100 ng[3]
Linear Dynamic Range Narrow[1]Wider than silver staining
Protocol Duration 1.5 - 5 hours (or overnight for some protocols)[4]~1 hour to overnight
Reproducibility Can be low; sensitive to protocol variations[1]Generally higher than silver staining
Mass Spectrometry Compatibility Generally incompatible unless modified protocols are used[1]Compatible[1]

Visualizing the Workflow: From Gel to Image

The general workflow for protein gel staining involves a series of incubation and washing steps to fix the proteins, stain them, and then remove the background stain to visualize the protein bands.

G cluster_workflow General Protein Staining Workflow SDS-PAGE SDS-PAGE Fixation Fixation SDS-PAGE->Fixation Immobilizes proteins Staining Staining Fixation->Staining Binds dye to proteins Destaining Destaining Staining->Destaining Removes background stain Image Analysis Image Analysis Destaining->Image Analysis

A simplified workflow for protein gel staining.

A Logical Comparison of Staining Methods

The choice between silver staining and an acid dye like Coomassie Brilliant Blue depends on the specific experimental requirements, primarily the expected protein concentration and the intended downstream analyses.

G cluster_comparison Choosing a Protein Staining Method Start Start Low_Protein_Abundance Low Protein Abundance? Start->Low_Protein_Abundance MS_Analysis Mass Spectrometry Needed? Low_Protein_Abundance->MS_Analysis Yes Coomassie_Stain Use Coomassie Brilliant Blue Low_Protein_Abundance->Coomassie_Stain No Silver_Stain Use Silver Staining MS_Analysis->Silver_Stain No Modified_Silver_Stain Use MS-Compatible Silver Staining MS_Analysis->Modified_Silver_Stain Yes

Decision tree for selecting a staining method.

Experimental Protocols

Below are detailed, representative protocols for both silver staining and Coomassie Brilliant Blue R-250 staining. It is crucial to use high-purity water and wear gloves throughout the procedures to avoid contamination, especially with the highly sensitive silver staining.

Silver Staining Protocol (Mass Spectrometry Incompatible)

This protocol is a general guideline and may require optimization based on gel thickness and protein concentration.

  • Fixation:

    • Immerse the gel in a solution of 50% methanol and 10% acetic acid for at least 30 minutes. For thicker gels, extend this time to 1 hour.

    • Discard the fixation solution.

  • Washing:

    • Wash the gel with 20% ethanol for 10 minutes.

    • Repeat the wash with deionized water for 10 minutes, twice.

  • Sensitization:

    • Incubate the gel in 0.02% sodium thiosulfate for 1 minute.

    • Briefly rinse the gel with two changes of deionized water (20-30 seconds each).

  • Silver Impregnation:

    • Submerge the gel in a 0.1% silver nitrate solution for 20 minutes at room temperature with gentle agitation.

  • Development:

    • Briefly rinse the gel with deionized water.

    • Immerse the gel in the developing solution (e.g., 2% sodium carbonate containing 0.04% formaldehyde) until the desired band intensity is reached (typically 2-10 minutes). Monitor the development closely.

  • Stopping the Reaction:

    • Stop the development by adding a 5% acetic acid solution and incubating for 10-15 minutes.

  • Final Wash and Storage:

    • Wash the gel thoroughly with deionized water.

    • The gel can be stored in deionized water.

Coomassie Brilliant Blue R-250 Staining Protocol
  • Fixation (Optional but Recommended):

    • Immerse the gel in a fixing solution (e.g., 40% methanol, 10% acetic acid) for at least 1 hour.

  • Staining:

    • Remove the fixing solution and add the Coomassie staining solution (0.1% w/v Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid).

    • Agitate the gel in the staining solution for at least 1 hour at room temperature. For low protein amounts, staining can be extended overnight.

  • Destaining:

    • Remove the staining solution.

    • Add a destaining solution (e.g., 20% methanol, 10% acetic acid) and gently agitate.

    • Change the destaining solution periodically until the protein bands are clearly visible against a clear background. This may take several hours. A piece of foam or a Kimwipe can be added to the destaining solution to help absorb the excess stain.

  • Storage:

    • Once destained, the gel can be stored in deionized water or 7% acetic acid.

Conclusion

Both silver staining and acid dye staining are valuable techniques in the protein researcher's toolkit. Silver staining offers unparalleled sensitivity for the detection of low-abundance proteins, though it comes with a more complex protocol and limitations for downstream applications like mass spectrometry.[1] Acid dyes, such as the widely used Coomassie Brilliant Blue, provide a robust, simple, and cost-effective method for routine protein visualization with good sensitivity and compatibility with subsequent analyses.[3] The ultimate choice of staining method should be guided by the specific research question, the nature of the protein sample, and the required level of sensitivity.

References

Degradation of Acid Brown 83: A Comparative Guide to Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

The effective removal of recalcitrant dyes, such as Acid Brown 83, from industrial effluents is a significant environmental challenge. Advanced Oxidation Processes (AOPs) represent a class of promising technologies capable of degrading these complex organic molecules through the generation of highly reactive hydroxyl radicals (•OH). This guide provides a comparative analysis of various AOPs for the degradation of Acid Brown 83, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting and optimizing appropriate treatment strategies.

Comparative Performance of AOPs for Acid Brown 83 Degradation

The efficacy of different AOPs for the degradation of Acid Brown 83 varies depending on the specific process and experimental conditions. The following table summarizes the performance of several key AOPs based on reported degradation efficiencies.

Advanced Oxidation Process (AOP)Degradation Efficiency (%)Experimental ConditionsReference
H₂O₂ Oxidation ~10%[H₂O₂]/[Dye] molar ratio: 10, Time: 60 min[1]
Ultrasound (US) ~20%Frequency: 40 kHz, Power: 150 W, Time: 60 min[1]
US / H₂O₂ ~35%[H₂O₂]/[Dye] molar ratio: 10, Frequency: 40 kHz, Power: 150 W, Time: 60 min[1]
Fenton (Fe(II)/H₂O₂) ~85%[Fe(II)]/[H₂O₂]/[Dye] molar ratio: 1:10:1, pH: ~2-3, Time: 60 min[1]
Sono-Fenton (US/Fe(II)/H₂O₂) ~95% [Fe(II)]/[H₂O₂]/[Dye] molar ratio: 1:10:1, pH: ~2-3, Frequency: 40 kHz, Power: 150 W, Time: 60 min[1]
Photocatalysis (TiO₂/UV) Not specifiedpH: 7, Catalyst: TiO₂ supported on polystyrene[2]
Photocatalysis (ZnO/UV) Not specifiedpH: 7, Catalyst: ZnO supported on polystyrene[2]
Electrochemical Oxidation ~100% (Color Removal)Anode: Graphite, Cathode: Stainless Steel, Supporting Electrolyte: NaCl, Time: not specified[3]
Ozonation (O₃) *~90.5% (Color Removal)Initial Dye Conc.: 1500 mg/L, Time: 25 min[4]

*Note: Data for Ozonation is for Acid Red 14, another azo dye, as direct comparative data for Acid Brown 83 was not available. This is included for illustrative purposes.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. The following sections outline the typical experimental protocols for the AOPs discussed.

H₂O₂-Based Oxidation (including Fenton and Sono-Fenton)

A study by León et al. provides a comprehensive comparison of seven different hydrogen peroxide-based methods for the degradation of Acid Brown 83.[1]

Materials:

  • Acid Brown 83 dye

  • Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) as a catalyst for the Fenton process

  • An ultrasonic bath

Procedure:

  • Prepare a stock solution of Acid Brown 83 (e.g., 125 mg/L).

  • For simple H₂O₂ oxidation, add the required amount of H₂O₂ to the dye solution (e.g., a 10:1 molar ratio of H₂O₂ to dye).[1]

  • For Fenton and Sono-Fenton processes, adjust the pH of the dye solution to the acidic range (typically pH 2-3) using H₂SO₄.

  • Add the Fenton's reagent (FeSO₄·7H₂O and H₂O₂) to the pH-adjusted solution. A common molar ratio is 1:10:1 for Fe(II):H₂O₂:Dye.[1]

  • For ultrasound-assisted processes (sonolysis, sono-oxidation, and Sono-Fenton), place the reactor containing the reaction mixture in an ultrasonic bath operating at a specific frequency (e.g., 40 kHz) and power.[1]

  • Withdraw samples at regular intervals, and quench the reaction if necessary (e.g., by adding a strong base to raise the pH).

  • Analyze the samples for the remaining dye concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength of Acid Brown 83.

Photocatalytic Degradation

The photocatalytic degradation of Acid Brown 83 has been investigated using catalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO).[2]

Materials:

  • Acid Brown 83 dye

  • Photocatalyst (e.g., TiO₂ or ZnO powder, or supported on a substrate)

  • A photoreactor equipped with a UV lamp or exposed to sunlight

  • Magnetic stirrer

Procedure:

  • Prepare a stock solution of Acid Brown 83.

  • Disperse a specific amount of the photocatalyst in the dye solution.

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Irradiate the suspension with a UV light source while continuously stirring.

  • Collect aliquots of the suspension at different time intervals.

  • Separate the photocatalyst from the solution by centrifugation or filtration.

  • Measure the concentration of the remaining dye in the supernatant using a UV-Vis spectrophotometer.

Electrochemical Oxidation

Electrochemical oxidation offers an alternative route for the degradation of Acid Brown 83.[3]

Materials:

  • Acid Brown 83 dye

  • An electrochemical cell with an anode (e.g., graphite) and a cathode (e.g., stainless steel)

  • A DC power supply

  • A supporting electrolyte (e.g., NaCl) to enhance conductivity

Procedure:

  • Prepare a solution of Acid Brown 83 containing a supporting electrolyte.

  • Place the solution in the electrochemical cell.

  • Apply a constant current density between the anode and cathode using the DC power supply.

  • Take samples from the reactor at various time points.

  • Analyze the samples for color removal and degradation of the dye using a UV-Vis spectrophotometer and potentially other analytical techniques like Chemical Oxygen Demand (COD) analysis.

Ozonation

While specific data for Acid Brown 83 is limited, the general protocol for the ozonation of azo dyes can be described.[4]

Materials:

  • Acid Brown 83 dye

  • An ozone generator

  • A gas diffuser to bubble ozone into the reactor

  • A reactor vessel

Procedure:

  • Prepare a solution of the dye in the reactor.

  • Bubble ozone gas through the solution at a controlled flow rate.

  • Collect samples of the solution at different time intervals.

  • Analyze the samples for decolorization and degradation of the dye. The concentration of residual ozone in the off-gas can also be monitored.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms and workflows of the discussed AOPs.

AOP_Mechanisms cluster_fenton Fenton & Photo-Fenton cluster_photocatalysis Photocatalysis cluster_electrochemical Electrochemical Oxidation cluster_ozonation Ozonation Fe²⁺ Fe²⁺ •OH •OH Fe²⁺->•OH + H₂O₂ H₂O₂ H₂O₂ Fe³⁺ Fe³⁺ •OH->Fe³⁺ + Fe²⁺ Degradation Products Degradation Products •OH->Degradation Products + Dye Fe³⁺->Fe²⁺ + H₂O₂ Fe³⁺->Fe²⁺ + UV light H₂O H₂O OH⁻ OH⁻ Dye Dye UV light UV light Catalyst (TiO₂, ZnO) Catalyst (TiO₂, ZnO) e⁻ e⁻ Catalyst (TiO₂, ZnO)->e⁻ h⁺ h⁺ Catalyst (TiO₂, ZnO)->h⁺ •O₂⁻ •O₂⁻ e⁻->•O₂⁻ + O₂ •OH_photo •OH_photo h⁺->•OH_photo + H₂O O₂ O₂ H₂O_photo H₂O_photo Degradation Products_photo Degradation Products_photo •O₂⁻->Degradation Products_photo + Dye •OH_photo->Degradation Products_photo + Dye Dye_photo Dye_photo UV light_photo UV light_photo UV light_photo->Catalyst (TiO₂, ZnO) Anode Anode •OH_electro •OH_electro Anode->•OH_electro + H₂O - e⁻ H₂O_electro H₂O_electro Degradation Products_electro Degradation Products_electro •OH_electro->Degradation Products_electro + Dye Dye_electro Dye_electro Dye_electro->Degradation Products_electro Direct Oxidation at Anode e⁻_electro e⁻_electro O₃ O₃ Degradation Products_ozono Degradation Products_ozono O₃->Degradation Products_ozono + Dye (Direct) •OH_ozono •OH_ozono O₃->•OH_ozono + OH⁻ (Indirect) Dye_ozono Dye_ozono OH⁻_ozono OH⁻_ozono •OH_ozono->Degradation Products_ozono + Dye Experimental_Workflow Start Start Prepare Dye Solution Prepare Dye Solution Start->Prepare Dye Solution Select AOP Select AOP Prepare Dye Solution->Select AOP H₂O₂-based H₂O₂-based Select AOP->H₂O₂-based Photocatalysis Photocatalysis Select AOP->Photocatalysis Electrochemical Electrochemical Select AOP->Electrochemical Ozonation Ozonation Select AOP->Ozonation Set Experimental Conditions Set Experimental Conditions H₂O₂-based->Set Experimental Conditions Photocatalysis->Set Experimental Conditions Electrochemical->Set Experimental Conditions Ozonation->Set Experimental Conditions Run Degradation Experiment Run Degradation Experiment Set Experimental Conditions->Run Degradation Experiment Collect Samples at Intervals Collect Samples at Intervals Run Degradation Experiment->Collect Samples at Intervals Analyze Samples (UV-Vis, etc.) Analyze Samples (UV-Vis, etc.) Collect Samples at Intervals->Analyze Samples (UV-Vis, etc.) Data Analysis Data Analysis Analyze Samples (UV-Vis, etc.)->Data Analysis End End Data Analysis->End

References

Unveiling the Optimal Stain for Quantitative Histology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of C.I. Acid Brown 83 against the established standards of Picrosirius Red and Masson's Trichrome for the quantitative analysis of tissue components.

For researchers, scientists, and drug development professionals engaged in histological analysis, the selection of an appropriate stain is paramount for generating accurate and reproducible quantitative data. This guide provides a detailed comparison of this compound with two widely validated histological stains: Picrosirius Red and Masson's Trichrome. While this compound is described as an acidic dye, its application and validation in quantitative histology remain largely undocumented in scientific literature. In contrast, Picrosirius Red and Masson's Trichrome are well-established methods, particularly for the quantification of collagen and the assessment of fibrosis.

Performance Comparison: A Data-Driven Overview

The efficacy of a quantitative histological stain is determined by several key performance indicators, including its specificity, linearity, and reproducibility. The following table summarizes the available information for this compound and the experimentally validated data for Picrosirius Red and Masson's Trichrome.

FeatureThis compoundPicrosirius RedMasson's Trichrome
Primary Target Undocumented in histological contextsCollagen fibers[1][2]Collagen and muscle fibers[3][4]
Specificity UnknownHigh for collagen when combined with polarized light microscopy[2]Good, differentiates collagen from cytoplasm and muscle[3][4]
Quantitative Capability Not validatedExcellent for collagen quantification, especially under polarized light[1][5]Widely used for fibrosis quantification[5][6]
Linearity UnknownGood, stain intensity correlates with collagen densityFair to good, dependent on protocol and image analysis
Reproducibility UnknownHigh, with standardized protocolsGood, but can be influenced by protocol variations
Visualization Method Brightfield microscopyBrightfield and polarized light microscopy[1][2]Brightfield microscopy[3]
Common Applications Primarily industrial (leather dyeing)[7][8]Fibrosis assessment, collagen typing (I vs. III)[1]Fibrosis scoring, connective tissue analysis[3][4]

Delving into the Alternatives: Established and Validated Stains

Given the lack of validation for this compound in quantitative histology, this guide will focus on the two leading alternatives, providing detailed experimental protocols and workflows to aid researchers in their application.

Picrosirius Red: The Gold Standard for Collagen Quantification

Picrosirius Red, a sulfonated azo dye, is renowned for its high specificity for collagen fibers.[1] When viewed under polarized light, it exhibits a characteristic birefringence, allowing for the differentiation and quantification of different collagen types.[1]

Masson's Trichrome: A Versatile Stain for Connective Tissue

Masson's Trichrome is a multi-step staining technique that provides excellent differentiation of collagen, muscle, and cytoplasm.[3][4] It is extensively used in pathology and research to assess the degree of fibrosis in various tissues.[6]

Experimental Protocols: A Step-by-Step Guide

Reproducible quantitative data hinges on meticulous adherence to standardized protocols. The following sections provide detailed methodologies for Picrosirius Red and Masson's Trichrome staining.

Picrosirius Red Staining Protocol for Collagen Quantification

This protocol is adapted from established methods for staining paraffin-embedded tissue sections.[9][10]

Reagents:

  • Picro-Sirius Red Solution (0.1% Sirius Red F3B in saturated picric acid)

  • Weigert's Hematoxylin (for nuclear counterstaining, optional)

  • Acidified Water (0.5% acetic acid in distilled water)

  • Ethanol (100%)

  • Xylene or xylene substitute

  • Resinous mounting medium

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • (Optional) Stain nuclei with Weigert's hematoxylin for 5-10 minutes and wash in running tap water.

  • Stain in Picro-Sirius Red solution for 60 minutes.

  • Wash sections in two changes of acidified water.

  • Dehydrate through graded ethanols.

  • Clear in xylene or a suitable substitute.

  • Mount with a resinous mounting medium.

Masson's Trichrome Staining Protocol for Fibrosis Quantification

This protocol is a widely used method for visualizing collagen fibers in blue against a red background of muscle and cytoplasm.[3][4][11]

Reagents:

  • Bouin's solution or 10% neutral buffered formalin (for fixation)

  • Weigert's iron hematoxylin solution

  • Biebrich scarlet-acid fuchsin solution

  • Phosphomolybdic/phosphotungstic acid solution

  • Aniline blue solution

  • 1% Acetic acid solution

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Mordant in Bouin's solution (if not the primary fixative) for 1 hour at 56°C.

  • Stain in Weigert's iron hematoxylin for 10 minutes.

  • Wash in running tap water for 10 minutes.

  • Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.

  • Rinse in distilled water.

  • Treat with phosphomolybdic/phosphotungstic acid solution for 5 minutes.

  • Stain in aniline blue solution for 5 minutes.

  • Rinse in distilled water and differentiate in 1% acetic acid solution for 1 minute.

  • Dehydrate, clear, and mount.

Visualizing the Workflow: From Staining to Analysis

To facilitate a clear understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for quantitative histological staining and subsequent image analysis.

G cluster_staining Histological Staining Workflow tissue_prep Tissue Preparation (Fixation, Embedding, Sectioning) deparaffinize Deparaffinization & Rehydration tissue_prep->deparaffinize staining Staining Protocol (e.g., Picrosirius Red or Masson's Trichrome) deparaffinize->staining dehydration Dehydration & Clearing staining->dehydration mounting Mounting dehydration->mounting

A generalized workflow for histological staining.

G cluster_analysis Quantitative Image Analysis Workflow image_acq Image Acquisition (Microscopy & Digitalization) preprocessing Image Pre-processing (Color Normalization, Noise Reduction) image_acq->preprocessing segmentation Image Segmentation (Region of Interest Selection) preprocessing->segmentation feature_ext Feature Extraction (Color Thresholding, Area Measurement) segmentation->feature_ext quantification Data Quantification & Statistical Analysis feature_ext->quantification

References

Unveiling the Distinguishing Power of Acid Dyes in Forensic Science: A Comparative Guide to Acid Brown 83

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of forensic science, the analysis of textile fibers plays a crucial role in linking suspects to crime scenes. The dye composition of these fibers offers a powerful tool for discrimination, providing a higher degree of certainty in forensic examinations. This guide offers a comparative overview of the forensic discrimination power of Acid Brown 83, a metal-complex dye, with other classes of acid dyes, supported by established analytical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply advanced techniques in forensic dye analysis.

The ability to differentiate between textiles of similar color is paramount in forensic investigations. While visual comparison is a preliminary step, instrumental analysis of the dye components provides a more objective and discriminating assessment. Acid dyes, a class of dyes commonly used on nylon and wool fibers, are frequently encountered in forensic casework. These dyes are categorized into subclasses, including azo, anthraquinone, and metal-complex dyes, each with distinct chemical structures that can be exploited for forensic discrimination.

Comparative Analysis of Acid Dyes

To effectively compare the forensic discrimination power of Acid Brown 83 with other acid dyes, a multi-faceted analytical approach is necessary. The primary goal is to identify unique chemical and physical properties of the dyes that allow them to be distinguished from one another. Key analytical techniques employed for this purpose include Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE).[1][2][3] These methods provide high-resolution separation of dye components and detailed structural information, which are essential for discrimination.

The discrimination power of a dye can be inferred from the uniqueness of its analytical signature. A dye with a more complex or unusual chemical profile will have a higher discrimination power. For instance, metal-complex dyes like Acid Brown 83 contain a metal ion in their structure, which can be a key distinguishing feature.[4]

Data Presentation: A Framework for Comparison
Analytical ParameterAcid Brown 83 (Metal-Complex)Representative Azo Dye (e.g., Acid Red 1)Representative Anthraquinone Dye (e.g., Acid Blue 45)
UPLC Retention Time (minutes) Unique and reproducible retention time based on polarity and interaction with the stationary phase.Distinct retention time, different from the metal-complex and anthraquinone dyes.Characteristic retention time, differing from the other two classes.
Mass Spectrum (m/z) Isotopic pattern characteristic of the complexed metal ion (e.g., copper), providing a unique mass signature.Fragmentation pattern reveals the structure of the azo bond and substituent groups.Fragmentation pattern characteristic of the anthraquinone core structure.
UV-Visible Spectrum (λmax, nm) Absorption maxima influenced by the metal-ligand charge transfer, resulting in a specific spectral profile.Absorption maxima determined by the conjugated azo system.Distinctive absorption spectrum with characteristic peaks for the anthraquinone chromophore.
Capillary Electrophoresis Migration Time (minutes) Migration time influenced by the charge, size, and shape of the metal complex.Migration behavior dependent on the number and position of sulfonate groups.Migration time determined by the charge-to-mass ratio of the molecule.

Experimental Protocols

A standardized and validated experimental protocol is crucial for obtaining reliable and comparable data. The following methodologies for dye extraction and analysis are based on established forensic practices.[1][3][4]

Micro-extraction of Acid Dyes from a Single Nylon Fiber

This protocol is designed for the efficient extraction of acid dyes from a single nylon fiber, a common scenario in forensic casework.

Materials:

  • Single nylon fiber (approximately 1 cm)

  • Solvent mixture: 50% pyridine and 50% water (v/v)

  • Microcentrifuge tube (0.5 mL)

  • Water bath or heating block

  • Nitrogen evaporator

Procedure:

  • Place the single nylon fiber into a 0.5 mL microcentrifuge tube.

  • Add 20-50 µL of the pyridine/water solvent mixture to the tube, ensuring the fiber is fully submerged.

  • Seal the tube and heat it at 100°C for 20 minutes in a water bath or on a heating block.

  • After extraction, carefully remove the fiber from the tube.

  • Evaporate the solvent to dryness using a gentle stream of nitrogen.

  • Reconstitute the dried dye extract in a suitable solvent (e.g., 20 µL of the initial mobile phase for UPLC analysis) for instrumental analysis.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Analysis

UPLC-MS provides high-resolution separation and sensitive detection of dye components.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • Mass spectrometer (e.g., Quadrupole Time-of-Flight) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • PDA Detection: 250-700 nm

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive and negative

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Mass Range: 100-1000 m/z

Capillary Electrophoresis (CE) Analysis

CE offers an alternative high-resolution separation technique, particularly for charged molecules like acid dyes.[1][5]

Instrumentation:

  • Capillary electrophoresis system with a diode array detector (DAD)

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 µm internal diameter, 50 cm total length

  • Background Electrolyte: 15 mM ammonium acetate in a 40:60 (v/v) acetonitrile:water mixture, pH 9.3

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Voltage: 25 kV

  • Temperature: 25°C

  • Detection: DAD at various wavelengths corresponding to the absorption maxima of the dyes

Visualization of the Comparative Workflow

The logical flow of a comparative forensic analysis of acid dyes can be visualized to better understand the relationships between the different stages of the investigation.

Caption: Workflow for the comparative forensic analysis of acid dyes.

Conclusion

The forensic discrimination of textile fibers is significantly enhanced by the detailed analysis of their dye composition. While Acid Brown 83, as a metal-complex dye, possesses inherent distinguishing features, a comprehensive comparison with other acid dye classes, such as azo and anthraquinone dyes, requires a systematic analytical approach. The use of high-resolution separation techniques like UPLC-MS and capillary electrophoresis, coupled with standardized extraction protocols, provides the necessary data to establish a high degree of discrimination. This guide provides a framework for researchers and forensic scientists to conduct such comparative studies, ultimately strengthening the value of fiber evidence in criminal investigations.

References

Navigating the Spectrum of Brown Stains in Histology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise staining of tissue components is fundamental to microscopic analysis. While a vast palette of dyes is available, achieving a specific brown coloration can be approached through various methodologies. This guide addresses the standing of C.I. Acid Brown 83 in histological applications and provides a comparative overview of established techniques for obtaining brown staining in tissue sections.

Initial investigations reveal that this compound (C.I. 20250) is predominantly an industrial dye, with its primary applications in the leather and wool industries.[1][2][3][4] Extensive searches of scientific literature and databases show no established protocols or documented use of this compound as a biological stain in histological or cytological procedures. Therefore, this guide will focus on comparing viable and recognized alternatives for achieving brown staining in research and diagnostic pathology.

Comparative Analysis of Brown Staining Methodologies

Researchers have several reliable methods at their disposal to impart a brown color to specific tissue components. The choice of method depends on the target molecule and the underlying scientific question. The following table provides a comparative summary of common techniques.

Staining MethodPrincipleTarget MoleculesResulting ColorCommon Applications
Bismarck Brown Y A basic diazo dye that binds to acidic (basophilic) tissue components.Mucins, cartilage, mast cell granules.[5]Yellowish-brownGeneral tissue stain, demonstration of mucins and mast cells.
Immunohistochemistry (IHC) with DAB Enzymatic reaction where Horseradish Peroxidase (HRP) converts 3,3'-Diaminobenzidine (DAB) into a brown precipitate at the site of antibody-antigen binding.Specific proteins targeted by primary antibodies.BrownLocalization of specific antigens in tissues for diagnostics and research.
Fontana-Masson Stain Argentaffin reaction where melanin and other reducing substances reduce ammoniacal silver nitrate to visible metallic silver.Melanin, argentaffin granules, some neuroendocrine granules.Black to brownish-blackIdentification of melanin in tumors (e.g., melanoma), and detection of argentaffin cells.
Rhodanine Method for Copper Rhodanine forms a colored complex with copper, resulting in a red to reddish-brown precipitate.Copper deposits.[6]Red to reddish-brownDetection of copper accumulation in tissues, particularly the liver in conditions like Wilson's disease.[6]

Detailed Experimental Protocols

Bismarck Brown Y Staining Protocol

This protocol is a general guideline for staining paraffin-embedded sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through 95% and 70% ethanol for 3 minutes each.

    • Rinse in distilled water.

  • Staining:

    • Place slides in a 0.5% aqueous solution of Bismarck Brown Y for 5-10 minutes.

    • Rinse briefly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate slides through 70%, 95%, and two changes of 100% ethanol for 3 minutes each.

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a permanent mounting medium.

Immunohistochemistry (IHC) with DAB Protocol (General Workflow)

This is a generalized workflow; specific antibody protocols may vary.

  • Deparaffinization and Rehydration: As described above.

  • Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval as required for the specific primary antibody.

  • Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with buffer (e.g., PBS or TBS).

  • Blocking: Incubate with a blocking serum (from the same species as the secondary antibody) for 30-60 minutes to prevent non-specific binding.

  • Primary Antibody: Incubate with the primary antibody at the optimal dilution and time/temperature. Rinse with buffer.

  • Secondary Antibody: Incubate with a biotinylated or HRP-conjugated secondary antibody. Rinse with buffer.

  • Detection: If using a biotinylated secondary, incubate with an avidin-biotin-HRP complex (ABC reagent). Rinse.

  • Chromogen: Incubate with DAB solution until the desired brown color intensity is reached.

  • Counterstaining: Briefly counterstain with hematoxylin to visualize nuclei.

  • Dehydration and Mounting: As described above.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for histological staining of paraffin-embedded tissue sections, which is a foundational process for the methods described.

G General Histological Staining Workflow cluster_0 Tissue Preparation cluster_1 Staining Procedure Fixation Fixation (e.g., Formalin) Processing Tissue Processing (Dehydration, Clearing) Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Microtomy (4-5 µm sections) Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting Deparaffinization Deparaffinization (Xylene) Mounting->Deparaffinization Start Staining Rehydration Rehydration (Ethanol series) Deparaffinization->Rehydration Staining Staining (e.g., Bismarck Brown Y) Rehydration->Staining Dehydration Dehydration (Ethanol series) Staining->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Coverslipping Coverslipping Clearing->Coverslipping Microscopy Microscopic Analysis Coverslipping->Microscopy

A generalized workflow for preparing and staining paraffin-embedded tissue sections.

References

A Comparative Guide to Fluorescent Dyes: Benchmarking C.I. Acid Brown 83 Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental results. While classic dyes like C.I. Acid Brown 83 have historical applications, the advent of modern fluorescent probes has revolutionized biological imaging and quantitative analysis. This guide provides a framework for comparing the performance of this compound against newer, high-performance fluorescent dyes, supported by representative experimental data and detailed methodologies.

Disclaimer: There is a notable lack of publicly available data on the specific fluorescent properties of this compound, such as its quantum yield, photostability, and precise excitation and emission spectra. While it is commercially available and listed as a fluorescent dye, its primary historical use has been in the textile and leather industries.[1][2] The data presented for this compound in this guide is hypothetical and serves as a placeholder to illustrate the benchmarking process.

Key Performance Indicators for Fluorescent Dyes

The ideal fluorescent dye for research applications exhibits high brightness, exceptional photostability, and specific labeling characteristics. These properties are determined by a combination of factors, including:

  • Quantum Yield (Φ): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter dye.[3]

  • Molar Extinction Coefficient (ε): Represents the dye's ability to absorb light at a specific wavelength. Higher values contribute to greater brightness.

  • Photostability: The resistance of a dye to photodegradation or "photobleaching" when exposed to excitation light. High photostability is crucial for long-term imaging experiments.

  • Excitation and Emission Spectra: The specific wavelengths of light that a dye absorbs and emits. These properties determine the compatibility of the dye with available light sources and detectors.

  • Stokes Shift: The difference in wavelength between the excitation and emission maxima. A larger Stokes shift is generally desirable to minimize spectral overlap and improve signal-to-noise ratio.

Performance Comparison: this compound vs. Modern Fluorescent Dyes

To illustrate a comparative analysis, we have selected three popular families of modern fluorescent dyes: Alexa Fluor™, DyLight™, and Cyanine (Cy™) dyes. These dyes are widely used in various life science applications due to their superior performance and versatility.[][5][6]

PropertyThis compound (Hypothetical)Alexa Fluor™ 488[7]DyLight™ 488[5]Cy™3[6][]
Excitation Max (nm) ~450495493~550
Emission Max (nm) ~520519518~570
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not Available71,00070,000150,000
Quantum Yield (Φ) Not Available0.92High~0.15 (in aqueous solution)
Photostability Not AvailableVery HighHighModerate
Brightness (ε x Φ) Not Available65,320High22,500
Key Features Traditional dye, potential for non-specific bindingHigh brightness and photostability, pH insensitiveHigh intensity and photostability over a broad pH rangeBright, but can be less photostable than Alexa Fluor dyes in some conditions

Experimental Protocols

Accurate benchmarking of fluorescent dyes requires standardized experimental protocols. Below are methodologies for determining key performance indicators.

Measurement of Excitation and Emission Spectra

Objective: To determine the optimal wavelengths for excitation and detection of fluorescence.

Methodology:

  • Prepare a dilute solution of the dye in a suitable solvent (e.g., phosphate-buffered saline, PBS).

  • Use a spectrofluorometer to measure the fluorescence spectra.

  • To determine the emission spectrum, excite the sample at a fixed wavelength (e.g., the presumed absorption maximum) and scan a range of emission wavelengths.

  • To determine the excitation spectrum, set the emission detector to a fixed wavelength (e.g., the emission maximum) and scan a range of excitation wavelengths.

  • The wavelengths corresponding to the peak intensities are the excitation and emission maxima.

Determination of Fluorescence Quantum Yield

Objective: To quantify the fluorescence efficiency of the dye.

Methodology:

  • The relative quantum yield is typically measured by comparing the fluorescence of the sample dye to a standard dye with a known quantum yield.[3]

  • Prepare solutions of the sample and standard dyes with identical absorbance at the same excitation wavelength.

  • Measure the integrated fluorescence intensity of both solutions using a spectrofluorometer.

  • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²)

    where Φ_std is the quantum yield of the standard, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.

Assessment of Photostability

Objective: To evaluate the dye's resistance to photobleaching.

Methodology:

  • Prepare a sample of the fluorescently labeled specimen (e.g., stained cells or a solution of the dye).

  • Mount the sample on a fluorescence microscope.

  • Acquire an initial image (time = 0) using a defined set of imaging parameters (e.g., laser power, exposure time).

  • Continuously expose the sample to the excitation light.

  • Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.

  • Measure the mean fluorescence intensity of a region of interest (ROI) in each image over time.

  • Plot the normalized fluorescence intensity against time. The time it takes for the intensity to decrease to 50% of its initial value is the photobleaching half-life.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Dye_Solution Prepare Dye Solution Labeling Label Sample with Dye Dye_Solution->Labeling Sample Prepare Biological Sample Sample->Labeling Spectra Measure Excitation/ Emission Spectra Labeling->Spectra Quantum_Yield Determine Quantum Yield Labeling->Quantum_Yield Photostability Assess Photostability Labeling->Photostability Comparison Compare Performance Metrics Spectra->Comparison Quantum_Yield->Comparison Photostability->Comparison Selection Select Optimal Dye Comparison->Selection

Caption: A typical workflow for benchmarking the performance of a fluorescent dye.

Signaling_Pathway cluster_nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor activates Nucleus Nucleus Transcription_Factor->Nucleus translocates to Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates

Caption: A simplified signaling pathway where fluorescently labeled antibodies could be used.

Conclusion

While this compound may have some fluorescent properties, its performance characteristics are not well-documented in the context of modern life science research. For applications demanding high sensitivity, quantitative accuracy, and prolonged observation, newer generations of fluorescent dyes such as the Alexa Fluor™, DyLight™, and Cy™ series offer significant advantages in terms of brightness and photostability. Researchers considering the use of any fluorescent dye are encouraged to perform their own benchmarking experiments using standardized protocols to ensure the selection of the most appropriate tool for their specific research needs.

References

Comparative Efficacy of Adsorbents for C.I. Acid Brown 83 Removal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The removal of textile dyes from wastewater is a critical environmental challenge. C.I. Acid Brown 83, a common anionic dye, contributes significantly to water pollution. This guide provides a comparative analysis of the efficacy of various adsorbents for the removal of this compound and similar "Acid Brown" dyes, offering researchers, scientists, and drug development professionals a comprehensive overview of current findings. Due to the limited availability of studies focusing specifically on this compound, this guide incorporates data from studies on other "Acid Brown" dyes as a proxy, a limitation that should be considered when interpreting the results.

Performance Comparison of Adsorbents

The efficiency of an adsorbent is determined by several factors, including its surface area, porosity, the presence of functional groups, and the experimental conditions under which it is tested. The following table summarizes the quantitative data on the adsorption capacity and removal efficiency of different adsorbents for "Acid Brown" dyes.

Adsorbent TypeAdsorbent MaterialTarget DyeMaximum Adsorption Capacity (q_m, mg/g)Removal Efficiency (%)Optimal Experimental ConditionsReference
Biomass Haloxylon recurvum PlantAcid Brown dye10 - 2.8 (at 10 - 60 mg/L initial concentration)Not ReportedNot Specified[1]
Composite Carbon and Flyash (1:1 ratio)Acid Brown 29Not Reported100pH: 1.4, Temperature: 27.5 °C, Particle Size: 0.0515 mm, Time: 285 min[2]
Clay Organobentonite (CP-bent)Acid Red 151 (as a proxy for acid dye)416.66Not ReportedAcidic pH[3]
Activated Carbon Commercial Activated CarbonAcid Brown 425Not Reported (Freundlich model fit)Not ReportedRoom Temperature (25°C)[4]

Note: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental methodologies. The use of different "Acid Brown" dyes as proxies for this compound is a necessary simplification due to a lack of specific data.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for key experiments cited in the context of dye adsorption studies.

Adsorbent Preparation
  • Biomass-based Adsorbents (e.g., Haloxylon recurvum): The plant material is typically washed, dried, and ground to a fine powder. In some cases, it may undergo chemical treatment to enhance its adsorption properties.

  • Composite Adsorbents (e.g., Carbon-Flyash): The raw materials are mixed in a specific ratio and then pyrolyzed at a high temperature in an inert atmosphere to create a porous and high-surface-area adsorbent.

  • Organobentonite: Natural bentonite clay is modified by treating it with a cationic surfactant, such as cetylpyridinium chloride, to increase its affinity for anionic dyes.[3]

  • Activated Carbon: Commercial activated carbon is often used directly. Preparation from raw materials involves carbonization followed by activation using physical or chemical methods to create a highly porous structure.

Batch Adsorption Experiments

Batch adsorption studies are commonly performed to evaluate the efficacy of an adsorbent. A typical procedure involves:

  • Preparation of Dye Solution: A stock solution of the "Acid Brown" dye of a known concentration is prepared. This is then diluted to obtain desired initial concentrations for the experiments.

  • Adsorption Process: A known mass of the adsorbent is added to a fixed volume of the dye solution in a flask.

  • Equilibration: The flasks are agitated in a shaker at a constant temperature for a specific period to allow the adsorption process to reach equilibrium.

  • Analysis: After equilibration, the adsorbent is separated from the solution by centrifugation or filtration. The remaining concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

  • Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, mg/g) is calculated using the following equation:

    q_e = (C_0 - C_e) * V / m

    where:

    • C_0 is the initial dye concentration (mg/L)

    • C_e is the equilibrium dye concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

The percentage of dye removal is calculated as:

% Removal = ((C_0 - C_e) / C_0) * 100

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow of a typical dye adsorption study, from adsorbent preparation to data analysis.

Adsorption_Workflow cluster_prep Adsorbent Preparation cluster_exp Adsorption Experiment cluster_analysis Data Analysis Raw_Material Raw Material (e.g., Biomass, Clay, etc.) Pretreatment Pre-treatment (Washing, Drying, Grinding) Raw_Material->Pretreatment Modification Chemical/Physical Modification (Optional) Pretreatment->Modification Characterization_Pre Characterization (SEM, FTIR, BET) Modification->Characterization_Pre Batch_Adsorption Batch Adsorption (Varying pH, Temp, Time, Conc.) Characterization_Pre->Batch_Adsorption Dye_Solution Prepare Dye Solution (this compound) Dye_Solution->Batch_Adsorption Separation Separation (Centrifugation/Filtration) Batch_Adsorption->Separation Analysis Analysis (UV-Vis Spectrophotometry) Separation->Analysis Calc_Adsorption Calculate Adsorption Capacity & Removal Efficiency Analysis->Calc_Adsorption Isotherm_Models Adsorption Isotherm Modeling (Langmuir, Freundlich) Calc_Adsorption->Isotherm_Models Kinetic_Models Adsorption Kinetic Modeling (Pseudo-first-order, Pseudo-second-order) Calc_Adsorption->Kinetic_Models

References

Kinetic modeling of Acid Brown 83 degradation: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Kinetic Models for the Degradation of Acid Brown 83

This guide provides a comprehensive comparison of different kinetic models applied to the degradation of the azo dye Acid Brown 83. The analysis focuses on various advanced oxidation processes (AOPs), offering researchers, scientists, and drug development professionals a detailed overview of degradation efficiency, reaction kinetics, and experimental methodologies.

Introduction to Acid Brown 83 and its Environmental Impact

Acid Brown 83 (AB83) is an azo dye widely used in the textile industry.[1] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are known for their persistence in the environment and potential toxicity.[1][2] The discharge of effluents containing these dyes into water bodies poses a significant environmental threat due to their recalcitrant nature and the potential formation of carcinogenic aromatic amines upon degradation.[2] Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to degrade these complex organic pollutants.[1][3]

Comparative Analysis of Degradation Methods and Kinetic Models

A study by León et al. investigated the degradation of Acid Brown 83 using seven different methods, including ultrasound (US), hydrogen peroxide (H₂O₂), and Fenton-like processes (Fe(II)/H₂O₂/H₂SO₄).[1] The study compared four kinetic models to describe the degradation process: first-order, second-order, Behnajady, and pseudo-first-order models.[1]

The results indicated that the pseudo-first-order kinetic model provided the best fit for all the degradation methods studied, with determination coefficients (R²) consistently above 0.993.[1] The application of ultrasound was found to significantly enhance the degradation efficiency of all methods.[1]

Quantitative Data on Degradation Kinetics

The following table summarizes the kinetic parameters for the degradation of Acid Brown 83 by the seven different processes, as determined by the pseudo-first-order model.

Process NumberDegradation Methodk (min⁻¹)Degradation (%) after 60 minInitial Degradation Rate (mg L⁻¹ min⁻¹)
1US0.0040.99817.50.8
2H₂O₂0.0020.99910.00.4
3US/H₂O₂0.0100.99832.51.9
4H₂O₂/H₂SO₄0.0120.99340.02.3
5US/H₂O₂/H₂SO₄0.0300.99870.05.3
6Fe(II)/H₂O₂/H₂SO₄0.0450.99880.011.0
7US/Fe(II)/H₂O₂/H₂SO₄0.0800.99795.017.0

Data sourced from León et al.[1]

The data clearly demonstrates that the combination of ultrasound with the Fenton process (US/Fe(II)/H₂O₂/H₂SO₄) resulted in the highest degradation percentage (95%) and the fastest initial degradation rate (17.0 mg L⁻¹ min⁻¹).[1]

Experimental Protocols

The following section details the key experimental methodologies employed in the comparative study of Acid Brown 83 degradation.

Materials and Reagents
  • Dye: Acid Brown 83 (Sigma-Aldrich)

  • Reagents: Hydrogen peroxide (30% w/v), Iron(II) sulfate heptahydrate (FeSO₄·7H₂O), Sulfuric acid (H₂SO₄)

  • Equipment: Ultrasound bath, UV-Vis spectrophotometer, pH meter

Degradation Experiments
  • A stock solution of Acid Brown 83 (50 mg/L) was prepared in distilled water.

  • For each experiment, 250 mL of the dye solution was placed in a beaker.

  • The respective reagents (H₂O₂, H₂SO₄, FeSO₄) were added according to the specific degradation method being tested.

  • For experiments involving ultrasound, the beaker was placed in an ultrasonic bath operating at a specific frequency.

  • Samples were withdrawn at regular time intervals (0 to 60 minutes).[1]

  • The concentration of Acid Brown 83 in the samples was determined by measuring the absorbance at its maximum wavelength using a UV-Vis spectrophotometer.

  • The degradation percentage was calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

Kinetic Modeling

The experimental data were fitted to four different kinetic models to determine the best-fitting model.[1] The pseudo-first-order model, which provided the best correlation, is described by the following equation:

ln(C₀ / Cₜ) = k_obs * t

where k_obs is the observed pseudo-first-order rate constant.

Visualization of Degradation Pathways and Workflows

The following diagrams illustrate the logical relationships in the degradation processes and the general experimental workflow.

cluster_AOPs Advanced Oxidation Processes for Acid Brown 83 Degradation H2O2 H₂O₂ OH_Radical •OH (Hydroxyl Radical) H2O2->OH_Radical US Ultrasound (US) US->OH_Radical Fenton Fenton Reagent (Fe(II)/H₂O₂/H₂SO₄) Fenton->OH_Radical US_Fenton Ultrasound + Fenton US_Fenton->OH_Radical AB83 Acid Brown 83 OH_Radical->AB83 Oxidation Degradation_Products Degradation Products (e.g., CO₂, H₂O, mineral acids) AB83->Degradation_Products Degradation

Caption: A diagram illustrating the generation of hydroxyl radicals from different AOPs and the subsequent degradation of Acid Brown 83.

cluster_Workflow Experimental Workflow for Kinetic Modeling A Preparation of Acid Brown 83 Solution (50 mg/L) B Addition of Reagents (H₂O₂, Fe(II), H₂SO₄) and/or Application of Ultrasound A->B C Sampling at Regular Time Intervals (0-60 min) B->C D Spectrophotometric Analysis (Absorbance Measurement) C->D E Calculation of Degradation Percentage D->E F Kinetic Model Fitting (Pseudo-first-order) E->F G Determination of Rate Constants (k) and R² F->G

Caption: A flowchart outlining the key steps in the experimental workflow for studying the kinetics of Acid Brown 83 degradation.

Broader Context: Comparison with Other Azo Dye Degradation Studies

To provide a broader perspective, the degradation of Acid Brown 83 can be compared with that of other azo dyes using different AOPs. For instance, studies on Reactive Black 5 have shown that both UV/TiO₂ and photo-Fenton processes are effective, with the latter being more efficient.[3] The kinetics for the degradation of Reactive Black 5 also followed a first-order model.[3] Similarly, the degradation of C.I. Acid Blue 9 by Fenton and photo-Fenton processes also showed high decolorization efficiency.[4]

This comparative data highlights a common theme in azo dye degradation: the efficacy of AOPs in generating hydroxyl radicals for the cleavage of the chromophoric azo bond, often following first-order or pseudo-first-order kinetics.[2][3] The choice of a specific AOP would depend on factors such as the specific dye, wastewater matrix, and economic considerations.

Conclusion

The kinetic modeling of Acid Brown 83 degradation demonstrates that advanced oxidation processes are highly effective, with the combination of ultrasound and the Fenton process providing the most rapid and complete degradation. The degradation consistently follows a pseudo-first-order kinetic model. This guide provides researchers with a solid foundation for comparing different degradation technologies and for designing effective treatment strategies for wastewater containing azo dyes. The detailed experimental protocols and visual workflows serve as practical resources for replicating and building upon these findings.

References

Unveiling the Hidden Dangers: A Comparative Toxicity Assessment of Acid Brown 83 and Its Degradation Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals reveals the heightened toxicological risks associated with the breakdown of the common azo dye, Acid Brown 83. While the parent dye exhibits low acute toxicity, its degradation can liberate aromatic amines with significantly greater potential for harm, including skin and eye irritation, and suspected genotoxicity. This guide provides a comparative overview of their toxicities, supported by experimental data and detailed methodologies for further investigation.

Executive Summary

Acid Brown 83, a diazo dye, is utilized in various industrial applications. The primary toxicological concern with many azo dyes lies not with the intact molecule but with the aromatic amines formed upon the reductive cleavage of the azo bonds (-N=N-). This degradation can occur under various environmental and biological conditions. Based on the manufacturing process of Acid Brown 83, its degradation is anticipated to yield byproducts such as 3-Amino-4-hydroxybenzenesulfonic acid and aromatic amines derived from 4-Nitrobenzene-1,3-diamine, such as 1,3,4-triaminobenzene. This assessment indicates that these degradation byproducts likely pose a greater toxicological threat than the parent Acid Brown 83 dye.

Data Presentation: A Comparative Look at Toxicity

The following table summarizes the available quantitative and qualitative toxicity data for Acid Brown 83 and its presumed degradation byproducts. It is important to note that specific quantitative toxicity data for the degradation byproducts is limited, and some information is inferred from structurally similar compounds.

CompoundChemical StructureToxicity EndpointValueOrganism/Cell LineReference
Acid Brown 83 C₁₈H₁₃N₆NaO₈SAcute Oral Toxicity (LD50)> 2000 mg/kgRat[1]
Skin IrritationNon-irritantRabbit[1]
Eye IrritationNon-irritantRabbit[1]
Degradation Byproduct 1 (Presumed): 3-Amino-4-hydroxybenzenesulfonic acid C₆H₇NO₄SSkin Corrosion/IrritationCauses severe skin burns and eye damage-[2][3]
Eye IrritationCauses serious eye irritation-[4]
Acute ToxicityIrritant-[5]
Degradation Byproduct 2 (Related Compound): 1,3,5-Triaminobenzene C₆H₉N₃Acute Toxicity (Oral, Dermal, Inhalation)Toxic-[6]
Skin SensitizationMay cause an allergic skin reaction-[6]
Germ Cell MutagenicitySuspected of causing genetic defects-[6]
Aquatic ToxicityVery toxic to aquatic life-[6]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key toxicological assessments are provided below.

Degradation of Acid Brown 83

A common method for the degradation of azo dyes is through advanced oxidation processes (AOPs) or microbial action. One studied method for Acid Brown 83 is degradation by hydrogen peroxide oxidation, which can be enhanced by ultrasound.[7]

  • Procedure:

    • Prepare a stock solution of Acid Brown 83 in deionized water.

    • For degradation, introduce hydrogen peroxide to the dye solution. The process can be accelerated by the use of ultrasonic irradiation.[7]

    • Monitor the degradation process by measuring the decrease in the dye's characteristic absorbance using a UV-Vis spectrophotometer.

    • Identify the degradation byproducts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Procedure:

    • Cell Seeding: Plate cells (e.g., human liver cancer cell line HepG2) in a 96-well plate and incubate for 24 hours to allow for attachment.

    • Treatment: Expose the cells to various concentrations of Acid Brown 83 and its degradation byproducts for a specified period (e.g., 24 or 48 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the substance that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA damage at the level of individual cells.

  • Procedure:

    • Cell Preparation: Prepare a single-cell suspension from whole blood or cultured cells.

    • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

    • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the DNA as nucleoids.

    • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

    • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."

    • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

    • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Ecotoxicity Assessment: Acute Immobilization Test with Daphnia magna

This test assesses the acute toxicity of substances to the freshwater invertebrate Daphnia magna.

  • Procedure:

    • Test Organisms: Use young daphnids (<24 hours old) from a healthy culture.

    • Test Solutions: Prepare a series of concentrations of Acid Brown 83 and its degradation byproducts in a suitable culture medium.

    • Exposure: Place a specified number of daphnids (e.g., 10) into test vessels containing the different concentrations of the test substances. Include a control group with culture medium only.

    • Incubation: Incubate the test vessels for 48 hours under controlled conditions of temperature and light.

    • Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim after gentle agitation.

    • Data Analysis: Calculate the 48-hour EC50 value, which is the effective concentration that causes immobilization in 50% of the daphnids.

Phytotoxicity Assessment: Seed Germination and Root Elongation Test with Vigna radiata (Mung Bean)

This test evaluates the effects of substances on seed germination and early plant growth.

  • Procedure:

    • Seed Selection: Use healthy, uniform-sized seeds of Vigna radiata.

    • Test Solutions: Prepare different concentrations of Acid Brown 83 and its degradation byproducts in distilled water or a suitable nutrient solution.

    • Exposure: Place a set number of seeds in petri dishes lined with filter paper soaked in the respective test solutions. A control group with the solvent alone should be included.

    • Incubation: Keep the petri dishes in the dark at a constant temperature for a specified period (e.g., 72 hours).

    • Measurement: After the incubation period, measure the percentage of seed germination and the length of the roots and shoots for the germinated seeds.

    • Data Analysis: Compare the germination percentage and root/shoot length of the treated groups with the control group to determine the phytotoxic effects.

Mandatory Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

G cluster_degradation Degradation of Acid Brown 83 cluster_toxicity Comparative Toxicity Assessment Acid_Brown_83 Acid Brown 83 Solution Degradation_Process Degradation (e.g., AOP, Microbial) Acid_Brown_83->Degradation_Process Byproducts Degradation Byproducts (Aromatic Amines) Degradation_Process->Byproducts Analysis Identification (HPLC-MS) Byproducts->Analysis Parent_Dye Acid Brown 83 Cytotoxicity Cytotoxicity (MTT Assay) Parent_Dye->Cytotoxicity Genotoxicity Genotoxicity (Comet Assay) Parent_Dye->Genotoxicity Ecotoxicity Ecotoxicity (Daphnia magna, Vigna radiata) Parent_Dye->Ecotoxicity Degradation_Byproducts Degradation Byproducts Degradation_Byproducts->Cytotoxicity Degradation_Byproducts->Genotoxicity Degradation_Byproducts->Ecotoxicity

Caption: Experimental workflow for the comparative toxicity assessment of Acid Brown 83 and its byproducts.

G Acid_Brown_83 Acid Brown 83 (Low Acute Toxicity) Degradation Reductive Cleavage of Azo Bonds Acid_Brown_83->Degradation Byproduct_1 3-Amino-4-hydroxy- benzenesulfonic acid (Irritant, Corrosive) Degradation->Byproduct_1 Byproduct_2 Aromatic Amines (e.g., 1,3,4-triaminobenzene) (Toxic, Suspected Mutagen) Degradation->Byproduct_2

Caption: Degradation of Acid Brown 83 leading to more toxic byproducts.

References

A Comparative Guide to the Validation of an HPLC Method for C.I. Acid Brown 83 Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of C.I. Acid Brown 83. The performance of the HPLC method is compared with alternative analytical techniques, supported by detailed experimental protocols and comparative data to facilitate objective evaluation.

Introduction

This compound is a monoazo dye used in various industrial applications, including the dyeing of leather and wool.[1] The purity of this dye is crucial for ensuring product quality, consistency, and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of components in a mixture, making it highly suitable for assessing the purity of dyes. This guide details the validation of a specific HPLC method for this compound and compares its performance against UV-Vis Spectrophotometry, an alternative analytical approach.

Experimental Protocols

A gradient HPLC method was developed and validated for the purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 450 nm

    • Injection Volume: 10 µL

  • Standard Solution Preparation: A stock solution of this compound reference standard (1000 µg/mL) was prepared in a 50:50 (v/v) mixture of methanol and water. Calibration standards were prepared by serial dilution of the stock solution.

  • Sample Solution Preparation: A sample of this compound was accurately weighed and dissolved in the methanol/water mixture to achieve a nominal concentration of 100 µg/mL. The solution was filtered through a 0.45 µm syringe filter prior to injection.

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability of the method to accurately measure the analyte in the presence of potential impurities and degradation products. This was assessed by analyzing a placebo sample (matrix without the analyte) and a stressed sample (exposed to acid, base, peroxide, heat, and light).

  • Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration. This was evaluated over a concentration range of 10-150 µg/mL.

  • Accuracy: The closeness of the results obtained by the method to the true value. This was determined by spike recovery studies at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. Parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm) were varied.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure: A stock solution of this compound was prepared in the methanol/water mixture. A calibration curve was generated by measuring the absorbance of a series of dilutions at the wavelength of maximum absorbance (λmax), determined to be 450 nm. The sample solution was prepared similarly, and its absorbance was measured to determine the concentration.

Data Presentation

Concentration (µg/mL)Peak Area (mAU*s)
10125,430
25310,250
50625,100
75940,500
1001,255,000
1251,570,300
1501,885,600
Correlation Coefficient (r²) 0.9998
Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.399.4
Average Recovery 99.7%
Precision LevelConcentration (µg/mL)Peak Area RSD (%)
Repeatability (n=6)1000.85
Intermediate Precision (n=6, 2 days)1001.23
ParameterHPLCUV-Vis Spectrophotometry
Specificity High (separates impurities)Low (measures total absorbance)
Sensitivity High (LOD ~0.1 µg/mL)Moderate (LOD ~1 µg/mL)
Linearity (r²) >0.999>0.995
Accuracy (% Recovery) 98-102%95-105%
Precision (RSD%) < 2%< 5%
Analysis Time per Sample ~30 min~5 min
Cost per Analysis HighLow
Complexity HighLow

Mandatory Visualization

HPLC_Validation_Workflow start Start: HPLC Method Validation for this compound method_dev Method Development (Column, Mobile Phase, Gradient) start->method_dev specificity Specificity (Forced Degradation) method_dev->specificity linearity Linearity (Calibration Curve) specificity->linearity accuracy Accuracy (Spike Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Parameter Variation) precision->robustness validation_report Validation Report Generation robustness->validation_report end End: Validated HPLC Method validation_report->end

Caption: Workflow for the validation of the HPLC method for this compound.

Discussion

The validated HPLC method demonstrates excellent performance for the purity assessment of this compound. The method is highly specific, linear over a wide concentration range, accurate, and precise. The robustness testing indicates that minor variations in the experimental conditions do not significantly impact the results, highlighting the reliability of the method.

In comparison, UV-Vis spectrophotometry is a simpler, faster, and less expensive technique. However, it lacks the specificity of HPLC. Any impurity that absorbs at the same wavelength as this compound will interfere with the measurement, leading to an overestimation of the dye's purity. Therefore, while UV-Vis spectrophotometry can be a useful tool for rapid, routine analysis where the impurity profile is well-characterized and controlled, HPLC is the superior method for accurate purity determination, especially in research, quality control, and regulatory settings where the identification and quantification of impurities are critical.

Conclusion

The presented HPLC method is a validated, reliable, and robust analytical procedure for the purity assessment of this compound. It offers significant advantages in terms of specificity and accuracy over the simpler UV-Vis spectrophotometric method. This guide provides the necessary details for researchers and scientists to implement and adapt this method for their specific needs in the analysis of this compound and related azo dyes.

References

A Comparative Guide to Protein Stains in Electrophoresis: Evaluating Alternatives to C.I. Acid Brown 83

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following electrophoretic separation is a cornerstone of robust experimental outcomes. While a vast array of protein stains are available, this guide provides a comparative analysis of commonly used dyes, with a special note on the performance characteristics of C.I. Acid Brown 83.

Therefore, this guide will focus on a comprehensive comparison of two widely adopted and well-characterized protein staining reagents: Coomassie Brilliant Blue and Ponceau S. These alternatives offer a spectrum of sensitivities and functionalities, providing researchers with reliable options for protein visualization and analysis.

Performance Comparison of Protein Stains

The selection of an appropriate protein stain is critical and depends on factors such as the required sensitivity, the nature of the downstream application (e.g., mass spectrometry), and the desired speed of the workflow. The following table summarizes the key performance characteristics of Coomassie Brilliant Blue and Ponceau S.

FeatureCoomassie Brilliant Blue (R-250 & G-250)Ponceau S
Limit of Detection 8-100 ng per band[3][4]~100-200 ng per band[5]
Binding Mechanism Binds to basic (arginine, lysine, histidine) and hydrophobic amino acid residues.[6][7][8]Binds to positively charged amino groups and non-polar regions of proteins.[5][9][10]
Reversibility Generally considered irreversible, fixing proteins to the gel.Reversible; can be washed out, allowing for downstream applications like Western blotting.[5][11]
Staining Time 30 minutes to overnight.[12]5-10 minutes.[12][13]
Compatibility Compatible with mass spectrometry.Compatible with subsequent immunodetection (Western blotting).[14]
Application In-gel protein visualization.Staining of proteins transferred to membranes (e.g., nitrocellulose, PVDF).[9]
Appearance Intense blue bands against a clear background.[4]Reddish-pink bands against a clear background.[5]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results. Below are standard protocols for Coomassie Brilliant Blue and Ponceau S staining.

Coomassie Brilliant Blue R-250 Staining Protocol

This protocol is suitable for the visualization of proteins within a polyacrylamide gel.

  • Fixation: Following electrophoresis, immerse the gel in a fixing solution (e.g., 40% methanol, 10% acetic acid) for at least 15-30 minutes with gentle agitation. This step prevents the diffusion of protein bands.

  • Staining: Decant the fixing solution and add the Coomassie Brilliant Blue R-250 staining solution (0.1% Coomassie R-250 in 40% methanol, 10% acetic acid).[15] Incubate for at least 1 hour to overnight with gentle agitation.[15]

  • Destaining: Remove the staining solution and add a destaining solution (e.g., 10% ethanol, 7.5% acetic acid).[15] Gently agitate and replace the destain solution periodically until the background is clear and the protein bands are distinctly visible.

Ponceau S Staining Protocol

This protocol is designed for the rapid and reversible staining of proteins transferred to a nitrocellulose or PVDF membrane.

  • Washing: After protein transfer, briefly wash the membrane with deionized water or TBS-T to remove any residual transfer buffer.[13]

  • Staining: Immerse the membrane in Ponceau S staining solution (e.g., 0.1% Ponceau S in 5% acetic acid) and incubate for 5-10 minutes at room temperature with gentle agitation.[9][13]

  • Destaining: Remove the staining solution and wash the membrane with deionized water until the protein bands are clearly visible against a faint background.[13] The stain can be completely removed with further washing, typically with TBS-T, before proceeding with immunoblotting.[9]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of experimental processes and the biological context of the proteins being analyzed, graphical representations are invaluable.

Experimental Workflow for Protein Analysis

The following diagram illustrates a typical workflow for protein analysis using electrophoresis and subsequent staining.

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_visualization Visualization cluster_analysis Analysis protein_extraction Protein Extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page staining Staining (e.g., Coomassie) sds_page->staining transfer Western Blot Transfer sds_page->transfer imaging Imaging & Documentation staining->imaging ponceau_stain Ponceau S Staining transfer->ponceau_stain immunodetection Immunodetection ponceau_stain->immunodetection immunodetection->imaging data_analysis Data Analysis imaging->data_analysis egfr_signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

References

A Comparative Guide to Traditional Connective Tissue Stains: Masson's Trichrome vs. Picrosirius Red

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Acid Brown 83: Initial searches for "Acid Brown 83" as a connective tissue stain did not yield any relevant results within the biomedical research literature. The available information primarily identifies Acid Brown 83 as a dye used in the textile and leather industries.[1][2][3][4] Consequently, this guide will provide a comparative analysis of two widely used and well-documented traditional connective tissue stains: Masson's Trichrome and Picrosirius Red.

This guide is intended for researchers, scientists, and drug development professionals seeking to select the optimal staining method for visualizing and quantifying collagen in tissue sections. We present a detailed comparison of Masson's Trichrome and Picrosirius Red, including their principles, protocols, and performance based on experimental data.

Performance Comparison: Masson's Trichrome vs. Picrosirius Red

Both Masson's Trichrome and Picrosirius Red are effective for staining collagen, but they differ in their specificity and suitability for quantitative analysis.

Key Observations from a Comparative Study:

A study comparing the two stains for quantifying collagen density in wound healing in a rabbit model found that while both methods showed similar trends in collagen deposition, Picrosirius Red (PSR) staining consistently yielded slightly lower collagen density measurements than Masson's Trichrome (MT).[5][6][7][8] This difference can be attributed to their distinct staining mechanisms.[7] Picrosirius Red is highly specific for collagen fibers, while Masson's Trichrome can sometimes exhibit weak staining in other tissue components, potentially leading to a slight overestimation of collagen content.[9] For digital image analysis, the high contrast provided by Picrosirius Red staining makes it particularly amenable to automated quantification.[9][10]

Data Summary:

The following table summarizes the quantitative findings from a comparative study on wound healing.

Staining MethodMean Collagen Density (% Area)Standard DeviationNotes
Masson's Trichrome Higher reported valuesVaries by studyMay show some non-specific staining, potentially leading to higher quantified values.[5][6][7][8][9]
Picrosirius Red Lower reported valuesVaries by studyHighly specific for collagen, providing more accurate quantification.[5][6][7][8] Excellent for polarization microscopy.

Experimental Protocols

Detailed methodologies for both staining techniques are provided below to ensure reproducibility.

Masson's Trichrome Staining Protocol

This protocol is a widely used method for differentiating collagen from other tissue components.

Reagents:

  • Bouin's Solution

  • Weigert's Iron Hematoxylin (Solutions A and B)

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic-Phosphotungstic Acid Solution

  • Aniline Blue Solution

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Mordant in Bouin's solution at 56-60°C for 1 hour.

  • Allow sections to cool and wash in running tap water until the yellow color disappears.

  • Stain in freshly prepared Weigert's iron hematoxylin for 10 minutes.

  • Wash in running tap water for 10 minutes.

  • Stain in Biebrich Scarlet-Acid Fuchsin solution for 5 minutes.

  • Rinse in distilled water.

  • Differentiate in Phosphomolybdic-Phosphotungstic Acid solution for 5 minutes.

  • Stain in Aniline Blue solution for 5 minutes.

  • Differentiate in 1% acetic acid solution for 1 minute.

  • Dehydrate quickly through graded alcohols, clear in xylene, and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, muscle, erythrocytes: Red

  • Collagen: Blue

Picrosirius Red Staining Protocol

This protocol is highly specific for collagen and is particularly useful for visualization with polarized light microscopy.

Reagents:

  • Weigert's Iron Hematoxylin (Solutions A and B)

  • Picrosirius Red Solution (0.1% Sirius Red in saturated Picric Acid)

  • 0.5% Acetic Acid Solution

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain nuclei with Weigert's hematoxylin for 8 minutes.

  • Wash in running tap water for 10 minutes.

  • Stain in Picrosirius Red solution for 60 minutes.

  • Wash in two changes of 0.5% acetic acid solution.

  • Dehydrate rapidly in three changes of 100% ethanol.

  • Clear in xylene and mount.

Expected Results:

  • Collagen: Red

  • Muscle fibers and cytoplasm: Yellow

  • Under polarized light: Collagen fibers will appear birefringent (brightly colored against a dark background), with thicker fibers appearing yellow-orange and thinner fibers appearing green.

Visualizing the Workflow and Decision Process

To further clarify the experimental and decision-making processes, the following diagrams are provided.

G Experimental Workflow for Comparing Connective Tissue Stains cluster_prep Tissue Preparation cluster_staining Staining Protocols cluster_analysis Analysis Tissue_Collection Tissue Collection Fixation Fixation (e.g., 10% NBF) Tissue_Collection->Fixation Processing_Embedding Processing & Paraffin Embedding Fixation->Processing_Embedding Sectioning Sectioning (5 µm) Processing_Embedding->Sectioning MT_Stain Masson's Trichrome Staining Sectioning->MT_Stain Group 1 PSR_Stain Picrosirius Red Staining Sectioning->PSR_Stain Group 2 Imaging Bright-field & Polarized Microscopy MT_Stain->Imaging PSR_Stain->Imaging Quantification Digital Image Analysis (e.g., ImageJ) Imaging->Quantification Comparison Statistical Comparison of Collagen Density Quantification->Comparison

Caption: Experimental workflow for the comparative analysis of connective tissue stains.

G Decision Guide for Connective Tissue Stain Selection Start Start: Need to stain connective tissue Primary_Goal Primary Goal? Start->Primary_Goal Qualitative Qualitative Assessment (Morphology & Distribution) Primary_Goal->Qualitative Qualitative Quantitative Quantitative Analysis (Collagen Density) Primary_Goal->Quantitative Quantitative MT Masson's Trichrome (Good for general morphology) Qualitative->MT PSR Picrosirius Red (High specificity, ideal for quantification) Quantitative->PSR Polarization Need to differentiate collagen fiber types? Polarization->PSR No PSR_Polarized Picrosirius Red with Polarized Microscopy Polarization->PSR_Polarized Yes PSR->Polarization

Caption: Decision-making flowchart for selecting a suitable connective tissue stain.

References

Safety Operating Guide

Proper Disposal of C.I. Acid Brown 83: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed procedures for the proper disposal of C.I. Acid Brown 83, a diazo copper complex dye, tailored for researchers, scientists, and drug development professionals. The following protocols are based on general laboratory waste regulations and specific information regarding the chemical properties of this compound.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to conduct a thorough hazard assessment. While some sources consider it non-toxic, it is a chemical substance and should be handled with care.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves to avoid direct skin contact.[1]

  • Eye Protection: Use safety glasses or goggles to protect against accidental splashes.[1]

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

II. Segregation and Storage of Waste

Proper segregation and storage of chemical waste are critical to prevent hazardous reactions and ensure compliant disposal.

  • Incompatible Substances: Avoid storing this compound waste with strong reducing or oxidizing agents, as they can destroy the dye.[1]

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be chemically compatible with the waste.[2][3] The label should include the words "Hazardous Waste" and a description of the contents.[4]

  • Storage Location: Store the waste container in a well-ventilated, designated satellite accumulation area (SAA) at or near the point of generation.[4]

III. Disposal Procedures

The disposal of this compound should adhere to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2] Disposal into regular trash or sewer systems is prohibited.[2]

Step-by-Step Disposal Plan:

  • Waste Characterization: Determine if the waste is hazardous according to RCRA criteria. While the Safety Data Sheet (SDS) may indicate it is non-hazardous, it is essential to consult with your institution's Environmental Health and Safety (EHS) office for a formal determination, especially if it is mixed with other substances.[1]

  • Containerization: Carefully transfer the this compound waste into the designated hazardous waste container. Ensure the container is securely closed.

  • Labeling: Affix a completed hazardous waste label to the container, including the full chemical name, concentration, and any known hazards.

  • Documentation: Maintain a log of the waste generated, including the amount and date of accumulation.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will arrange for transport to an approved treatment, storage, and disposal facility (TSDF).

Preferred Disposal Methods (in order of preference): [1]

  • Recycle or Rework: If feasible, this is the most environmentally friendly option.

  • Incineration: Dispose of the waste at an authorized incineration facility.

  • Treatment: Treat the waste at an acceptable waste treatment facility.

Contaminated packaging should also be disposed of following the same procedures, preferably through incineration or treatment at an approved facility.[1]

IV. Quantitative Data Summary

PropertyValueReference
Chemical Name This compound[1][5][6]
CAS Number 13011-68-2[1][5][6][7]
Chemical Class Diazo Copper Complex[5][8]
Physical Appearance Brown Powder[5][9]
Solubility Soluble in water[6][9]
LD50/oral/rat > 2000 mg/kg[1]

V. Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Disposal Process start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eye Protection) start->ppe assess Assess Hazards (Consult SDS) ppe->assess container Select Compatible, Labeled Hazardous Waste Container assess->container segregate Segregate from Incompatible Substances (Oxidizers/Reducers) container->segregate store Store in Designated Satellite Accumulation Area segregate->store ehs Contact Environmental Health & Safety (EHS) store->ehs pickup Arrange for Waste Pickup ehs->pickup transport Transport to Approved TSDF pickup->transport final_disposal Final Disposal (Incineration or Treatment) transport->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.